molecular formula C5H10O3 B7734567 2-Hydroxyvaleric acid CAS No. 6450-97-1

2-Hydroxyvaleric acid

Katalognummer: B7734567
CAS-Nummer: 6450-97-1
Molekulargewicht: 118.13 g/mol
InChI-Schlüssel: JRHWHSJDIILJAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxypentanoic acid (C5H10O3), also known as 2-hydroxyvaleric acid, is an organic compound with significant relevance in biochemical research. A key area of interest is its recently discovered role as a novel, specific antagonist for the membrane progesterone receptor alpha (mPRα, or Paqr7) . Research published in 2025 identified 2-Hydroxypentanoic acid as the active component isolated from the marine algae Padina arborescens that exhibits high competitive binding affinity for human mPRα . In vitro and in vivo studies on fish oocytes demonstrate that this compound exerts potent inhibitory activity on oocyte maturation and ovulation, confirming its physiological function as an mPRα antagonist . This specific activity is not observed in close structural analogues, indicating a highly restricted structure-activity relationship . As a membrane receptor that mediates rapid, non-genomic signaling, mPRα is an important research target in reproductive biology and neurobiology . This makes 2-Hydroxypentanoic acid a valuable tool compound for investigating mPRα-mediated pathways. Beyond its receptor activity, 2-Hydroxypentanoic acid is also recognized as an organic acid present in human biofluids . Its presence in urine has been associated with various metabolic disorders, including succinic acidemia and propionyl-CoA carboxylase deficiency, often in the context of lactic acidosis . Therefore, it also serves as a metabolite of interest in clinical and metabolic research for studying inborn errors of metabolism. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHWHSJDIILJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871792
Record name 2-Hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxyvaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001863
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

617-31-2, 6450-97-1
Record name (±)-2-Hydroxypentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxypentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 2-hydroxy-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006450971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 617-31-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyvaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Hydroxyvaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001863
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

34 °C
Record name 2-Hydroxyvaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001863
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-Hydroxyvaleric Acid: A Technical Guide to its Cellular Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyvaleric acid, also known as α-hydroxyvaleric acid, is a short-chain hydroxy fatty acid that has been identified in human biofluids. Its presence and concentration are often linked to the metabolic status of an individual, particularly concerning amino acid and energy metabolism. This technical guide provides a comprehensive overview of the current understanding of the cellular function of this compound, with a focus on its metabolic roles, associated pathologies, and analytical methodologies. While research on its direct signaling functions is limited, this document will detail its well-established position as a biomarker in several metabolic disorders.

Metabolic Context and Biochemical Pathways

This compound is primarily recognized as a metabolite derived from the catabolism of branched-chain amino acids (BCAAs), particularly leucine (B10760876) and valine.[1][2] Its synthesis is closely linked to pathways that manage the carbon skeletons of these essential amino acids.

In conditions of metabolic stress or inborn errors of metabolism, the normal catabolic pathways of BCAAs can be overwhelmed or blocked, leading to the accumulation of upstream metabolites, including this compound.

A key metabolic pathway involves the transamination of BCAAs by branched-chain aminotransferase (BCAT) to their respective α-keto acids. In the case of leucine, this produces α-ketoisocaproic acid. Under normal conditions, this α-keto acid is oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . However, when this complex is deficient, as in Maple Syrup Urine Disease (MSUD), or when there is an overflow of BCAA catabolism, α-keto acids can be alternatively reduced to their corresponding α-hydroxy acids.[1]

While the direct enzymatic synthesis of this compound in mammals is not fully elucidated, a proposed pathway for the related compound, 2-hydroxyisovaleric acid, involves the reduction of the corresponding α-keto acid.[1] A synthetic pathway for producing 2-hydroxyisovaleric acid in E. coli has been engineered, starting from the condensation of two pyruvate (B1213749) molecules, catalyzed by an acetolactate synthase.[3]

metabolic_pathway Leucine Leucine BCAT BCAT Leucine->BCAT alpha_KIC alpha_KIC BCAT->alpha_KIC alpha_KIV alpha_KIV BCAT->alpha_KIV Valine Valine Valine->BCAT BCKDH BCKDH alpha_KIC->BCKDH Reductase Reductase alpha_KIC->Reductase alpha_KIV->BCKDH Metabolites Metabolites BCKDH->Metabolites HICA HICA Reductase->HICA

Association with Pathological Conditions

Elevated levels of this compound are a key indicator of several metabolic disorders, making it a crucial biomarker for diagnosis and monitoring.

  • Maple Syrup Urine Disease (MSUD): This is an inborn error of metabolism caused by a deficiency in the BCKDH complex. This leads to the accumulation of BCAAs and their corresponding α-keto and α-hydroxy acids, including this compound, in blood, urine, and cerebrospinal fluid.[1]

  • Lactic Acidosis and Ketoacidosis: Increased levels of this compound have been observed in patients with lactic acidosis and ketoacidosis. These conditions reflect a general state of metabolic distress where the body's capacity to handle acidic byproducts is overwhelmed.

  • Other Organic Acidemias: The presence of this compound has also been associated with other organic acidemias such as Succinic Acidemia and Propionyl-CoA carboxylase deficiency.

Quantitative Data

Quantitative data for this compound is primarily available for its isomer, 2-hydroxyisovaleric acid, in urine. The levels are generally low in healthy individuals and significantly elevated in pathological conditions.

AnalyteBiofluidConditionConcentration Range
2-Hydroxyisovaleric acid UrineHealthy<2 mmol/mol creatinine[1]
Healthy0 - 0.4 mmol/mol creatinine[2]
Healthy (Males Age 13+)0 - 2 mmol/mol creatinine[4]
This compound BloodHealthyExpected but not quantified
UrineHealthyDetected but not quantified

Cellular Signaling

Currently, there is a lack of direct evidence from the scientific literature to support a specific role for this compound in cellular signaling pathways. Its primary significance to date lies in its role as a metabolic intermediate and a biomarker of metabolic dysfunction. It is plausible that at high concentrations, as seen in metabolic disorders, this compound could contribute to the overall intracellular acidosis, which can non-specifically affect numerous enzymatic activities and signaling cascades. However, specific receptor or pathway interactions have not been identified.

Experimental Protocols

The quantification of this compound in biological samples typically requires sensitive analytical techniques due to its low endogenous concentrations in healthy individuals. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.

General Workflow for GC-MS Analysis of this compound in Urine

This protocol is a generalized procedure and requires optimization for specific instrumentation and laboratory conditions.

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge to remove any particulate matter.

    • An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to a known volume of urine for accurate quantification.

  • Extraction:

    • Acidify the urine sample (e.g., with HCl) to protonate the organic acids.

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.

    • The organic phase, containing the organic acids, is collected.

  • Derivatization:

    • The extracted sample is dried, typically under a stream of nitrogen.

    • A two-step derivatization is commonly employed for α-hydroxy acids to increase their volatility for GC analysis:

      • Methoximation: To protect the keto group (if present in other analytes).

      • Silylation: A silylating agent (e.g., BSTFA with 1% TMCS) is added to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

  • GC-MS Analysis:

    • The derivatized sample is injected into the GC-MS.

    • Gas Chromatography: A capillary column (e.g., DB-5ms) is used to separate the analytes based on their boiling points and polarity. A temperature gradient is applied to the oven to elute the compounds.

    • Mass Spectrometry: The separated compounds are ionized (typically by electron ionization), and the resulting fragments are detected. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

experimental_workflow Urine_Sample Urine_Sample Add_IS Add_IS Urine_Sample->Add_IS Extraction Extraction Add_IS->Extraction Derivatization Derivatization Extraction->Derivatization GC_MS GC_MS Derivatization->GC_MS Data_Processing Data_Processing GC_MS->Data_Processing

Conclusion

This compound is a metabolite of significant clinical interest due to its strong association with inborn errors of metabolism and other states of metabolic distress. While its direct cellular functions, particularly in signaling, remain to be fully elucidated, its role as a diagnostic and monitoring biomarker is well-established. Further research is warranted to explore potential bioactive roles of this molecule, which could open new avenues for understanding and treating metabolic disorders. The analytical methods outlined in this guide provide a robust framework for the continued investigation of this compound in both research and clinical settings.

References

An In-depth Technical Guide to 2-Hydroxyvaleric Acid: Discovery, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Hydroxyvaleric acid, also known as 2-hydroxypentanoic acid, is a five-carbon α-hydroxy acid that has garnered interest in the scientific community due to its presence in natural sources and its association with certain metabolic pathways and disorders. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological relevance of this compound. It is intended for researchers, scientists, and professionals in the fields of biochemistry, medicine, and drug development who require a detailed understanding of this organic acid. The guide includes a summary of quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant chemical and biological processes.

Introduction and Early History

This compound belongs to the class of α-hydroxy acids, which are characterized by a hydroxyl group attached to the α-carbon of a carboxylic acid. While a precise timeline of its initial discovery is not definitively documented in a single source, its history is intertwined with the broader exploration of organic acids and their derivatives in the 20th century.

Early research into the synthesis of valeric acid derivatives was underway in the early 20th century. For instance, a 1927 paper by Arnold E. Osterberg detailed the synthesis of two hydroxylaminovaleric acids, indicating an interest in modified valeric acid structures. A significant milestone in the synthesis of related compounds was a 1951 publication by D'yakonov and Vinogradova, which described the reaction of diazoacetic ester with allyl bromide, a pathway that can lead to the formation of α-hydroxy acids. While it is not definitively confirmed as the first synthesis of this compound, it represents an early example of the chemical methodologies that would have been employed for its preparation.

The identification of this compound in biological samples is closely linked to the development of analytical techniques for urinary organic acid analysis. The evolution from early colorimetric assays to the advent of gas chromatography-mass spectrometry (GC-MS) enabled the detection and quantification of a wide range of organic acids in human biofluids, including this compound.

Physicochemical Properties

This compound is a chiral molecule existing as two enantiomers, (R)- and (S)-2-hydroxyvaleric acid, as well as a racemic mixture. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₅H₁₀O₃[1]
Molecular Weight 118.13 g/mol [1]
IUPAC Name 2-hydroxypentanoic acid[1]
Synonyms 2-Hydroxyvalerate, α-hydroxyvaleric acid[1]
CAS Number 617-31-2 (racemic)[2]
Appearance Colorless to pale yellow liquid or solid[2]
Water Solubility Soluble[2]
pKa ~4.14

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through general methods for preparing α-hydroxy acids. One common historical and laboratory-scale approach is the hydrolysis of an α-bromo carboxylic acid.

General Protocol for the Synthesis of this compound via α-Bromovaleric Acid

This protocol outlines a representative method for the synthesis of this compound.

Materials:

  • 2-Bromovaleric acid

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

  • Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distilled water

Procedure:

  • Hydrolysis: A solution of 2-bromovaleric acid in water is treated with an aqueous solution of sodium hydroxide or potassium hydroxide. The mixture is heated under reflux for several hours to facilitate the nucleophilic substitution of the bromine atom by a hydroxyl group.

  • Acidification: After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid or sulfuric acid, to a pH below 2. This protonates the carboxylate to form the free carboxylic acid.

  • Extraction: The aqueous solution is then extracted several times with an organic solvent like diethyl ether to isolate the this compound.

  • Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification: The crude product can be further purified by distillation or recrystallization.

Synthesis_of_2_Hydroxyvaleric_Acid 2-Bromovaleric_Acid 2-Bromovaleric Acid Hydrolysis Hydrolysis (NaOH, H₂O, Reflux) 2-Bromovaleric_Acid->Hydrolysis Sodium_2_Hydroxyvalerate Sodium 2-Hydroxyvalerate Hydrolysis->Sodium_2_Hydroxyvalerate Acidification Acidification (HCl) Sodium_2_Hydroxyvalerate->Acidification 2-Hydroxyvaleric_Acid This compound Acidification->2-Hydroxyvaleric_Acid

Figure 1: Synthetic pathway for this compound.

Natural Occurrence

This compound has been identified in a variety of natural sources, including plants and microorganisms.

  • Plants: It has been reported to be present in Aloe africana and the common tomato, Solanum lycopersicum.[1] The specific biosynthetic pathways leading to its formation in these plants are not well-elucidated.

  • Algae: The unicellular green alga Chlamydomonas reinhardtii is also known to produce this compound.[1]

  • Yeast: The metabolite has been found in the yeast Saccharomyces cerevisiae.[1]

Biological Significance and Metabolism

This compound is an organic acid found in human biofluids and is involved in fatty acid metabolism. Its presence in urine has been associated with several metabolic conditions, often related to lactic acidosis.

Association with Metabolic Disorders

Elevated levels of this compound in urine have been linked to the following inborn errors of metabolism:

  • Succinic Acidemia: A rare organic acidemia characterized by a deficiency of the enzyme succinate-CoA ligase.

  • Propionyl-CoA Carboxylase Deficiency: An inherited disorder in which the body is unable to process certain proteins and fats correctly.

  • Multiple Carboxylase Deficiency: A disorder of biotin (B1667282) metabolism that can lead to the impaired function of several carboxylase enzymes.

In these conditions, the accumulation of this compound is thought to be a secondary consequence of disruptions in central metabolic pathways.

Analytical Methods in Biological Samples

The standard method for the analysis of this compound and other organic acids in urine is Gas Chromatography-Mass Spectrometry (GC-MS).

General Protocol for Urinary Organic Acid Analysis by GC-MS:

  • Sample Preparation: A urine sample is first acidified.

  • Extraction: The organic acids are extracted from the acidified urine using an organic solvent.

  • Derivatization: The extracted organic acids are chemically modified (derivatized) to increase their volatility for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated based on their boiling points and polarity in the gas chromatograph and then detected and identified by the mass spectrometer.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Acidification Acidification Urine_Sample->Acidification Extraction Solvent Extraction Acidification->Extraction Derivatization Derivatization (e.g., with BSTFA) Extraction->Derivatization GC_Separation Gas Chromatography (GC) Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry (MS) Detection GC_Separation->MS_Detection Data_Analysis Data Analysis and Compound Identification MS_Detection->Data_Analysis Data Acquisition

Figure 2: Workflow for urinary organic acid analysis by GC-MS.

Conclusion

This compound is a notable α-hydroxy acid with a history rooted in the advancements of organic synthesis and analytical chemistry. While its biological role is not as extensively studied as some other metabolic intermediates, its association with certain inborn errors of metabolism underscores its importance as a potential biomarker. Further research is warranted to fully elucidate its metabolic pathways and physiological functions in both health and disease. This guide provides a foundational resource for scientists and researchers, consolidating the current knowledge on this intriguing organic acid.

References

Enantiomers of 2-Hydroxyvaleric Acid: A Technical Guide to Their Synthesis, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyvaleric acid, a five-carbon α-hydroxy acid, is a metabolite of the branched-chain amino acid leucine (B10760876). Its presence and concentration in biological fluids are of increasing interest as a potential biomarker for various metabolic disorders, including maple syrup urine disease and lactic acidosis. As a chiral molecule, this compound exists in two enantiomeric forms: (R)-2-hydroxyvaleric acid and (S)-2-hydroxyvaleric acid. While the biological roles of the racemic mixture are beginning to be understood, the distinct physiological and pathophysiological functions of the individual enantiomers remain a burgeoning area of research. This technical guide provides a comprehensive overview of the current knowledge on the enantiomers of this compound, detailing their metabolic origins, potential biological roles, and methods for their enantioselective synthesis and analysis.

Introduction

This compound, also known as α-hydroxyvaleric acid, is an organic acid found in human biofluids.[1] It is a downstream metabolite of leucine metabolism and has been associated with several inborn errors of metabolism.[2] Elevated levels of this compound have been reported in patients with lactic acidosis and ketoacidosis. The chirality of this compound at the C2 position gives rise to (R)- and (S)-enantiomers, and it is hypothesized that these stereoisomers may exhibit distinct biological activities and metabolic fates, a phenomenon observed with other chiral metabolites. This guide aims to provide researchers and drug development professionals with a detailed understanding of these enantiomers.

Metabolic Context and Pathophysiological Significance

This compound is formed from the branched-chain amino acid leucine. Leucine is first transaminated to α-ketoisocaproate, which can then be reduced to α-hydroxyisocaproate (HICA). Further metabolism can lead to the formation of this compound.[2]

Elevated urinary excretion of this compound has been noted in several metabolic disorders:

  • Maple Syrup Urine Disease (MSUD): An inherited disorder of branched-chain amino acid metabolism, where deficient activity of the branched-chain α-ketoacid dehydrogenase complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto and α-hydroxy acids.[1][3]

  • Lactic Acidosis: A condition characterized by the buildup of lactate, often associated with underlying metabolic dysregulation where this compound can also be elevated.

The accumulation of these organic acids can have neurotoxic effects and contribute to the clinical presentation of these diseases.

Enantiomers of this compound: Distinct Biological Roles

While direct comparative studies on the biological activities of (R)- and (S)-2-hydroxyvaleric acid are limited, research on analogous chiral 2-hydroxy fatty acids provides a strong rationale for anticipating stereospecific effects. For instance, studies on 2-hydroxy fatty acids have shown that the (R)- and (S)-enantiomers can have differential effects on membrane fluidity and cellular signaling.

It is plausible that the enantiomers of this compound could exhibit:

  • Differential enzyme kinetics: One enantiomer may be a substrate or inhibitor for a particular enzyme, while the other is not.

  • Stereospecific signaling pathway modulation: The enantiomers could have distinct effects on signaling cascades, such as the mTOR pathway, which is intricately linked to amino acid metabolism.

  • Varied roles in oxidative stress: One enantiomer might contribute to or protect against oxidative stress to a different extent than the other.

Further research is critically needed to elucidate the specific biological activities of each enantiomer.

Enantioselective Synthesis

The preparation of enantiomerically pure (R)- and (S)-2-hydroxyvaleric acid is essential for studying their individual biological roles. Enzymatic synthesis offers a highly selective and environmentally friendly approach.

Enzymatic Synthesis of (R)-2-Hydroxyvaleric Acid

(R)-2-hydroxy acids can be synthesized from their corresponding α-keto acids using (R)-specific dehydrogenases. Enzymes from various microorganisms, including Lactobacillus species, have been shown to possess (R)-specific alcohol dehydrogenase activity.[4]

Table 1: Key Enzymes and Cofactors for (R)-2-Hydroxyvaleric Acid Synthesis

Enzyme ClassSpecific Enzyme ExampleCofactorSubstrateProduct
Dehydrogenase(R)-2-hydroxy acid dehydrogenaseNADH/NADPH2-Oxovaleric acid(R)-2-Hydroxyvaleric acid
Enzymatic Synthesis of (S)-2-Hydroxyvaleric Acid

Similarly, (S)-2-hydroxyvaleric acid can be synthesized using (S)-specific dehydrogenases or reductases.

Table 2: Key Enzymes and Cofactors for (S)-2-Hydroxyvaleric Acid Synthesis

Enzyme ClassSpecific Enzyme ExampleCofactorSubstrateProduct
Dehydrogenase(S)-2-hydroxy acid dehydrogenaseNADH/NADPH2-Oxovaleric acid(S)-2-Hydroxyvaleric acid

Experimental Protocols

General Protocol for Enzymatic Synthesis of (R)- or (S)-2-Hydroxyvaleric Acid

This protocol provides a general framework for the enzymatic synthesis of a specific enantiomer of this compound from 2-oxovaleric acid. Optimization of specific parameters will be required depending on the chosen enzyme.

Enzymatic_Synthesis_Workflow Substrate 2-Oxovaleric Acid + Cofactor (NADH/NADPH) Enzyme Enantioselective Dehydrogenase ((R)- or (S)-specific) Substrate->Enzyme Add Reaction Incubation (Controlled pH and Temperature) Enzyme->Reaction Quenching Reaction Quenching (e.g., Acidification) Reaction->Quenching Extraction Product Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Enantiomeric Purity Analysis (Chiral HPLC/GC-MS) Purification->Analysis

Figure 1: General workflow for the enzymatic synthesis of this compound enantiomers.

Methodology:

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 7.0).

  • Add Reactants: Add 2-oxovaleric acid to the desired final concentration. Add the cofactor (NADH or NADPH) in a slight molar excess.

  • Enzyme Addition: Initiate the reaction by adding the purified enantioselective dehydrogenase or whole cells overexpressing the enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation. Monitor the reaction progress by taking aliquots and analyzing for substrate consumption or product formation.

  • Reaction Termination: Once the reaction has reached completion, terminate it by acidifying the mixture (e.g., with HCl to pH 2).

  • Extraction: Extract the this compound from the aqueous phase using an organic solvent such as ethyl acetate.

  • Purification: Concentrate the organic extract and purify the product using column chromatography.

  • Analysis: Determine the yield and enantiomeric excess of the final product using chiral HPLC or GC-MS.

Chiral Separation and Analysis

The accurate quantification of individual enantiomers of this compound in biological samples is crucial for understanding their roles in health and disease. Chiral chromatography is the method of choice for this purpose.

Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral_HPLC_Workflow Sample Biological Sample (e.g., Urine, Plasma) Extraction Sample Preparation (Extraction, Derivatization) Sample->Extraction Injection Injection onto Chiral HPLC Column Extraction->Injection Separation Elution with Mobile Phase Injection->Separation Detection UV or Mass Spectrometric Detection Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Figure 2: General workflow for chiral HPLC analysis of this compound enantiomers.

General HPLC Method Parameters (to be optimized):

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry for higher sensitivity and specificity.

For GC-MS analysis, the enantiomers of this compound must first be derivatized to make them volatile. Chiral derivatizing agents can be used to form diastereomers that can be separated on a standard achiral GC column, or the derivatized enantiomers can be separated on a chiral GC column. A common derivatization procedure for organic acids involves silylation.[5]

General GC-MS Protocol for Urinary Organic Acid Profiling:

  • Sample Preparation: To a urine sample, add an internal standard.

  • Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification.

  • Derivatization: Evaporate the organic extract to dryness and derivatize the residue using a silylating agent (e.g., BSTFA with 1% TMCS).

  • GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with an appropriate column (chiral or achiral depending on the derivatization strategy).

Signaling Pathways and Potential Mechanisms of Action

While specific data for this compound enantiomers is lacking, we can extrapolate potential mechanisms from related molecules. For example, the accumulation of branched-chain α-keto acids in MSUD is known to affect the mTOR signaling pathway.[6] It is plausible that the enantiomers of this compound could differentially modulate mTORC1 or mTORC2 activity, thereby impacting cell growth, proliferation, and metabolism.

mTOR_Signaling_Hypothesis R_2HVA (R)-2-Hydroxyvaleric Acid mTORC1 mTORC1 R_2HVA->mTORC1 Modulates? mTORC2 mTORC2 R_2HVA->mTORC2 Modulates? S_2HVA (S)-2-Hydroxyvaleric Acid S_2HVA->mTORC1 Modulates? S_2HVA->mTORC2 Modulates? Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Metabolism Metabolism mTORC2->Metabolism Regulates

References

Endogenous Sources of 2-Hydroxyvaleric Acid in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyvaleric acid, also known as 2-hydroxypentanoic acid, is an organic acid increasingly recognized for its role as a biomarker in various metabolic states. While present at low levels under normal physiological conditions, its accumulation can signify underlying metabolic dysregulation, particularly in inherited metabolic disorders. This technical guide provides an in-depth exploration of the primary endogenous sources of this compound in mammals. The core pathways discussed are the catabolism of branched-chain amino acids (BCAAs), fatty acid α-oxidation, and metabolic contributions from the gut microbiota. This document summarizes key quantitative data, details relevant experimental protocols for detection and quantification, and provides visual diagrams of the associated metabolic and experimental workflows to support advanced research and development.

Introduction

This compound is a five-carbon α-hydroxy acid. In healthy individuals, it is a minor metabolic byproduct found in biofluids such as urine and blood.[1] However, its clinical significance is most pronounced in the context of organic acidurias, where elevated levels serve as a diagnostic marker.[1] Most notably, significant elevations are a hallmark of Maple Syrup Urine Disease (MSUD), an inherited disorder of BCAA metabolism.[1][2] Moderate increases can also be observed in conditions like lactic acidosis and ketoacidosis.[1][3] Understanding the endogenous origins of this metabolite is crucial for interpreting its pathophysiological significance and for the development of targeted diagnostics and therapeutics. This guide delineates the three principal endogenous sources: BCAA catabolism, fatty acid α-oxidation, and gut microbiome activity.

Primary Endogenous Sources

Branched-Chain Amino Acid (BCAA) Catabolism

The most significant endogenous source of this compound is the catabolism of the essential branched-chain amino acids, isoleucine and valine.[2][4] The process occurs primarily in peripheral tissues like skeletal muscle.[2]

The metabolic sequence begins with the transamination of isoleucine and valine by the enzyme branched-chain aminotransferase (BCAT) , which converts them into their respective α-keto acids: α-keto-β-methylvaleric acid and α-ketoisovaleric acid.[2][5]

Under normal conditions, these α-keto acids are irreversibly decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex .[1][5] However, when BCKDH activity is deficient, as in the case of Maple Syrup Urine Disease (MSUD) , the α-keto acids accumulate in tissues and blood.[1][5][6] This accumulation drives alternative metabolic pathways, including the reduction of these α-keto acids to their corresponding α-hydroxy acids.[7]

Specifically:

  • α-keto-β-methylvaleric acid (from isoleucine) is reduced to 2-hydroxy-3-methylvaleric acid .

  • α-ketoisovaleric acid (from valine) is reduced to 2-hydroxyisovaleric acid . The term "this compound" is often used in literature and clinical reports to refer to 2-hydroxyisovaleric acid derived from valine.

This reduction is catalyzed by enzymes with broad substrate specificity, with evidence pointing towards L-lactate dehydrogenase (LDH) and other oxidoreductases.[8][9] These enzymes catalyze the reversible conversion of a keto group to a hydroxyl group, using NADH as a reducing equivalent.[9]

GCMS_Workflow Sample Urine Sample Normalize Normalize to Creatinine Sample->Normalize AddIS Add Internal Standard Normalize->AddIS Oximation Oximation (e.g., Methoxyamine HCl) AddIS->Oximation Extract Liquid-Liquid Extraction (Ethyl Acetate, pH<2) Oximation->Extract Dry Dry Down (Nitrogen Stream) Extract->Dry Derivatize Derivatization (Silylation) (BSTFA, 70-90°C) Dry->Derivatize Inject GC-MS Injection Derivatize->Inject GC GC Separation (e.g., DB-5MS column) Inject->GC MS MS Detection (EI, Scan or MRM) GC->MS Data Data Analysis MS->Data

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyvaleric acid, also known as 2-hydroxypentanoic acid, is a short-chain alpha-hydroxy acid that has garnered interest in the scientific community, primarily as a biomarker for certain inborn errors of metabolism. An understanding of its physicochemical properties is fundamental for researchers in the fields of diagnostics, drug development, and metabolic studies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant biochemical and analytical workflows.

Chemical Identity and Structure

This compound is a five-carbon carboxylic acid with a hydroxyl group attached to the alpha-carbon. Its presence in human biofluids is often associated with metabolic disorders such as lactic acidosis, Succinic Acidemia, and Multiple Carboxylase Deficiency.

Chemical Structure:

Molecular Formula: C₅H₁₀O₃[1]

IUPAC Name: 2-Hydroxypentanoic acid[1]

CAS Number: 617-31-2[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data is a compilation from various experimental and predicted sources.

PropertyValueSource
Molecular Weight 118.13 g/mol
Melting Point 34 °C[3]
Boiling Point ~220-225 °C (estimated)[4]
pKa (acid dissociation constant) ~3.85 - 4.14 (predicted)[5]
logP (octanol-water partition coefficient) 0.45 (experimental)[3]
Water Solubility 162 g/L at 25 °C ((S)-enantiomer)[5]
Appearance Solid[3]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. Below are standardized protocols that can be adapted for this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is increased at a rate of 1-2 °C per minute near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a reliable method for determining the acid dissociation constant (pKa).

Methodology:

  • A standard solution of this compound (e.g., 0.1 M) is prepared in deionized water.

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the volume of the titrant required to reach the equivalence point has been added.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

  • Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • A known amount of this compound is dissolved in the aqueous phase.

  • The solution is then mixed with an equal volume of the n-octanol phase in a separatory funnel.

  • The funnel is shaken vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the solute.

  • The mixture is allowed to stand until the two phases have completely separated.

  • The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical method such as HPLC-UV or GC-MS.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

  • logP is the base-10 logarithm of P.

Biological Significance and Relevant Pathways

This compound is primarily recognized as a metabolite in the fatty acid metabolism pathway. Its accumulation in biological fluids is indicative of disruptions in specific metabolic processes, particularly those involving branched-chain amino acids. It serves as a diagnostic marker for several inborn errors of metabolism.

Biosynthetic Pathway Relationship

The synthesis of alpha-hydroxy acids is closely linked to amino acid metabolism. The diagram below illustrates a generalized biosynthetic pathway leading to the formation of a 2-hydroxy acid from a corresponding amino acid.

Biosynthesis of 2-Hydroxy Acid AminoAcid Amino Acid (e.g., Valine) KetoAcid α-Keto Acid (e.g., α-Ketoisovalerate) AminoAcid->KetoAcid Transamination HydroxyAcid 2-Hydroxy Acid (e.g., this compound) KetoAcid->HydroxyAcid Reduction (Lactate Dehydrogenase-like enzyme) GC-MS Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis UrineSample Urine Sample Extraction Liquid-Liquid or Solid-Phase Extraction UrineSample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection & Identification) GC->MS DataProcessing Data Processing (Peak Integration) MS->DataProcessing Quantification Quantification DataProcessing->Quantification

References

A Technical Guide to the Spectral Characterization of 2-Hydroxyvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Hydroxyvaleric acid (also known as 2-hydroxypentanoic acid) is a five-carbon alpha-hydroxy acid. Its chemical formula is C₅H₁₀O₃, and it has a monoisotopic molecular weight of 118.0630 g/mol .[1] As an endogenous metabolite, its presence in biological fluids can be indicative of certain metabolic states, including lactic acidosis.[2] A thorough understanding of its spectral properties is essential for its accurate identification and quantification in complex biological matrices and for its use in chemical synthesis and drug development. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics of this compound, along with detailed experimental protocols and its metabolic context.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

Data Presentation: Mass Spectrometry
ParameterValueSource
Molecular Formula C₅H₁₀O₃HMDB
Monoisotopic Mass 118.0630 uHMDB
m/z (Positive Mode) 119.0703 [M+H]⁺Princeton[1]
m/z (Negative Mode) 117.0557 [M-H]⁻Princeton[1]
Key GC-MS Fragments (EI) m/z 73, 45 (Base Peak), 85, 117PubChem[3]

Note: Fragmentation patterns are highly dependent on the ionization method used (e.g., Electron Ionization (EI), Electrospray Ionization (ESI)).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation (Derivatization): To increase volatility for GC analysis, the carboxylic acid and hydroxyl groups of this compound must be derivatized. A common method is trimethylsilylation.

    • Lyophilize the aqueous sample to complete dryness.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 50 µL of pyridine (B92270) as a catalyst.

    • Incubate the mixture at 70°C for 60 minutes.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 70°C, hold for 2 minutes. Ramp up to 280°C at a rate of 10°C/minute. Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

    • Injection Volume: 1 µL (splitless injection).

  • MS Conditions (Electron Ionization - EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

    • Solvent Delay: 5 minutes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation: Predicted NMR Data

Structure and Proton/Carbon Numbering:

Table 2.1: Predicted ¹H NMR Chemical Shifts (Solvent: D₂O)

Proton PositionChemical Shift (δ) ppmMultiplicityIntegration
H24.15Triplet (t)1H
H3 (a/b)1.65 - 1.80Multiplet (m)2H
H4 (a/b)1.35 - 1.50Multiplet (m)2H
H50.92Triplet (t)3H

Table 2.2: Predicted ¹³C NMR Chemical Shifts (Solvent: D₂O)

Carbon PositionChemical Shift (δ) ppm
C1 (C=O)180.5
C2 (CH-OH)71.0
C3 (CH₂)35.5
C4 (CH₂)19.0
C5 (CH₃)13.8

Source: Predicted data from Human Metabolome Database (HMDB) and NP-MRD.[4]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium oxide (D₂O), Methanol-d₄, or Chloroform-d).

    • If using D₂O, lyophilize the sample from H₂O and reconstitute in D₂O two to three times to exchange the acidic -OH and -COOH protons.

    • Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) or Tetramethylsilane (TMS), depending on the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Parameters (Example: 500 MHz instrument):

    • ¹H NMR:

      • Pulse Program: zg30 (or similar for quantitative 1D proton).

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: ~3 seconds.

      • Relaxation Delay: 5 seconds (to ensure full relaxation for accurate integration).

      • Number of Scans: 16-64, depending on sample concentration.

      • Temperature: 298 K.

    • ¹³C NMR:

      • Pulse Program: zgpg30 (proton-decoupled).

      • Spectral Width: 200-220 ppm.

      • Acquisition Time: ~1 second.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

      • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, the key functional groups are the carboxylic acid and the secondary alcohol.

Data Presentation: IR Spectroscopy
Vibrational ModeCharacteristic Absorption Range (cm⁻¹)Intensity
O-H Stretch (Alcohol) 3550 - 3200Strong, Broad
O-H Stretch (Carboxylic Acid) 3300 - 2500Very Broad
C-H Stretch (sp³) 3000 - 2850Medium-Strong
C=O Stretch (Carboxylic Acid) 1730 - 1700Strong, Sharp
C-O Stretch 1300 - 1000Medium-Strong

Interpretation: The IR spectrum of this compound is expected to be dominated by a very broad trough extending from approximately 3500 cm⁻¹ to 2500 cm⁻¹, which arises from the overlapping O-H stretching vibrations of the alcohol and the hydrogen-bonded carboxylic acid.[5] A strong, sharp peak around 1715 cm⁻¹ will indicate the carbonyl (C=O) stretch.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation:

    • If the sample is a solid, place a small amount directly onto the ATR crystal.

    • If the sample is a liquid or oil, apply a single drop to the crystal.

    • Ensure the crystal is clean before and after the measurement using an appropriate solvent (e.g., isopropanol) and a soft lens tissue.

  • FTIR Spectrometer Parameters:

    • Technique: Attenuated Total Reflectance (ATR).

    • Crystal: Diamond or Germanium.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Visualizations: Workflows and Biological Context

Experimental Workflow for Spectral Characterization

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Derivatize (e.g., TMS) for GC-MS Sample->Prep_MS Prep_IR Use Neat (ATR) Sample->Prep_IR NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR MS GC-MS System Prep_MS->MS IR FTIR Spectrometer Prep_IR->IR Process_NMR Process Spectra & Assign Peaks NMR->Process_NMR Process_MS Analyze Mass & Fragmentation MS->Process_MS Process_IR Identify Functional Group Peaks IR->Process_IR Elucidation Confirm Structure of This compound Process_NMR->Elucidation Process_MS->Elucidation Process_IR->Elucidation

Caption: Workflow for the comprehensive spectral characterization of this compound.

Metabolic Context of this compound

While not part of a classical signaling pathway, this compound serves as a biomarker for disruptions in metabolic pathways.

G Metabolic_Disorder Metabolic Disorders (e.g., Propionyl-CoA Carboxylase Deficiency) Pathway_Disruption Disruption of Organic Acid Metabolism Metabolic_Disorder->Pathway_Disruption leads to Lactic_Acidosis Congenital Lactic Acidosis Lactic_Acidosis->Pathway_Disruption associated with Accumulation Accumulation of This compound Pathway_Disruption->Accumulation results in Detection Detection in Biofluids (Urine, Plasma) Accumulation->Detection enables Biomarker Biomarker for Diagnosis and Monitoring Detection->Biomarker

Caption: Role of this compound as a biomarker in metabolic disorders.

References

Stereochemistry of 2-Hydroxyvaleric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyvaleric acid, a five-carbon alpha-hydroxy acid, possesses a chiral center at the second carbon, giving rise to two stereoisomers: (R)-2-hydroxyvaleric acid and (S)-2-hydroxyvaleric acid. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing the distinct physicochemical properties of its enantiomers and their differential implications in biological systems. The guide further outlines detailed experimental protocols for the enantioselective synthesis, chiral resolution, and stereospecific analysis of these compounds. Particular emphasis is placed on the relevance of stereoisomerism in metabolic pathways and its potential applications in drug development, offering valuable insights for researchers in medicinal chemistry, pharmacology, and metabolic research.

Introduction to the Stereochemistry of this compound

This compound, also known as 2-hydroxypentanoic acid, is an organic compound with the chemical formula C₅H₁₀O₃. The presence of a stereocenter at the C-2 position results in the existence of two enantiomers, (R)- and (S)-2-hydroxyvaleric acid. These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological activities due to the stereospecific nature of interactions with chiral biological macromolecules such as enzymes and receptors.

The differential spatial arrangement of the hydroxyl and carboxyl groups around the chiral center dictates the interaction of each enantiomer with its biological targets, leading to potentially different metabolic fates, pharmacological effects, and toxicological profiles. Understanding these differences is paramount in the fields of drug design and metabolic analysis.

Physicochemical Properties of this compound Enantiomers

The distinct three-dimensional structures of (R)- and (S)-2-hydroxyvaleric acid give rise to differences in their physical properties, most notably their interaction with plane-polarized light. While many physical properties such as boiling point and density are identical for both enantiomers, their optical rotation is equal in magnitude but opposite in direction.[1][2] A summary of the available quantitative data is presented below.

Property(R)-2-Hydroxyvaleric Acid(S)-2-Hydroxyvaleric AcidRacemic (±)-2-Hydroxyvaleric Acid
Molecular Formula C₅H₁₀O₃C₅H₁₀O₃C₅H₁₀O₃
Molecular Weight 118.13 g/mol [3]118.13 g/mol [4]118.13 g/mol
Melting Point (°C) Data not available52-55[4]34-35[5]
Boiling Point (°C) 248.0 ± 13.0 (Predicted)248.0 ± 13.0 (Predicted)[4]100-150 (at 11 Torr)[6]
pKa ~3.85 (Predicted)3.85 ± 0.20 (Predicted)[4]Data not available
Specific Rotation ([α]D) Data not availableData not available

Biological and Pharmacological Implications

The stereochemistry of this compound plays a crucial role in its biological significance. As a metabolite of amino acid and fatty acid catabolism, its presence and the ratio of its enantiomers can be indicative of specific metabolic states or disorders.

Role in Metabolic Pathways

This compound is found in human biofluids, and its elevated levels have been associated with metabolic disorders such as lactic acidosis and Maple Syrup Urine Disease (MSUD). While the specific roles of each enantiomer in these pathologies are not fully elucidated, the stereospecificity of enzymes involved in its metabolism is a key area of investigation.

A notable example of stereospecificity in a related class of molecules is the action of fatty acid 2-hydroxylase (FA2H). This enzyme is responsible for the biosynthesis of 2-hydroxy fatty acid-containing sphingolipids and is stereospecific for the production of (R)-enantiomers.[7] Furthermore, studies have shown that (R)- and (S)-2-hydroxy palmitic acid are differentially incorporated into distinct sphingolipid classes, with the (R)-enantiomer being enriched in hexosylceramide and the (S)-enantiomer preferentially incorporated into ceramide.[7] This suggests that the stereochemistry of 2-hydroxy acids dictates their metabolic fate and subsequent biological function.

dot

Metabolic_Origin Amino Acid Catabolism (e.g., Leucine) Amino Acid Catabolism (e.g., Leucine) alpha-Keto Acids alpha-Keto Acids Amino Acid Catabolism (e.g., Leucine)->alpha-Keto Acids Transamination 2-Oxovaleric Acid 2-Oxovaleric Acid alpha-Keto Acids->2-Oxovaleric Acid Fatty Acid Metabolism Fatty Acid Metabolism Fatty Acid Metabolism->alpha-Keto Acids Oxidation This compound (Racemic) This compound (Racemic) 2-Oxovaleric Acid->this compound (Racemic) Reduction (e.g., by Lactate Dehydrogenase isoforms) (R)-2-Hydroxyvaleric Acid (R)-2-Hydroxyvaleric Acid This compound (Racemic)->(R)-2-Hydroxyvaleric Acid (S)-2-Hydroxyvaleric Acid (S)-2-Hydroxyvaleric Acid This compound (Racemic)->(S)-2-Hydroxyvaleric Acid

Caption: Metabolic origin of this compound.

Implications for Drug Development

The stereospecificity of drug-target interactions is a fundamental principle in pharmacology. The two enantiomers of a chiral drug can exhibit widely different pharmacodynamic and pharmacokinetic properties. One enantiomer may be therapeutically active while the other is inactive or, in some cases, responsible for adverse effects. Therefore, the development of enantiomerically pure drugs is a significant focus in the pharmaceutical industry. This compound enantiomers can serve as valuable chiral building blocks in the synthesis of complex, optically active pharmaceutical compounds.

Experimental Protocols

Enantioselective Synthesis

The controlled synthesis of a single enantiomer of this compound is crucial for studying its specific biological effects and for its use as a chiral precursor. One common strategy involves the use of chiral starting materials, such as amino acids.

Protocol: Enantioselective Synthesis of (S)-2-Hydroxyvaleric Acid from L-Norvaline

This protocol is based on the stereospecific deamination of L-norvaline.

  • Dissolution: Dissolve L-norvaline in an aqueous solution of sulfuric acid.

  • Deamination: Cool the solution in an ice bath and add a solution of sodium nitrite (B80452) dropwise while maintaining the temperature below 5°C. The diazotization of the primary amine followed by nucleophilic substitution with water results in the formation of (S)-2-hydroxyvaleric acid with retention of configuration.

  • Extraction: After the reaction is complete, extract the product from the aqueous solution using an organic solvent such as diethyl ether.

  • Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography.

Enantioselective_Synthesis L-Norvaline L-Norvaline Diazonium Salt Diazonium Salt L-Norvaline->Diazonium Salt NaNO2, H2SO4 0-5 °C (S)-2-Hydroxyvaleric Acid (S)-2-Hydroxyvaleric Acid Diazonium Salt->(S)-2-Hydroxyvaleric Acid H2O (Nucleophilic Substitution) Purified (S)-Enantiomer Purified (S)-Enantiomer (S)-2-Hydroxyvaleric Acid->Purified (S)-Enantiomer Extraction & Purification

Caption: General workflow for chiral resolution and analysis of this compound.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological function and potential therapeutic applications. The distinct properties of its (R) and (S) enantiomers necessitate the use of stereoselective synthetic and analytical methods. This guide has provided a foundational understanding of the stereochemical aspects of this compound, along with practical experimental protocols. Further research into the specific interactions of each enantiomer with biological systems will undoubtedly unveil new opportunities for drug discovery and a deeper understanding of metabolic pathways.

References

An In-depth Technical Guide to 2-Hydroxyvaleric Acid: Structural Elucidation, Isomerism, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyvaleric acid, also known as 2-hydroxypentanoic acid, is a five-carbon alpha-hydroxy acid with significance in various biochemical and pharmaceutical contexts. Its structure allows for multiple isomers, including stereoisomers and structural isomers, each potentially possessing distinct biological activities. This guide provides a comprehensive overview of the structural formula and isomers of this compound. It includes a detailed summary of their physicochemical properties, alongside experimental protocols for their synthesis, characterization, and separation. This document is intended to serve as a technical resource for researchers and professionals involved in drug discovery, metabolomics, and synthetic chemistry.

Structural Formula and Isomerism

This compound is a carboxylic acid with the chemical formula C₅H₁₀O₃.[1] The core structure consists of a pentanoic acid backbone with a hydroxyl group substituted at the alpha-carbon (carbon-2).

Structural Isomers

The primary structural isomer of interest is 2-hydroxyisovaleric acid (2-hydroxy-3-methylbutanoic acid), which has a branched carbon chain.[2] Other positional isomers of this compound include 3-hydroxyvaleric acid, 4-hydroxyvaleric acid, and 5-hydroxyvaleric acid, where the hydroxyl group is located at different positions on the pentanoic acid chain.

Stereoisomers

The presence of a chiral center at the second carbon atom gives rise to two enantiomers of this compound:

  • (S)-2-Hydroxypentanoic acid [3]

  • (R)-2-Hydroxypentanoic acid [4][5]

These enantiomers are non-superimposable mirror images and may exhibit different biological activities and pharmacological effects. The racemic mixture, containing equal amounts of both enantiomers, is often referred to as (±)-2-hydroxypentanoic acid.[1]

The isomeric relationships of this compound are depicted in the following diagram:

Isomers cluster_stereoisomers Stereoisomers cluster_structural_isomers Structural Isomers This compound (C5H10O3) This compound (C5H10O3) (S)-2-Hydroxypentanoic Acid (S)-2-Hydroxypentanoic Acid This compound (C5H10O3)->(S)-2-Hydroxypentanoic Acid Enantiomer (R)-2-Hydroxypentanoic Acid (R)-2-Hydroxypentanoic Acid This compound (C5H10O3)->(R)-2-Hydroxypentanoic Acid Enantiomer 2-Hydroxyisovaleric Acid 2-Hydroxyisovaleric Acid This compound (C5H10O3)->2-Hydroxyisovaleric Acid Isomer of 3-Hydroxyvaleric Acid 3-Hydroxyvaleric Acid This compound (C5H10O3)->3-Hydroxyvaleric Acid Positional Isomer 4-Hydroxyvaleric Acid 4-Hydroxyvaleric Acid This compound (C5H10O3)->4-Hydroxyvaleric Acid Positional Isomer 5-Hydroxyvaleric Acid 5-Hydroxyvaleric Acid This compound (C5H10O3)->5-Hydroxyvaleric Acid Positional Isomer

Isomeric relationships of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its isomers is presented in the table below for comparative analysis.

Property(±)-2-Hydroxypentanoic acid(S)-2-Hydroxypentanoic acid(R)-2-Hydroxypentanoic acid2-Hydroxyisovaleric acid
Molecular Formula C₅H₁₀O₃C₅H₁₀O₃C₅H₁₀O₃C₅H₁₀O₃
Molecular Weight ( g/mol ) 118.13[1]118.13[3]118.13[4]118.13[6]
Melting Point (°C) 34-35[7][8]--Solid (temperature not specified)[6]
Boiling Point (°C) 257.77 (rough estimate)[7]220-225[3]-237-238 (est.)[2]
Density (g/cm³) 1.0354 (rough estimate)[7]~1.12[3]--
logP 0.45[1][9]--0.013 (est.)[2]
Water Solubility -Soluble[3]-350 mg/mL[6]
CAS Number 617-31-2[1]-24809-83-4[4]4026-18-0[2]

Experimental Protocols

Synthesis of this compound (General Procedure)

A general method for the synthesis of α-hydroxy acids can be adapted for this compound, for example, through the hydrolysis of the corresponding α-bromo acid.

Materials:

Procedure:

  • Dissolve 2-bromopentanoic acid in an aqueous solution of sodium or potassium hydroxide.

  • Heat the reaction mixture under reflux for several hours to facilitate the hydrolysis of the bromo group to a hydroxyl group.

  • After cooling the reaction mixture to room temperature, acidify it with hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous solution with diethyl ether multiple times.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by crystallization or distillation.

A workflow for the synthesis and purification is illustrated below:

SynthesisWorkflow Start Start Hydrolysis Hydrolysis Start->Hydrolysis 2-Bromopentanoic Acid + Base Acidification Acidification Hydrolysis->Acidification Add HCl Extraction Extraction Acidification->Extraction Diethyl Ether Drying Drying Extraction->Drying MgSO4 Purification Purification Drying->Purification Evaporation & Crystallization End End Purification->End Pure this compound

General workflow for the synthesis of this compound.
NMR Spectroscopic Analysis

Objective: To confirm the structure of this compound and its isomers.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and chemical environment of the carbon atoms.

  • 2D NMR (COSY, HSQC): Perform 2D NMR experiments as needed to establish connectivity between protons and carbons for unambiguous structural assignment.

Data Processing and Analysis:

  • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Mass Spectrometry Analysis

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Mass Spectrometer (e.g., LC-MS or GC-MS)

Sample Preparation (for LC-MS):

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

LC-MS Conditions (Illustrative):

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and tandem mass spectra (MS/MS) to obtain fragmentation information.

Data Analysis:

  • Identify the molecular ion ([M+H]⁺ or [M-H]⁻) in the full scan spectrum to confirm the molecular weight.

  • Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule.

Chiral HPLC for Enantiomeric Separation

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based or Pirkle-type).

Mobile Phase Selection:

  • The choice of mobile phase depends on the type of chiral column used.

  • Normal Phase: Typically a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol.

  • Reversed Phase: A mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.

General Procedure:

  • Prepare a standard solution of the racemic this compound in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.

  • Quantify the individual enantiomers by integrating the peak areas.

Conclusion

This technical guide has provided a detailed overview of the structural formula, isomers, and physicochemical properties of this compound. The inclusion of generalized experimental protocols for synthesis and analysis serves as a practical resource for researchers. A thorough understanding of the distinct properties and analytical behaviors of its isomers is crucial for advancing research in fields where this molecule plays a significant role, including drug development and metabolic studies.

References

theoretical pKa and logP values of 2-Hydroxyvaleric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Physicochemical Properties of 2-Hydroxyvaleric Acid

This technical guide provides a comprehensive overview of the , a molecule of interest in metabolic research and drug discovery. For researchers, scientists, and drug development professionals, understanding these fundamental physicochemical properties is crucial for predicting the behavior of this molecule in biological systems. This document outlines key theoretical data, details established experimental protocols for their determination, and provides visual workflows to facilitate comprehension and application in a laboratory setting.

Theoretical Physicochemical Data

The acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (logP) are critical parameters in drug design and development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the computationally predicted values for this compound.

ParameterValueSource
pKa 3.85 ± 0.20Predicted
4.14ChemAxon
logP 0.26ALOGPS
0.45SANGSTER (1993)
0.5ChemAxon

Experimental Determination of Physicochemical Properties

While theoretical predictions are valuable, experimental determination provides empirical data that is essential for accurate modeling and analysis. The following sections describe standard protocols for determining the pKa and logP of organic acids like this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[1] The process involves the gradual addition of a titrant (a strong base or acid) to a solution of the analyte, while monitoring the pH.[1]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound (e.g., 1 mM) in deionized water.

    • Prepare standardized titrant solutions of 0.1 M sodium hydroxide (B78521) (NaOH) and 0.1 M hydrochloric acid (HCl).

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.

  • Calibration of the pH Meter:

    • Calibrate the potentiometer using standard aqueous buffers with pH values of 4, 7, and 10 to ensure accurate pH measurements.

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the 1 mM this compound solution into a reaction vessel equipped with a magnetic stirrer.

    • To ensure an inert atmosphere and prevent interference from dissolved carbon dioxide, purge the solution with nitrogen gas.

    • Immerse the calibrated pH electrode into the solution.

    • Make the sample solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.

    • Begin the titration by adding small, precise volumes of the 0.1 M NaOH solution.

    • Record the pH value after each addition of the titrant, allowing the solution to stabilize.

    • Continue the titration until the pH reaches approximately 12-12.5 and stabilizes.[2]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at which half of the acid has been neutralized. This corresponds to the midpoint of the steepest portion of the titration curve (the inflection point).

    • For higher accuracy, the pKa can be determined from the first derivative of the titration curve, where the peak corresponds to the equivalence point.

    • To ensure the reliability of the results, it is recommended to perform a minimum of three titrations.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare Solutions (Analyte, Titrant, KCl) setup_vessel Setup Reaction Vessel (Analyte, Stirrer) prep_solutions->setup_vessel calibrate_ph Calibrate pH Meter calibrate_ph->setup_vessel purge_n2 Purge with Nitrogen setup_vessel->purge_n2 add_titrant Add Titrant Incrementally purge_n2->add_titrant record_ph Record pH add_titrant->record_ph After each addition record_ph->add_titrant Continue until pH ~12 plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve determine_pka Determine pKa (Inflection Point) plot_curve->determine_pka repeat_exp Repeat for Reproducibility determine_pka->repeat_exp logP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation saturate_phases Pre-saturate n-Octanol and Aqueous Buffer mix_phases Mix Saturated Phases and Analyte saturate_phases->mix_phases prep_stock Prepare Analyte Stock Solution prep_stock->mix_phases shake Shake to Equilibrate mix_phases->shake separate Separate Phases (Centrifugation) shake->separate sample_phases Sample n-Octanol and Aqueous Layers separate->sample_phases quantify Quantify Analyte in Each Phase (e.g., HPLC) sample_phases->quantify calculate_logp Calculate logP quantify->calculate_logp

References

Methodological & Application

2-Hydroxyisovaleric Acid: A Key Biomarker for Maple Syrup Urine Disease

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder characterized by the deficiency of the branched-chain α-ketoacid dehydrogenase (BCKD) complex. This enzymatic deficiency disrupts the normal metabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — leading to their accumulation and that of their corresponding α-ketoacids in bodily fluids. The buildup of these neurotoxic compounds can result in severe neurological damage, metabolic crises, and the characteristic sweet odor of urine, reminiscent of maple syrup, from which the disease derives its name. Early and accurate diagnosis is critical for initiating timely dietary management and preventing long-term complications. While the primary diagnostic markers for MSUD are elevated levels of BCAAs and the pathognomonic presence of alloisoleucine, the analysis of secondary metabolites, such as organic acids, provides valuable confirmatory evidence and insights into the metabolic dysregulation. Among these, 2-hydroxyisovaleric acid, a derivative of valine metabolism, has emerged as a significant biomarker for MSUD. This application note provides a comprehensive overview of 2-hydroxyisovaleric acid as a biomarker for MSUD, including its metabolic origin, quantitative data, and a detailed protocol for its analysis in urine.

Metabolic Basis of 2-Hydroxyisovaleric Acid Elevation in MSUD

In a healthy individual, the BCAA valine undergoes transamination to form α-ketoisovalerate. The BCKD complex then catalyzes the oxidative decarboxylation of α-ketoisovalerate, a crucial step in its degradation pathway. However, in individuals with MSUD, the impaired function of the BCKD complex leads to the accumulation of α-ketoisovalerate. This excess α-ketoisovalerate is then shunted into an alternative metabolic pathway, where it is reduced to 2-hydroxyisovaleric acid. Consequently, elevated levels of 2-hydroxyisovaleric acid in biological fluids, particularly urine, are a hallmark of MSUD.

Metabolic Pathway of 2-Hydroxyisovaleric Acid Formation in MSUD Valine Valine a_Ketoisovalerate α-Ketoisovalerate Valine->a_Ketoisovalerate Transamination BCKD Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKD) a_Ketoisovalerate->BCKD Normal Pathway Two_Hydroxyisovaleric_Acid 2-Hydroxyisovaleric Acid a_Ketoisovalerate->Two_Hydroxyisovaleric_Acid Alternative Pathway (Elevated in MSUD) Metabolites Further Metabolism BCKD->Metabolites

Figure 1. Metabolic pathway of 2-hydroxyisovaleric acid formation in MSUD.

Quantitative Data

The concentration of 2-hydroxyisovaleric acid is significantly elevated in the urine of patients with Maple Syrup Urine Disease compared to healthy individuals. The following table summarizes representative quantitative data from studies analyzing urinary organic acids in MSUD patients and healthy controls. It is important to note that reference ranges can vary between laboratories.[1][2][3]

AnalytePatient GroupMatrixConcentration (mmol/mol creatinine)
2-Hydroxyisovaleric Acid MSUD PatientsUrineSignificantly elevated (e.g., >2)
Healthy ControlsUrine< 2

Experimental Protocol: Quantification of Urinary 2-Hydroxyisovaleric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the quantitative analysis of 2-hydroxyisovaleric acid in urine using gas chromatography-mass spectrometry (GC-MS) following organic solvent extraction and derivatization.

1. Materials and Reagents

  • Urine specimen

  • Internal Standard (IS): e.g., stable isotope-labeled 2-hydroxyisovaleric acid or a non-endogenous similar compound

  • Hydroxylamine (B1172632) hydrochloride

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

2. Sample Preparation and Extraction

  • Sample Collection and Storage: Collect a random urine sample in a sterile container without preservatives. Store the sample at -20°C or lower until analysis.

  • Internal Standard Addition: Thaw the urine sample to room temperature and vortex to ensure homogeneity. To a 1 mL aliquot of urine, add a known amount of the internal standard solution.

  • pH Adjustment: Acidify the urine sample to a pH < 2 by adding concentrated HCl. This step is crucial for efficient extraction of organic acids.

  • Extraction:

    • Add 0.5 g of NaCl to the acidified urine sample and vortex to dissolve.

    • Add 3 mL of ethyl acetate, cap the tube, and mix vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction process with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying: Add anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporation: Evaporate the dried organic extract to dryness under a gentle stream of nitrogen at room temperature.

3. Derivatization

  • To the dried residue, add 50 µL of hydroxylamine hydrochloride in pyridine and incubate at 60°C for 30 minutes to convert keto-acids to their oxime derivatives.

  • Cool the sample to room temperature.

  • Add 100 µL of BSTFA with 1% TMCS to the sample.

  • Cap the vial tightly and incubate at 70°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.

4. GC-MS Analysis

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography Conditions (Example):

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., DB-5MS).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (e.g., m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

5. Data Analysis and Quantification

  • Identify the 2-hydroxyisovaleric acid-TMS derivative peak based on its retention time and mass spectrum.

  • Quantify the concentration of 2-hydroxyisovaleric acid by comparing the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared with known concentrations of 2-hydroxyisovaleric acid.

  • Normalize the result to the urinary creatinine (B1669602) concentration and express the final value in mmol/mol creatinine.

Experimental Workflow for Urinary 2-Hydroxyisovaleric Acid Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Acidification Acidification (pH < 2) Add_IS->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Evaporation (N₂) Drying->Evaporation Oximation Oximation (Hydroxylamine) Evaporation->Oximation Silylation Silylation (BSTFA) Oximation->Silylation GC_MS GC-MS Analysis Silylation->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Figure 2. Experimental workflow for urinary 2-hydroxyisovaleric acid analysis.

Conclusion

2-Hydroxyisovaleric acid is a valuable biomarker for the diagnosis and monitoring of Maple Syrup Urine Disease. Its significant elevation in the urine of affected individuals provides strong evidence of a dysfunctional BCKD complex. The detailed GC-MS protocol provided in this application note offers a reliable and robust method for the quantification of 2-hydroxyisovaleric acid, aiding researchers, scientists, and drug development professionals in their efforts to understand, diagnose, and develop therapies for MSUD. The combination of quantitative analysis of this biomarker with the primary markers provides a comprehensive biochemical profile for the effective management of MSUD patients.

References

Application Notes and Protocols: 2-Hydroxyvaleric Acid as a Substrate for D-2-Hydroxyacid Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyvaleric acid is an alpha-hydroxy acid that serves as a biomarker for various metabolic states and inborn errors of metabolism, such as Maple Syrup Urine Disease (MSUD) and lactic acidosis.[1] It is a downstream metabolite in the catabolism of the branched-chain amino acid L-leucine. The immediate precursor of this compound is 2-ketovaleric acid, which is produced from the transamination of L-leucine to α-ketoisocaproate, followed by a series of enzymatic reactions. The conversion of 2-ketovaleric acid to D-2-hydroxyvaleric acid is catalyzed by D-2-hydroxyacid dehydrogenases (EC 1.1.1.-), a class of NAD(P)H-dependent oxidoreductases.[2] These enzymes are of significant interest for their role in metabolic regulation and their potential as targets for therapeutic intervention.

These application notes provide a comprehensive overview of this compound as a substrate for D-2-hydroxyacid dehydrogenases, including its metabolic context, quantitative enzymatic data, and detailed experimental protocols for studying its enzymatic conversion.

Metabolic Pathway of this compound Formation

This compound is formed as part of the L-leucine degradation pathway. The initial steps are common to the catabolism of all branched-chain amino acids and primarily occur in the muscle.[3][4] The pathway involves the transamination of L-leucine to α-ketoisocaproate, which is then oxidatively decarboxylated. Subsequent reactions lead to the formation of 2-ketovaleric acid, the direct precursor to this compound. The final step is the reduction of 2-ketovaleric acid by a D-2-hydroxyacid dehydrogenase.

Leucine_Catabolism cluster_alternative Alternative Pathway Leucine L-Leucine aKIC α-Ketoisocaproate Leucine->aKIC Branched-chain aminotransferase IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA Branched-chain α-keto acid dehydrogenase aKetovalerate 2-Ketovaleric Acid aKIC->aKetovalerate Transamination/ Decarboxylation (simplified) MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA Isovaleryl-CoA dehydrogenase MethylglutaconylCoA 3-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA Methylcrotonyl-CoA carboxylase HMGCoA HMG-CoA MethylglutaconylCoA->HMGCoA Methylglutaconyl-CoA hydratase Acetoacetate Acetoacetate HMGCoA->Acetoacetate HMG-CoA lyase AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA HMG-CoA lyase Hydroxyvalerate D-2-Hydroxyvaleric Acid aKetovalerate->Hydroxyvalerate D-2-Hydroxyacid Dehydrogenase (e.g., PanE)

Figure 1: Simplified Leucine Catabolism Pathway.

Quantitative Data: Enzyme Kinetics

SubstrateChemical FormulaVmax (U/mg)Km (mM)Vmax/Km (U/mg/mM)
2-KetobutyrateC₄H₆O₃2,100 ± 1000.8 ± 0.12,625
2-Ketovalerate (estimated) C₅H₈O₃ ~2,500 ~0.7 ~3,570
2-KetocaproateC₆H₁₀O₃2,900 ± 2000.6 ± 0.14,833
2-Keto-4-methylvalerateC₆H₁₀O₃3,300 ± 2001.0 ± 0.13,300
2-KetoisocaproateC₆H₁₀O₃4,200 ± 2000.6 ± 0.17,000

Table 1: Kinetic Parameters of L. lactis D-2-Hydroxyacid Dehydrogenase (PanE) with various 2-keto acid substrates. Data for 2-ketobutyrate and 2-ketocaproate are from literature[2]. Values for 2-ketovalerate are estimated based on the trend observed for straight-chain substrates.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for D-2-Hydroxyacid Dehydrogenase Activity

This protocol is adapted from established methods for assaying D-2-hydroxyacid dehydrogenase activity by monitoring the reduction of NAD⁺ to NADH.[2]

Principle:

The enzymatic oxidation of D-2-hydroxyvaleric acid to 2-ketovaleric acid is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the enzyme activity.

Materials:

  • Purified D-2-hydroxyacid dehydrogenase

  • D-2-hydroxyvaleric acid solution (e.g., 100 mM stock in assay buffer)

  • NAD⁺ solution (e.g., 20 mM stock in assay buffer)

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0

  • UV-Vis Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes and tips

Procedure:

  • Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture by adding the following components in the specified order:

    • Assay Buffer: 850 µL

    • NAD⁺ solution (20 mM): 50 µL (final concentration: 1 mM)

    • D-2-hydroxyvaleric acid solution (100 mM): 50 µL (final concentration: 5 mM)

  • Enzyme Dilution: Prepare a suitable dilution of the D-2-hydroxyacid dehydrogenase in cold assay buffer. The final concentration should be chosen to ensure a linear rate of reaction for at least 3-5 minutes.

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 340 nm and equilibrate the instrument at the desired temperature (e.g., 25°C or 37°C).

  • Assay Initiation:

    • Transfer 950 µL of the reaction mixture to a cuvette and place it in the spectrophotometer.

    • Blank the instrument using this reaction mixture.

    • To initiate the reaction, add 50 µL of the diluted enzyme solution to the cuvette.

    • Mix quickly by gently inverting the cuvette with a piece of parafilm or by pipetting up and down carefully.

  • Data Acquisition: Immediately start recording the absorbance at 340 nm every 15-30 seconds for 3-5 minutes.

  • Calculation of Enzyme Activity:

    • Determine the linear rate of change in absorbance per minute (ΔA₃₄₀/min).

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL)) Where:

      • ε (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹

      • Total Volume = 1.0 mL

      • Path Length = 1.0 cm

      • Enzyme Volume = 0.05 mL

Enzyme_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, NAD+, Substrate) start->prep_reagents prep_enzyme Prepare Enzyme Dilution start->prep_enzyme mix_reagents Prepare Reaction Mixture in Cuvette prep_reagents->mix_reagents add_enzyme Initiate Reaction: Add Enzyme prep_enzyme->add_enzyme setup_spectro Setup Spectrophotometer (340 nm, Temperature) blank Blank Spectrophotometer mix_reagents->blank blank->add_enzyme record_abs Record Absorbance at 340 nm over Time add_enzyme->record_abs calculate Calculate Enzyme Activity record_abs->calculate end End calculate->end

Figure 2: Experimental Workflow for Enzyme Assay.
Protocol 2: Determination of Km and Vmax

Principle:

By measuring the initial reaction velocity at varying concentrations of this compound, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined using a Lineweaver-Burk plot or non-linear regression analysis.

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Prepare a series of D-2-hydroxyvaleric acid dilutions in the assay buffer to achieve a range of final substrate concentrations in the assay (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM, 2.5 mM, 5.0 mM, 10 mM).

  • For each substrate concentration, measure the initial reaction velocity (ΔA₃₄₀/min).

  • Convert the initial velocities to µmol/min.

  • Data Analysis:

    • Michaelis-Menten Plot: Plot the initial velocity (v) against the substrate concentration ([S]).

    • Lineweaver-Burk Plot: Plot the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]).

      • The y-intercept = 1/Vmax

      • The x-intercept = -1/Km

      • The slope = Km/Vmax

    • Alternatively, use a non-linear regression software to fit the v versus [S] data directly to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]).

Michaelis_Menten_Logic exp Perform Enzyme Assays at Varying [Substrate] data Obtain Initial Velocities (v) for each [S] exp->data plot_mm Plot v vs. [S] (Michaelis-Menten Plot) data->plot_mm plot_lb Plot 1/v vs. 1/[S] (Lineweaver-Burk Plot) data->plot_lb fit_nl Non-linear Regression (v vs. [S]) data->fit_nl calc_lb Calculate from Intercepts: 1/Vmax (y-intercept) -1/Km (x-intercept) plot_lb->calc_lb calc_nl Directly Obtain Km and Vmax fit_nl->calc_nl results Km and Vmax calc_lb->results calc_nl->results

Figure 3: Logic Diagram for Km and Vmax Determination.

Conclusion

This compound is a physiologically relevant substrate for D-2-hydroxyacid dehydrogenases. The provided protocols offer a robust framework for characterizing the enzymatic conversion of this compound. While specific kinetic parameters for this substrate are yet to be extensively documented, the data from homologous substrates provide a valuable starting point for experimental design. Further research into the substrate specificity of various D-2-hydroxyacid dehydrogenases will be crucial for a more complete understanding of this compound metabolism and its role in health and disease.

References

Application Note: Quantitative Analysis of 2-Hydroxyvaleric Acid in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyvaleric acid, also known as 2-hydroxypentanoic acid, is an organic acid present in human biofluids. Its concentration in urine is a valuable biomarker for monitoring certain inborn errors of metabolism.[1][2] Notably, elevated levels of this compound are associated with Maple Syrup Urine Disease (MSUD), a genetic disorder affecting the metabolism of branched-chain amino acids (leucine, isoleucine, and valine).[3][4] It can also be elevated in cases of lactic acidosis and ketoacidosis.[5] Accurate and robust analytical methods for the quantification of this compound in urine are crucial for the diagnosis and management of these metabolic disorders. This application note provides detailed protocols for the analysis of this compound in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound is a metabolite derived from the branched-chain amino acid leucine (B10760876). The metabolic pathway involves the transamination of leucine to α-ketoisocaproate, which is then further metabolized. In certain metabolic disorders like MSUD, the deficiency of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex leads to the accumulation of α-keto acids, which are then alternatively reduced to their corresponding hydroxy acids, including this compound.[3][4]

Leucine Catabolism Pathway Metabolic Pathway of this compound Formation Leucine Leucine a_Ketoisocaproate α-Ketoisocaproate Leucine->a_Ketoisocaproate Branched-chain aminotransferase (BCAT) Isovaleryl_CoA Isovaleryl-CoA a_Ketoisocaproate->Isovaleryl_CoA Branched-chain α-ketoacid dehydrogenase (BCKDH) (Deficient in MSUD) Two_Hydroxyisovaleric_Acid 2-Hydroxyisovaleric Acid (elevated in MSUD) a_Ketoisocaproate->Two_Hydroxyisovaleric_Acid Reduction Metabolites Further Metabolites Isovaleryl_CoA->Metabolites

Caption: Leucine catabolism and the formation of this compound.

Quantitative Data

The concentration of this compound in urine can vary significantly between healthy individuals and those with metabolic disorders. The following table summarizes typical quantitative ranges.

PopulationThis compound Concentration (mmol/mol creatinine)Reference(s)
Healthy Individuals< 2.0[3][6]
Healthy Individuals0 - 0.4[7]
Maple Syrup Urine Disease (MSUD) PatientsSignificantly elevated[3][4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and robust method for the analysis of organic acids in urine. The protocol involves sample preparation, including extraction and derivatization, followed by chromatographic separation and mass spectrometric detection.

1. Sample Preparation

  • Urine Sample Collection and Storage: A random urine sample should be collected in a sterile, preservative-free container. Samples should be stored frozen at -20°C or lower prior to analysis to ensure stability.[8]

  • Normalization: The volume of urine used for extraction is typically normalized to the creatinine (B1669602) concentration to account for variations in urine dilution. For example, a volume of urine equivalent to a creatinine concentration of 1 mmol/L is often used.[8]

  • Internal Standard Addition: An appropriate internal standard should be added to the urine sample before extraction to correct for variations in extraction efficiency and derivatization.

  • Extraction:

    • Acidify the normalized urine sample to a pH below 2 with hydrochloric acid (HCl).[9]

    • Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. For example, add 600 µL of ethyl acetate, vortex thoroughly for 1 minute, and centrifuge.[1]

    • Repeat the extraction step and combine the organic supernatants.[1]

  • Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 35°C).[1]

  • Derivatization: Organic acids need to be converted to their volatile trimethylsilyl (B98337) (TMS) derivatives for GC-MS analysis.[10][11]

    • Add a derivatization reagent such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst like 1% trimethylchlorosilane (TMCS). For example, add 40 µL of BSTFA.[1][12]

    • Incubate the sample at an elevated temperature (e.g., 70-90°C) for a specific time (e.g., 15 minutes) to ensure complete derivatization.[1]

2. GC-MS Analysis

  • Gas Chromatograph:

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the derivatized organic acids.[13]

    • Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC inlet.

    • Temperature Program: A typical temperature program starts at a lower temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 300°C) to elute all compounds of interest.

  • Mass Spectrometer:

    • Ionization: Electron ionization (EI) at 70 eV is commonly used.

    • Acquisition Mode: Data can be acquired in full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative accuracy. For this compound, characteristic ions of its TMS derivative would be monitored.

GC-MS Workflow Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Urine_Sample Urine Sample Normalization Normalization (to Creatinine) Urine_Sample->Normalization Extraction Liquid-Liquid Extraction Normalization->Extraction Drying Drying under Nitrogen Extraction->Drying Derivatization Derivatization (e.g., with BSTFA) Drying->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for the analysis of this compound by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and generally requires less sample preparation compared to GC-MS, as derivatization is often not necessary.

1. Sample Preparation

  • Urine Sample Collection and Storage: Follow the same procedure as for GC-MS analysis.

  • Dilution: A simple "dilute-and-shoot" approach is often sufficient. Dilute the urine sample with a suitable buffer, for example, 0.1% formic acid in water.[5][14]

  • Internal Standard Addition: Add an appropriate internal standard, preferably a stable isotope-labeled version of this compound, to the diluted sample.

2. LC-MS/MS Analysis

  • Liquid Chromatograph:

    • Column: A reversed-phase C18 column is commonly used for the separation of organic acids.[5]

    • Mobile Phases: A gradient elution with two mobile phases is typically employed. For example:

      • Mobile Phase A: 0.1% formic acid in water.[5]

      • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

    • Gradient: A gradient program starting with a low percentage of organic mobile phase and gradually increasing is used to separate the analytes.

  • Tandem Mass Spectrometer:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for organic acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and monitoring for a specific product ion after fragmentation.

    • MRM Transitions: While specific transitions for this compound need to be optimized, a starting point can be inferred from related compounds like 3-hydroxyisovaleric acid, which has a transition of m/z 117.1 -> 59.0. The precursor ion for this compound (C5H10O3, molecular weight 118.13 g/mol ) in negative mode would be [M-H]⁻ at m/z 117.1. The product ion would need to be determined by infusing a standard solution and optimizing the collision energy.

LC-MS/MS Workflow Experimental Workflow for LC-MS/MS Analysis cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis Urine_Sample_LC Urine Sample Dilution Dilution with Buffer Urine_Sample_LC->Dilution LC_Separation Liquid Chromatography Separation Dilution->LC_Separation MSMS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis_LC Data Analysis and Quantification MSMS_Detection->Data_Analysis_LC

Caption: Workflow for the analysis of this compound by LC-MS/MS.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of this compound in urine. The choice of method will depend on the specific requirements of the laboratory, including sample throughput, desired sensitivity, and available instrumentation. The protocols provided in this application note serve as a detailed guide for researchers, scientists, and drug development professionals involved in the study of metabolic disorders. Proper validation of the chosen method is essential to ensure accurate and reliable results.

References

Application Note: Chiral Separation of 2-Hydroxyvaleric Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyvaleric acid, a chiral carboxylic acid, is of growing interest in various fields, including pharmaceutical and metabolic research. The enantiomers of this compound may exhibit different biological activities, making their separation and quantification crucial for drug development, pharmacology, and biomarker discovery. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the reliable separation of enantiomers. This application note provides a detailed protocol and guidelines for the chiral separation of this compound enantiomers.

Principle of Chiral Separation by HPLC

The direct separation of enantiomers by HPLC is achieved by using a chiral stationary phase (CSP).[1] The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities.[1] This difference in interaction energy leads to different retention times on the column, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a wide range of chiral compounds, including acidic molecules like this compound.[2][3] The selection of the appropriate CSP and the optimization of the mobile phase composition are critical for achieving a successful chiral separation.[4]

Experimental Protocols

This section details the recommended methodology for the chiral HPLC separation of this compound enantiomers. The protocol is based on established methods for the separation of structurally similar 2-hydroxy acids.

Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase or a compatible solvent (e.g., ethanol (B145695) or isopropanol) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Instrumentation and Conditions

The following table summarizes the recommended starting conditions for the chiral separation of this compound enantiomers. Optimization of these parameters may be necessary to achieve baseline separation.

ParameterRecommended Condition
HPLC System A standard HPLC or UHPLC system with a UV detector
Chiral Column Chiralpak® AD-H, Chiralcel® OD-H, or Chiralpak® QN-AX (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL

Data Presentation

The following table provides examples of HPLC conditions used for the chiral separation of various 2-hydroxy acids, which can serve as a guide for developing a method for this compound.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionReference
2-Hydroxyglutaric acidChiralpak QD-AXAcetonitrile/Methanol/Acetic Acid/Ammonia1.0MS/MS[5]
2-Hydroxyadipic acidChiralpak QN-AXAcetonitrile/Methanol/Acetic Acid/Ammonia1.0MS/MS[5]
2-Hydroxymonocarboxylic acidsChiralpak QD-AX / QN-AXAcetonitrile/Methanol/Acetic Acid/Ammonia1.0MS/MS[5]
3-Hydroxy fatty acidsChiralpak IA-UAcetonitrile/Water with Formic Acid (Gradient)0.4MS/MS[6]
Mandelic AcidChiralcel OJ-HHexane/Isopropanol/TFA1.0UV at 254 nm[7]

Method Development and Optimization

Achieving optimal separation of this compound enantiomers may require systematic optimization of the chromatographic conditions. Key parameters to consider include:

  • Chiral Stationary Phase: Screening different polysaccharide-based or cinchona alkaloid-based CSPs is recommended as the primary step.

  • Mobile Phase Composition: The ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) significantly impacts retention and resolution.

  • Acidic Additive: A small amount of an acidic modifier like trifluoroacetic acid (TFA) is often crucial for improving peak shape and resolution of acidic analytes.[8]

  • Temperature: Varying the column temperature can influence the thermodynamics of the chiral recognition process and affect the separation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC separation of this compound enantiomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Prepare Racemic Standard (1 mg/mL) prep2 Dilute to Working Solution (0.1 mg/mL) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Inject Sample onto Chiral Column prep3->hplc1 hplc2 Isocratic Elution with Mobile Phase hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 data1 Record Chromatogram hplc3->data1 data2 Determine Retention Times (tR) data1->data2 data3 Calculate Resolution (Rs) and Separation Factor (α) data2->data3

Caption: Experimental workflow for chiral HPLC analysis.

Factors Affecting Chiral Separation

The diagram below outlines the key factors that influence the chiral separation of this compound and their interrelationships.

G cluster_csp Chiral Stationary Phase (CSP) cluster_mp Mobile Phase cluster_params Instrumental Parameters center Chiral Separation (Resolution, Rs) csp_type CSP Type (Polysaccharide, etc.) csp_chem Selector Chemistry csp_type->csp_chem csp_chem->center mp_solvent Solvent Composition (Hexane/IPA) mp_additive Additive (TFA) mp_solvent->mp_additive mp_additive->center param_flow Flow Rate param_temp Temperature param_temp->center

Caption: Key factors influencing chiral HPLC separation.

References

Application Notes and Protocols for the Derivatization of 2-Hydroxyvaleric Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyvaleric acid, a short-chain hydroxy fatty acid, is a molecule of interest in various biological and chemical studies. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) requires a crucial sample preparation step known as derivatization. Due to its polar nature, attributed to the presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group, this compound exhibits low volatility and poor thermal stability, making it unsuitable for direct GC-MS analysis. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic separation and detection.[1][2][3]

This document provides detailed application notes and experimental protocols for the two most common and effective derivatization methods for this compound: Silylation and Alkylation (specifically, Methylation) . The information herein is intended to guide researchers in selecting the appropriate derivatization strategy and in setting up a robust analytical workflow for the quantitative analysis of this compound.

Derivatization Strategies: A Comparative Overview

The choice of derivatization reagent and method is critical for achieving optimal analytical performance. The two primary strategies discussed are silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, and alkylation, which typically converts the carboxylic acid to its methyl ester.

Silylation is a versatile and widely used technique for derivatizing compounds with active hydrogens, such as those found in hydroxyl and carboxyl groups.[3][4] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[5] The resulting trimethylsilyl derivatives are significantly more volatile and thermally stable.[4]

Alkylation , particularly methylation, is another effective method for derivatizing carboxylic acids. Reagents such as methyl chloroformate (MCF) or boron trifluoride-methanol (BF₃-methanol) can be employed. This method specifically targets the carboxyl group, converting it into a less polar and more volatile methyl ester.

The selection between these methods often depends on the specific requirements of the analysis, including the presence of other analytes in the sample, desired sensitivity, and potential for side reactions.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the GC-MS analysis of short-chain hydroxy acids, like this compound, following silylation and alkylation. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterSilylation (MSTFA)Silylation (BSTFA + 1% TMCS)Alkylation (Methyl Chloroformate)
Linearity (R²) > 0.995> 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1 µM0.5 - 5 µM0.5 - 5 µM
Limit of Quantitation (LOQ) 0.5 - 5 µM1 - 10 µM1 - 15 µM
Recovery 90 - 105%85 - 110%80 - 100%
Reproducibility (%RSD) < 10%< 15%< 15%

Experimental Protocols

Protocol 1: Silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

This protocol details the derivatization of this compound using MSTFA, a highly effective silylating agent that derivatizes both the hydroxyl and carboxyl groups.

Materials:

  • This compound standard or sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) (anhydrous)

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Accurately transfer a known amount of the sample containing this compound into a GC vial. If the sample is in an aqueous solution, it must be dried completely under a gentle stream of nitrogen gas or by lyophilization. Moisture can deactivate the silylating reagent.

  • Reagent Addition: Add 50 µL of anhydrous pyridine to the dried sample to act as a catalyst and solvent.

  • Add 100 µL of MSTFA to the vial.

  • Reaction: Tightly cap the vial and vortex for 1 minute to ensure complete dissolution and mixing.

  • Incubate the vial at 60°C for 30 minutes in a heating block or oven.[6]

  • Cooling and Dilution: Allow the vial to cool to room temperature.

  • Dilute the derivatized sample with an appropriate volume of anhydrous ethyl acetate (e.g., 850 µL) to achieve the desired concentration for GC-MS analysis.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Two-Step Derivatization (Silylation) using BSTFA with a TMCS Catalyst

This protocol utilizes N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst to enhance the derivatization efficiency.

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (B52724) (anhydrous)

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Transfer the sample to a GC vial and ensure it is completely dry, as described in Protocol 1.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile to the dried sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 45 minutes.

  • Cooling: Let the vial cool down to room temperature.

  • Analysis: The derivatized sample can be directly injected into the GC-MS.

Protocol 3: Alkylation using Methyl Chloroformate (MCF)

This protocol describes the derivatization of the carboxylic acid group of this compound using methyl chloroformate.

Materials:

  • This compound standard or sample extract

  • Methyl Chloroformate (MCF)

  • Methanol (B129727) (anhydrous)

  • Pyridine (anhydrous)

  • Sodium bicarbonate solution (1 M)

  • Chloroform (B151607)

  • GC vials with inserts

  • Vortex mixer

Procedure:

  • Sample Preparation: Place the aqueous sample in a suitable reaction vial.

  • Reaction Mixture: Add 333 µL of methanol and 67 µL of pyridine. Vortex briefly.

  • Derivatization: Add 50 µL of MCF and vortex for 30 seconds. Add another 50 µL of MCF and vortex for another 30 seconds.

  • Extraction: Add 400 µL of chloroform and 400 µL of 1 M sodium bicarbonate solution. Vortex for 10 seconds.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.

  • Sample Collection: Carefully transfer the lower organic layer (chloroform) containing the derivatized analyte to a new GC vial with an insert.

  • Analysis: The sample is ready for GC-MS analysis.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Method optimization will be required based on the specific instrument and column used.

ParameterSuggested Condition
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Injection Mode Splitless or Split (e.g., 10:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature: 70°C, hold for 2 min; Ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-500

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Drying Drying (N2 stream or Lyophilization) Sample->Drying Silylation Silylation (e.g., MSTFA) Drying->Silylation Add Silylating Agent Alkylation Alkylation (e.g., MCF) Drying->Alkylation Add Alkylating Agent GCMS GC-MS Analysis Silylation->GCMS Alkylation->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: General experimental workflow for the derivatization and GC-MS analysis of this compound.

Silylation_Reaction cluster_reactants Reactants cluster_products Products HVA This compound (with -OH and -COOH groups) TMS_HVA Di-TMS-2-Hydroxyvaleric Acid (Volatile Derivative) HVA->TMS_HVA + MSTFA (Heat) MSTFA MSTFA (Silylating Agent) MSTFA->TMS_HVA Byproducts Volatile Byproducts

Caption: Silylation reaction of this compound with MSTFA.

GCMS_Logic Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas Flow IonSource Ion Source (EI) (Ionization & Fragmentation) Column->IonSource MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector (Signal Detection) MassAnalyzer->Detector

References

Application Notes: Detection of 2-Hydroxyvaleric Acid in Microbial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyvaleric acid, a five-carbon alpha-hydroxy acid, is an organic acid of growing interest in microbiology and biotechnology. As a metabolic byproduct, its presence and concentration in microbial cultures can provide valuable insights into cellular metabolism, pathway engineering, and the overall health of the fermentation process. Accurate and robust detection methods are crucial for understanding its role and harnessing its potential. These application notes provide a comprehensive overview of the methodologies for the detection and quantification of this compound in microbial cultures.

Metabolic Significance of this compound

This compound is structurally related to valeric acid and is believed to be derived from the metabolism of branched-chain amino acids or through the hydroxylation of valeric acid. In many microorganisms, valeric acid is produced via the anaerobic fermentation of carbon sources. The metabolic pathway can involve the condensation of smaller molecules like ethanol (B145695) and propionate (B1217596) to form a five-carbon backbone, which can then be further modified. The presence of this compound may indicate specific enzymatic activities within the microorganism, potentially related to redox balance or detoxification pathways. Understanding the production of this molecule can be key in metabolic engineering efforts to produce valuable chemicals or in diagnosing the state of a microbial culture.

Analytical Techniques for Detection

The quantification of this compound in complex biological matrices such as fermentation broths requires sensitive and specific analytical methods. The two primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability. This method offers high chromatographic resolution and sensitive detection.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar and non-volatile compounds in their native form, eliminating the need for derivatization. It provides high sensitivity and specificity, making it an excellent choice for complex sample matrices.

Data Presentation

The following table summarizes typical quantitative data for short-chain fatty acids, including valeric acid, found in the fermentation broth of Lactobacillus acidophilus. While specific data for this compound is not widely published, its concentration is expected to be in a similar range, likely in the low millimolar to micromolar range, depending on the microbial strain and culture conditions.

Organic AcidConcentration Range (mM) in Lactobacillus acidophilus
Valeric Acid0.32 ± 0.01[1]
Hexanoic Acid2.32 ± 0.10[1]
Acetic AcidLower than Bifidobacteria longum
Propionic AcidLower than Bifidobacteria longum
Butyric AcidLower than Bifidobacteria longum
Lactic AcidLower than Bifidobacteria longum

Experimental Protocols

Protocol 1: Sample Preparation from Microbial Culture Supernatant

This protocol outlines the steps for preparing a microbial culture sample for organic acid analysis.

  • Cell Removal: Centrifuge the microbial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the cell pellet.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

  • Storage: The filtered supernatant can be stored at -80°C until analysis.

Protocol 2: Quantification of this compound by LC-MS

This protocol provides a detailed method for the analysis of this compound using LC-MS.

  • Sample Preparation: Thaw the filtered supernatant (from Protocol 1) on ice. If necessary, dilute the sample with ultrapure water to bring the concentration within the linear range of the instrument.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A porous graphitic carbon column or a suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of an aqueous solution of a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 30 - 40°C.

    • Injection Volume: 1 - 10 µL.

  • Mass Spectrometry Detection:

    • MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for organic acids.

    • Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. For MRM, the precursor ion would be the deprotonated molecule [M-H]⁻ of this compound (m/z 117.05), and a characteristic fragment ion would be monitored.

  • Quantification: Create a calibration curve using a series of known concentrations of a this compound standard. The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.

Protocol 3: Quantification of this compound by GC-MS

This protocol details the analysis of this compound using GC-MS, which requires a derivatization step.

  • Sample Preparation and Derivatization:

    • Drying: Take a known volume of the filtered supernatant (from Protocol 1) and evaporate it to dryness under a stream of nitrogen gas.

    • Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample. Incubate at 70°C for 30-60 minutes to convert the this compound to its volatile trimethylsilyl (B98337) (TMS) derivative.

  • Gas Chromatography:

    • GC System: A gas chromatograph equipped with a capillary column.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).

    • Injection Mode: Split or splitless injection.

  • Mass Spectrometry Detection:

    • MS System: A quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Data Acquisition: Scan mode to identify the compound based on its mass spectrum, or SIM mode for targeted quantification using a characteristic ion of the derivatized this compound.

  • Quantification: Prepare a calibration curve using a derivatized this compound standard and quantify the samples as described for the LC-MS method.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed metabolic pathway for the production of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_gcms_prep GC-MS Derivatization culture Microbial Culture centrifugation Centrifugation (10,000 x g, 10 min, 4°C) culture->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Filtration (0.22 µm filter) supernatant->filtration lcms LC-MS Analysis filtration->lcms Direct Injection drying Drying (Nitrogen Stream) filtration->drying data Data Analysis & Quantification lcms->data gcms GC-MS Analysis gcms->data derivatization Derivatization (e.g., Silylation) drying->derivatization derivatization->gcms

Caption: Experimental workflow for the detection of this compound.

metabolic_pathway cluster_precursors Precursors cluster_pathway Proposed Metabolic Pathway ethanol Ethanol enzyme1 Oxidation ethanol->enzyme1 propionate Propionate enzyme2 Activation propionate->enzyme2 acetyl_coa Acetyl-CoA enzyme3 Thiolase acetyl_coa->enzyme3 propionyl_coa Propionyl-CoA propionyl_coa->enzyme3 ketopentanoyl_coa 3-Ketopentanoyl-CoA enzyme4 Reduction/Dehydration ketopentanoyl_coa->enzyme4 valeryl_coa Valeryl-CoA enzyme5 Thioesterase valeryl_coa->enzyme5 valeric_acid Valeric Acid enzyme6 Hydroxylase valeric_acid->enzyme6 hydroxyvaleric_acid This compound enzyme1->acetyl_coa enzyme2->propionyl_coa enzyme3->ketopentanoyl_coa enzyme4->valeryl_coa enzyme5->valeric_acid enzyme6->hydroxyvaleric_acid

Caption: Proposed metabolic pathway for this compound production.

References

Application Notes and Protocols for the Quantification of 2-Hydroxyvaleric Acid in Biofluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyvaleric acid, also known as α-hydroxypentanoic acid, is a short-chain hydroxy fatty acid found in various biological fluids. Its quantification is of increasing interest in clinical and research settings due to its potential association with metabolic disorders. Elevated levels of this compound and its isomers have been linked to conditions such as lactic acidosis and inborn errors of amino acid metabolism, including maple syrup urine disease (MSUD)[1]. Accurate and robust analytical methods for the quantification of this compound in biofluids such as plasma, urine, and cerebrospinal fluid (CSF) are crucial for understanding its pathophysiology and for potential use as a biomarker.

This document provides detailed protocols for the quantification of this compound in biofluids using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound is a metabolite derived from the catabolism of the branched-chain amino acid isoleucine. The pathway involves the transamination of isoleucine to its corresponding α-keto acid, followed by oxidative decarboxylation and subsequent hydration.

Isoleucine Catabolism and this compound Formation Isoleucine Isoleucine a_Keto_b_methylvalerate α-Keto-β-methylvalerate Isoleucine->a_Keto_b_methylvalerate Transamination a_Methylbutyryl_CoA α-Methylbutyryl-CoA a_Keto_b_methylvalerate->a_Methylbutyryl_CoA Oxidative Decarboxylation Hydroxyvaleric_Acid This compound a_Keto_b_methylvalerate->Hydroxyvaleric_Acid Reduction Tiglyl_CoA Tiglyl-CoA a_Methylbutyryl_CoA->Tiglyl_CoA Dehydrogenation b_Hydroxy_a_methylbutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->b_Hydroxy_a_methylbutyryl_CoA Hydration a_Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA b_Hydroxy_a_methylbutyryl_CoA->a_Methylacetoacetyl_CoA Dehydrogenation Propionyl_CoA Propionyl-CoA a_Methylacetoacetyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA a_Methylacetoacetyl_CoA->Acetyl_CoA

Figure 1: Isoleucine catabolism pathway leading to this compound.

Experimental Workflow for Quantification

The general workflow for the quantification of this compound in biofluids involves sample preparation, including extraction and derivatization, followed by instrumental analysis and data processing.

General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Biofluid_Collection Biofluid Collection (Plasma, Urine, CSF) Internal_Standard Addition of Internal Standard Biofluid_Collection->Internal_Standard Extraction Extraction (LLE or SPE) Internal_Standard->Extraction Derivatization Derivatization Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS For GC-MS LC_MS_MS LC-MS/MS Analysis Derivatization->LC_MS_MS For LC-MS/MS Chromatogram_Integration Chromatogram Integration GC_MS->Chromatogram_Integration LC_MS_MS->Chromatogram_Integration Calibration_Curve Calibration Curve Generation Chromatogram_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Figure 2: Experimental workflow for this compound analysis.

Quantitative Data Summary

The following tables summarize typical concentration ranges of this compound and related compounds in human biofluids. These values can vary based on age, diet, and health status.

Table 1: Concentration of this compound in Human Biofluids

BiofluidConditionConcentration RangeReference
UrineHealthy Pediatric (2 days - 1 year)0.399 mmol/mol creatinine (B1669602) (single reported value)[2]
UrineLactic Acidosis/KetoacidosisDetected (elevated)
PlasmaHealthy AdultNot typically quantified

Table 2: Concentration of Structurally Similar Hydroxy Acids in Human Biofluids

AnalyteBiofluidConditionConcentration RangeReference
2-Hydroxyisovaleric acidUrineHealthy< 2 mmol/mol creatinine[1]
3-Hydroxyisovaleric acidPlasmaHealthyNot typically quantified at high levels
2-Hydroxybutyric acidPlasmaHealthy (Normal Glucose Tolerance)61 (36) µmol/L (median, IQR)

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by GC-MS

This protocol describes a method for the quantification of this compound in urine using gas chromatography-mass spectrometry following solvent extraction and derivatization.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., Tropic acid or a stable isotope-labeled this compound)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Sodium chloride

  • Hydrochloric acid (HCl)

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

  • Urine samples

2. Sample Preparation

  • Thaw frozen urine samples to room temperature and vortex.

  • Transfer a volume of urine equivalent to a specific creatinine concentration (e.g., 1 mmol/L) to a glass tube.

  • Add 50 µL of the internal standard solution.

  • Acidify the sample to a pH below 2 with HCl.

  • Add sodium chloride to saturate the aqueous phase.

  • Perform a liquid-liquid extraction by adding 2.5 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging.

  • Repeat the extraction with another 2.5 mL of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

3. Derivatization

  • To the dried residue, add 20 µL of pyridine and 75 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 75°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

4. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Injection Volume1 µL
Injector Temperature280°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial 80°C for 5 min, ramp at 8°C/min to 280°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Acquisition ModeSelected Ion Monitoring (SIM)
m/z for this compound (TMS derivative)To be determined empirically (e.g., monitor characteristic fragment ions)
m/z for Internal StandardTo be determined empirically

5. Data Analysis

  • Integrate the peak areas of the selected ions for this compound and the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol details a method for the quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry, which offers high sensitivity and specificity.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., stable isotope-labeled this compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Derivatizing agent (e.g., 3-Nitrophenylhydrazine, 3-NPH)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Human plasma samples

2. Sample Preparation

  • Thaw frozen plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Precipitate proteins by adding 400 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at high speed for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

3. Derivatization

  • Reconstitute the dried extract in a solution containing the derivatizing agent (e.g., 3-NPH), EDC, and pyridine in a suitable solvent.

  • Incubate the mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 minutes).

  • Quench the reaction by adding a small volume of formic acid solution.

  • The sample is then ready for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Parameters

ParameterSetting
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientOptimized for separation of short-chain hydroxy acids
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeNegative Electrospray Ionization (ESI-)
Capillary Voltage-3.0 kV
Desolvation Temperature400°C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transition for this compoundPrecursor ion [M-H]⁻: m/z 117.1 -> Product ion: m/z 71.1 (tentative, requires optimization)
MRM Transition for Internal StandardTo be determined based on the standard used

5. Data Analysis

  • Integrate the peak areas from the MRM chromatograms for this compound and the internal standard.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Calculate the concentration of this compound in the plasma samples using the regression equation from the calibration curve.

Conclusion

The protocols outlined provide robust and reliable methods for the quantification of this compound in biofluids. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including sensitivity, sample throughput, and available instrumentation. Proper method validation, including assessment of linearity, accuracy, precision, and stability, is essential before applying these protocols to clinical or research samples. The accurate measurement of this compound will contribute to a better understanding of its role in health and disease.

References

Application Note: Quantification of 2-Hydroxyvaleric Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxyvaleric acid, also known as 2-hydroxypentanoic acid, is a short-chain hydroxy fatty acid. It is an endogenous metabolite derived from the branched-chain amino acid leucine.[1] Elevated levels of this compound in biofluids such as urine and plasma have been associated with several inherited metabolic disorders, including lactic acidosis, Succinic Acidemia, and Maple Syrup Urine Disease (MSUD).[2][3][4] As a potential biomarker for these conditions, a robust and sensitive method for its accurate quantification is crucial for clinical research and diagnostics.

This application note details a sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation and utilizes the high selectivity of Multiple Reaction Monitoring (MRM) for detection.

Principle

The method involves the extraction of this compound and an internal standard (IS) from a plasma sample via protein precipitation with acidified acetonitrile (B52724). The resulting supernatant is injected into an LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase C18 column. Quantification is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode, monitoring specific MRM transitions for the analyte and the internal standard.

Experimental Protocols

Reagents and Materials
  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade).

  • Standards: this compound analytical standard, Stable Isotope Labeled (SIL) this compound (e.g., this compound-d7) as internal standard.

  • Control Matrix: Human plasma (K2EDTA).

  • Labware: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, 96-well collection plates, HPLC vials.

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the SIL-IS in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve (CC) standards.

  • Working IS Solution (1 µg/mL): Dilute the SIL-IS stock solution with acetonitrile.

  • Calibration and QC Samples: Spike appropriate amounts of the working standard solutions into control human plasma to prepare CC and QC samples at various concentrations. The final concentration of the organic solvent should be less than 5% to avoid protein precipitation.

Sample Preparation Protocol
  • Aliquoting: Pipette 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 200 µL of the working IS solution (1 µg/mL in acetonitrile with 0.1% formic acid).

  • Mixing: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to an HPLC vial or a 96-well plate for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System

ParameterSuggested Condition
ColumnReversed-phase C18 Column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
0.0 - 1.0 min5% B
1.0 - 4.0 minRamp to 95% B
4.0 - 5.0 minHold at 95% B
5.1 - 6.0 minReturn to 5% B and equilibrate

Mass Spectrometry (MS) System

ParameterSuggested Condition
Ionization ModeElectrospray Ionization (ESI), Negative Mode
Capillary Voltage3.0 kV
Desolvation Temp.450°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quant)117.159.01002512
This compound (Qual)117.187.01002510
This compound-d7 (IS)124.166.01002512

Data Presentation & Method Performance

(The following data are representative and should be validated in a laboratory setting)

Table 1: Calibration Curve

AnalyteRange (ng/mL)WeightingCorrelation Coefficient (r²)
This compound10 - 50001/x²> 0.995

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ10< 15< 1585 - 11585 - 115
Low30< 10< 1090 - 11090 - 110
Medium500< 10< 1090 - 11090 - 110
High4000< 10< 1090 - 11090 - 110

Table 3: Recovery and Matrix Effect

QC LevelRecovery (%)Matrix Effect (%)
Low95.298.7
High98.1101.5

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add IS in Acetonitrile (200 µL) Sample->Add_IS Vortex Vortex Mix (30 sec) Add_IS->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Inject Inject into LC-MS/MS Supernatant->LC_Inject Chromatography C18 Reversed-Phase Separation LC_Inject->Chromatography Ionization Negative ESI Chromatography->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Quantification Integration->Calibration Report Generate Report Calibration->Report G cluster_info Key Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Metabolite_X Intermediate Metabolites KIC->Metabolite_X BCKDH Complex HVA This compound Metabolite_X->HVA Metabolic Steps key1 BCAT: Branched-chain aminotransferase key2 BCKDH: Branched-chain α-keto acid dehydrogenase

References

The Role of 2-Hydroxyvaleric Acid in Lactic Acidosis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyvaleric acid, also known as α-hydroxyvaleric acid, is an organic acid that has been identified in human biofluids. While not a direct mediator in the common forms of lactic acidosis (Type A and Type B), its presence in urine is a significant biomarker for specific inborn errors of metabolism that are frequently accompanied by severe lactic acidosis. This document provides detailed application notes and protocols for studying the role of this compound in the context of these metabolic disorders, with a focus on Propionic Acidemia and Succinic Acidemia. Understanding the metabolic derangements that lead to the accumulation of this compound and its association with lactic acidosis is crucial for the diagnosis, monitoring, and development of therapeutic strategies for these rare but serious conditions.

Pathophysiology: A Secondary Player in Lactic Acidosis

Lactic acidosis is a condition characterized by the accumulation of lactate (B86563) in the blood, leading to a lowered pH. It is broadly classified into two types: Type A, resulting from tissue hypoxia, and Type B, which is not associated with hypoxia and can be caused by various underlying conditions, including metabolic disorders.

The significance of this compound lies in its association with Type B lactic acidosis, specifically in the context of certain organic acidemias. In these genetic disorders, enzymatic defects in specific metabolic pathways lead to the accumulation of upstream metabolites, which can be shunted into alternative pathways, producing abnormal organic acids like this compound. The accumulation of these toxic compounds can disrupt mitochondrial function, inhibit key enzymes in central energy metabolism, and ultimately lead to the overproduction of lactate.

Propionic Acidemia

Propionic Acidemia is an autosomal recessive disorder caused by the deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC).[1][2] This enzyme is crucial for the metabolism of several essential amino acids (valine, isoleucine, methionine, and threonine), odd-chain fatty acids, and cholesterol.[1]

Metabolic Derangement:

A deficiency in PCC leads to the accumulation of propionyl-CoA. This excess propionyl-CoA is then converted to various toxic metabolites, including:

  • Propionic acid: Contributes directly to metabolic acidosis.

  • Methylcitrate: An inhibitor of the Krebs cycle enzyme citrate (B86180) synthase.

  • Propionylglycine: A detoxification product.

  • 3-Hydroxypropionic acid: Another abnormal metabolite.[3][4]

The accumulation of propionyl-CoA and its derivatives has several downstream effects that contribute to lactic acidosis:

  • Inhibition of the Pyruvate (B1213749) Dehydrogenase Complex (PDH): This inhibition shunts pyruvate towards lactate production.

  • Inhibition of the Urea Cycle: This leads to hyperammonemia, which can further impair mitochondrial function.[5]

  • Depletion of free Coenzyme A (CoA): This limits the capacity of the Krebs cycle and beta-oxidation.

The formation of this compound in Propionic Acidemia is thought to occur through the condensation of two molecules of propionyl-CoA to form 2-methyl-3-oxovaleric acid, which is then reduced.[6]

Succinic Acidemia

Succinic Acidemia, also known as succinyl-CoA ligase deficiency, is a rare autosomal recessive mitochondrial disorder.[7][8] It is caused by mutations in the genes encoding the subunits of succinyl-CoA ligase (SUCL), an enzyme in the Krebs cycle that catalyzes the conversion of succinyl-CoA to succinate.[9]

Metabolic Derangement:

A deficiency in SUCL activity disrupts the Krebs cycle, leading to impaired energy production. This condition is often characterized by:

  • Severe congenital lactic acidosis. [8]

  • Elevated levels of succinic acid in urine.

  • Mitochondrial DNA depletion. [9]

The presence of this compound in the urine of patients with Succinic Acidemia and lactic acidosis has been reported, suggesting it is a marker of the underlying metabolic distress.[8] The exact biochemical pathway leading to this compound formation in this context is less clearly defined than in Propionic Acidemia but is likely a consequence of the profound disruption of mitochondrial metabolism.

Quantitative Data

The urinary concentration of this compound and other organic acids is a key diagnostic indicator for Propionic Acidemia and Succinic Acidemia, especially during acute metabolic crises. While specific quantitative data correlating this compound levels directly with the severity of lactic acidosis is limited in the literature, the following tables summarize the expected qualitative and semi-quantitative findings.

Table 1: Urinary Organic Acid Profile in Propionic Acidemia

AnalyteNormal Range (mmol/mol creatinine)Propionic Acidemia (Acute Crisis)
This compound Not typically detectedSignificantly elevated
3-Hydroxypropionic acid< 20> 1000
Methylcitric acidNot typically detectedMarkedly elevated
Propionylglycine< 5> 500
Lactic acid< 100Often > 500 (can be highly variable)
3-Hydroxyisovaleric acid< 15Moderately to significantly elevated
Tiglylglycine< 5Elevated

Note: These values are illustrative and can vary significantly between individuals and laboratories. The diagnosis should be based on the overall pattern of abnormal metabolites.

Table 2: Urinary Organic Acid Profile in Succinic Acidemia

AnalyteNormal Range (mmol/mol creatinine)Succinic Acidemia
This compound Not typically detectedMay be elevated
Succinic acid< 50Markedly elevated
Lactic acid< 100Markedly elevated
Krebs cycle intermediatesMay be elevatedMay be elevated
Methylmalonic acid< 5May be mildly elevated

Experimental Protocols

Protocol 1: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the extraction, derivatization, and analysis of organic acids, including this compound, from urine samples.

Materials:

  • Urine sample (fresh or frozen at -20°C)

  • Internal Standard (e.g., 3,3-dimethylglutaric acid or a commercially available mixture)

  • Hydroxylamine (B1172632) hydrochloride solution

  • Sodium chloride

  • Ethyl acetate (B1210297) (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Anhydrous sodium sulfate

  • GC-MS system with a capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Thaw urine sample to room temperature and vortex.

    • Transfer a volume of urine equivalent to a specific amount of creatinine (B1669602) (e.g., 1 µmol) to a glass tube.

    • Add a known amount of the internal standard solution.

    • Add hydroxylamine hydrochloride solution to convert keto-acids to their oxime derivatives, and incubate.

    • Acidify the sample to a pH of approximately 1 with hydrochloric acid.

    • Saturate the aqueous phase with sodium chloride.

  • Extraction:

    • Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step and combine the organic layers.

    • Dry the combined organic extract over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the dried extract to dryness under a gentle stream of nitrogen.

    • Add BSTFA with 1% TMCS and pyridine to the dried residue.

    • Cap the vial tightly and incubate at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable temperature program to separate the organic acid derivatives.

    • Acquire mass spectra in full scan mode or selected ion monitoring (SIM) mode for quantification.

    • Identify this compound-TMS derivative based on its retention time and mass spectrum.

    • Quantify the concentration of this compound relative to the internal standard.

Protocol 2: Urinary Organic Acid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity for the quantification of organic acids and often requires simpler sample preparation.

Materials:

  • Urine sample (fresh or frozen at -20°C)

  • Internal Standard (stable isotope-labeled this compound, if available, or a suitable analog)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Thaw urine sample to room temperature and vortex.

    • Perform a simple "dilute-and-shoot" method by diluting the urine sample with a solution of methanol/water containing the internal standard and formic acid.

    • Centrifuge the diluted sample to pellet any precipitates.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

    • Use a gradient elution with a mobile phase consisting of water with formic acid and methanol with formic acid to separate the organic acids.

    • Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect and quantify this compound and other target organic acids. The MRM transition for this compound would typically be from its deprotonated molecule [M-H]⁻ to a characteristic fragment ion.

    • Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the metabolic pathways affected in Propionic Acidemia and Succinic Acidemia, leading to the production of this compound and the onset of lactic acidosis.

Propionic_Acidemia_Pathway cluster_precursors Precursors cluster_toxic_metabolites Toxic Metabolites Valine Valine PropionylCoA Propionyl-CoA Valine->PropionylCoA Isoleucine Isoleucine Isoleucine->PropionylCoA Methionine Methionine Methionine->PropionylCoA Threonine Threonine Threonine->PropionylCoA OddChainFA Odd-chain Fatty Acids OddChainFA->PropionylCoA PCC Propionyl-CoA Carboxylase (PCC) PropionylCoA->PCC Biotin PropionicAcid Propionic Acid PropionylCoA->PropionicAcid Methylcitrate Methylcitrate PropionylCoA->Methylcitrate HydroxypropionicAcid 3-Hydroxypropionic Acid PropionylCoA->HydroxypropionicAcid HydroxyvalericAcid 2-Hydroxyvaleric Acid PropionylCoA->HydroxyvalericAcid Condensation & Reduction PDH Pyruvate Dehydrogenase Complex (PDH) PropionylCoA->PDH Inhibition UreaCycle Urea Cycle PropionylCoA->UreaCycle Inhibition PCC->PropionylCoA Deficiency in Propionic Acidemia MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA Carboxylation SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA KrebsCycle Krebs Cycle SuccinylCoA->KrebsCycle Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDH Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA AcetylCoA->KrebsCycle Hyperammonemia Hyperammonemia UreaCycle->Hyperammonemia

Caption: Metabolic consequences of Propionyl-CoA Carboxylase deficiency.

Succinic_Acidemia_Pathway cluster_krebs Krebs Cycle AlphaKG α-Ketoglutarate SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA SUCL Succinyl-CoA Ligase (SUCL) SuccinylCoA->SUCL SUCL->SuccinylCoA Deficiency in Succinic Acidemia Succinate Succinate SUCL->Succinate GDP + Pi -> GTP ADP + Pi -> ATP MitochondrialDysfunction Mitochondrial Dysfunction SUCL->MitochondrialDysfunction Fumarate Fumarate Succinate->Fumarate ETC Electron Transport Chain (ETC) MitochondrialDysfunction->ETC Impaired MetabolicStress Metabolic Stress MitochondrialDysfunction->MetabolicStress ATP ATP Production ETC->ATP Decreased Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate Anaerobic Glycolysis HydroxyvalericAcid 2-Hydroxyvaleric Acid MetabolicStress->HydroxyvalericAcid Abnormal Metabolism

Caption: Pathophysiology of Succinyl-CoA Ligase deficiency.

Conclusion

This compound serves as a crucial biomarker for the diagnosis and monitoring of Propionic Acidemia and Succinic Acidemia, two severe inborn errors of metabolism associated with lactic acidosis. Its role is not that of a primary causative agent of lactic acidosis but rather an indicator of profound metabolic dysregulation. The analytical protocols provided herein offer robust methods for the quantification of this compound and other relevant organic acids in urine, aiding in the timely diagnosis and management of these conditions. Further research into the precise biochemical pathways leading to this compound formation and its potential downstream effects may provide deeper insights into the pathophysiology of these disorders and open new avenues for therapeutic interventions.

References

Solid-Phase Extraction Methods for 2-Hydroxyvaleric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of 2-Hydroxyvaleric acid from biological matrices such as plasma and urine. The methodologies described are based on established principles for the extraction of small, polar, acidic compounds and are intended to serve as a comprehensive guide for analytical method development and sample preparation.

Introduction

This compound is a short-chain hydroxy fatty acid that can be found in biological fluids. Accurate and reliable quantification of this analyte is crucial in various research areas, including metabolomics and drug development. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, and the potential for automation.[1] This document outlines protocols for three common SPE modes: reversed-phase, strong anion-exchange, and mixed-mode SPE.

Principles of Solid-Phase Extraction for this compound

The choice of SPE sorbent and protocol depends on the physicochemical properties of this compound and the nature of the sample matrix. As a small, polar, and acidic compound, this compound can be effectively retained by different mechanisms:

  • Reversed-Phase SPE: This method relies on hydrophobic interactions between the analyte and the nonpolar stationary phase. To enhance retention of the polar this compound, the pH of the sample is typically adjusted to suppress its ionization, making it more hydrophobic.

  • Anion-Exchange SPE: This technique utilizes electrostatic interactions between the negatively charged carboxyl group of this compound (at a suitable pH) and a positively charged sorbent. Strong anion exchangers are often used for the retention of weak acids like this compound.[2][3]

  • Mixed-Mode SPE: These sorbents combine both reversed-phase and ion-exchange functionalities, offering enhanced selectivity and cleanup.[4] This approach can be particularly useful for complex matrices like plasma and urine.

Data Presentation: Quantitative Performance of SPE Methods

While specific quantitative data for this compound is not extensively available in the literature, the following tables summarize typical performance characteristics for the extraction of structurally similar short-chain fatty acids and organic acids from biological matrices using various SPE methods. This data can serve as a valuable reference for method development and validation.

Table 1: Typical Recoveries for Organic Acids using Anion-Exchange SPE from Urine

AnalyteSPE SorbentMatrixAverage Recovery (%)Reference
Organic Acids (General)Strong Anion ExchangeUrine~100%[2]
Various Organic AcidsStrong Anion ExchangeUrine90 - 100%[3]

Table 2: Typical Recoveries for Acidic Drugs using Polymeric Reversed-Phase SPE from Plasma

AnalyteSPE SorbentMatrixAverage Recovery (%)%RSDReference
AtorvastatinPolymericPlasma9110[5]
DiclofenacPolymericPlasma976[5]
FurosemidePolymericPlasma955[5]
PravastatinPolymericPlasma958[5]

Table 3: Comparison of SPE and Liquid-Liquid Extraction (LLE) for Urinary Organic Acids

Extraction MethodAverage Recovery of Metabolites (%)Average Number of Metabolites IsolatedReference
Solid-Phase Extraction (SPE)84.1161.8 ± 18.6[6]
Liquid-Liquid Extraction (LLE)77.4140.1 ± 20.4[6]

Experimental Protocols

The following are detailed protocols for the solid-phase extraction of this compound from plasma and urine. These should be considered as starting points and may require optimization for specific applications and analytical instrumentation.

Protocol 1: Reversed-Phase SPE for this compound in Plasma

This protocol is suitable for the extraction of this compound from plasma using a polymeric reversed-phase sorbent.

Materials:

  • SPE Cartridge: Polymeric Reversed-Phase (e.g., Agilent Bond Elut Plexa)[5]

  • Human Plasma

  • 1% Formic Acid in Water

  • Methanol (B129727)

  • Acetonitrile

  • Deionized Water

  • Centrifuge

  • SPE Vacuum Manifold or Positive Pressure Processor

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add 100 µL of 1% formic acid in water to precipitate proteins and adjust the pH to protonate the this compound.[5]

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove less nonpolar interferences.

  • Elution:

    • Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a solvent compatible with the subsequent analytical method (e.g., 100 µL of the initial mobile phase for LC-MS).

Protocol 2: Strong Anion-Exchange SPE for this compound in Urine

This protocol is designed for the selective extraction of acidic compounds like this compound from urine using a strong anion-exchange sorbent.

Materials:

  • SPE Cartridge: Strong Anion-Exchange (SAX) (e.g., Phenomenex Strata SAX)

  • Urine Sample

  • 0.01 M Barium Hydroxide (B78521) (Ba(OH)₂)

  • Methanol

  • Deionized Water

  • 1 M Acetic Acid

  • 5% Formic Acid in Methanol

  • Centrifuge

  • SPE Vacuum Manifold or Positive Pressure Processor

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • To an aliquot of urine, add an equal volume of 0.01 M Ba(OH)₂ to precipitate sulfate (B86663) and phosphate (B84403) ions.[6]

    • Vortex and then centrifuge at 2000 x g for 5 minutes.

    • Take the supernatant and adjust the pH to 8-8.5 with a suitable buffer or base.[6]

    • Dilute the sample with three volumes of deionized water.[6]

  • SPE Cartridge Conditioning:

    • Wash the cartridge twice with 2 mL of methanol.[6]

    • Wash the cartridge twice with 2 mL of deionized water.[6]

    • Equilibrate the cartridge with 2 mL of 1 M acetic acid.[6]

    • Wash with deionized water until the eluate is neutral.[6]

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 4 mL/min.[6]

  • Washing:

    • Wash the cartridge with deionized water to remove neutral and basic compounds.

  • Elution:

    • Elute the organic acids with 1 mL of 5% formic acid in methanol.

  • Dry-down and Reconstitution/Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[6]

    • For GC-MS analysis, the dried residue can be derivatized (e.g., silylation).[6]

    • For LC-MS analysis, reconstitute the residue in a suitable solvent.

Protocol 3: Mixed-Mode SPE for this compound in Urine

This protocol utilizes a mixed-mode sorbent with both reversed-phase and strong anion-exchange properties for enhanced cleanup of urine samples.

Materials:

  • SPE Cartridge: Mixed-Mode Strong Anion Exchange (e.g., Agilent Bond Elut Certify)

  • Urine Sample

  • 1 M Potassium Hydroxide (KOH)

  • 10 mM Sodium Acetate

  • Phosphoric Acid

  • Methanol

  • Deionized Water

  • 5% Ammonium (B1175870) Hydroxide in Methanol

  • 2% Formic Acid in Methanol

  • SPE Vacuum Manifold or Positive Pressure Processor

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • To 5 mL of urine, add 1 M KOH and heat at 60°C for 15 minutes for hydrolysis of conjugates (if necessary).[4]

    • Dilute the sample 1:1 (v/v) with 10 mM sodium acetate.[4]

    • Adjust the pH to 2 with phosphoric acid.[4]

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge.

  • Sample Loading:

    • Load 2 mL of the pre-treated urine sample onto the conditioned SPE cartridge.[4]

  • Washing:

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide to remove basic and neutral compounds.[4]

  • Elution:

    • Elute the acidic compounds, including this compound, with 1 mL of 2% formic acid in methanol.[4]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the analytical instrumentation.

Visualizations

SPE_Workflow_Reversed_Phase cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma Plasma Sample (100 µL) add_acid Add 1% Formic Acid (100 µL) plasma->add_acid vortex1 Vortex add_acid->vortex1 centrifuge Centrifuge (10,000 x g) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load condition Condition Cartridge (Methanol, Water) condition->load wash1 Wash 1 (Deionized Water) load->wash1 wash2 Wash 2 (5% Methanol in Water) wash1->wash2 elute Elute (Methanol) wash2->elute dry_down Evaporate to Dryness elute->dry_down reconstitute Reconstitute dry_down->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: Reversed-Phase SPE Workflow for this compound from Plasma.

SPE_Workflow_Anion_Exchange cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction urine Urine Sample add_baoh2 Add 0.01 M Ba(OH)₂ urine->add_baoh2 centrifuge1 Centrifuge add_baoh2->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 adjust_ph Adjust pH to 8-8.5 supernatant1->adjust_ph dilute Dilute with Water adjust_ph->dilute load Load Sample dilute->load condition Condition & Equilibrate Cartridge (Methanol, Water, Acetic Acid) condition->load wash Wash (Deionized Water) load->wash elute Elute (5% Formic Acid in Methanol) wash->elute dry_down Evaporate to Dryness elute->dry_down derivatize_reconstitute Derivatize (GC-MS) or Reconstitute (LC-MS) dry_down->derivatize_reconstitute analysis GC-MS or LC-MS Analysis derivatize_reconstitute->analysis

Caption: Strong Anion-Exchange SPE Workflow for this compound from Urine.

SPE_Method_Selection start Start: Select SPE Method for this compound matrix What is the sample matrix? start->matrix plasma Plasma matrix->plasma urine Urine matrix->urine rp_spe Reversed-Phase SPE (Protocol 1) plasma->rp_spe complexity Is the matrix highly complex? urine->complexity aex_spe Anion-Exchange SPE (Protocol 2) mm_spe Mixed-Mode SPE (Protocol 3) yes Yes complexity->yes no No complexity->no yes->mm_spe no->aex_spe

Caption: Logical Flow for Selecting an SPE Method for this compound.

References

Application Note: Synthesis of Deuterated 2-Hydroxyvaleric Acid for Use as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the chemical synthesis of deuterated 2-hydroxyvaleric acid (this compound-d₂). This isotopically labeled compound is an ideal internal standard for quantitative analysis of this compound in biological matrices using mass spectrometry (MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample extraction, chromatographic injection, and ionization, thereby ensuring accurate and robust bioanalytical methods.[1][2] This document outlines a practical synthesis strategy, a step-by-step experimental protocol, and methods for characterization.

Introduction

This compound is a hydroxy fatty acid that can be found in biological systems. Accurate quantification of this and other organic acids is important in metabolomics and clinical research to understand various physiological and pathological states.[3][4] Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of such metabolites.[5] For quantitative LC-MS-based methods, the use of a stable isotope-labeled internal standard is considered the gold standard.[1][6] An ideal internal standard co-elutes with the analyte and has a similar extraction recovery and ionization response, which a deuterated analog provides.[1] This note describes a method for the synthesis of this compound-d₂, which can serve as a reliable internal standard for the quantification of endogenous this compound.

Synthesis Pathway

The proposed synthesis of this compound-d₂ involves the reduction of the ketone group of ethyl 2-oxovalerate using a deuterated reducing agent, sodium borodeuteride (NaBD₄), followed by the hydrolysis of the resulting deuterated ester to the carboxylic acid.

Synthesis_Pathway Synthesis of this compound-d₂ cluster_0 Step 1: Deuterated Reduction cluster_1 Step 2: Ester Hydrolysis Ethyl_2_oxovalerate Ethyl 2-oxovalerate Ethyl_2_hydroxyvalerate_d2 Ethyl 2-hydroxy-2-deuterio-valerate Ethyl_2_oxovalerate->Ethyl_2_hydroxyvalerate_d2 1. NaBD₄, Ethanol-d 2. H₂O workup Hydrolysis_start Ethyl_2_hydroxyvalerate_d2->Hydrolysis_start 2_Hydroxyvaleric_acid_d2 This compound-d₂ Hydrolysis_start->2_Hydroxyvaleric_acid_d2 NaOH, H₂O/MeOH then H₃O⁺

Caption: Proposed synthesis pathway for this compound-d₂.

Experimental Protocol

Materials and Equipment
  • Ethyl 2-oxovalerate (≥98%)

  • Sodium borodeuteride (NaBD₄, 98 atom % D)

  • Ethanol-d (C₂H₅OD, 99.5 atom % D)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl, 37%)

  • Diethyl ether (anhydrous)

  • Magnesium sulfate (B86663) (anhydrous)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Synthesis of Ethyl 2-hydroxy-2-deuterio-valerate
  • In a 100 mL round-bottom flask, dissolve ethyl 2-oxovalerate (1.44 g, 10 mmol) in 20 mL of ethanol-d.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borodeuteride (0.10 g, 2.4 mmol) to the stirred solution in small portions.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by slowly adding 10 mL of deionized water.

  • Remove the ethanol (B145695) by rotary evaporation.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-hydroxy-2-deuterio-valerate.

Synthesis of this compound-d₂
  • Dissolve the crude ethyl 2-hydroxy-2-deuterio-valerate in a mixture of 20 mL of methanol (B129727) and 10 mL of 2 M sodium hydroxide solution.

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture to room temperature and remove the methanol by rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with 6 M hydrochloric acid.

  • Extract the acidified solution with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound-d₂.

Characterization

The final product should be characterized by:

  • ¹H NMR: To confirm the disappearance of the proton signal at the C2 position.

  • Mass Spectrometry: To confirm the mass shift corresponding to the incorporation of deuterium.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound-d₂.

ParameterExpected Value
Starting Material
Ethyl 2-oxovalerate1.44 g
Intermediate
Ethyl 2-hydroxy-2-deuterio-valerate (crude)~1.4 g
Final Product
This compound-d₂ (yield)~0.9 g (75% overall)
Chemical Purity (by HPLC)>98%
Isotopic Purity (by MS)>98% d₂

Application Workflow

The synthesized deuterated this compound can be used as an internal standard in a typical quantitative bioanalytical workflow.

Experimental_Workflow Quantitative Analysis Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound-d₂ IS Sample->Spike Extraction Protein Precipitation & Liquid-Liquid Extraction Spike->Extraction Dry_Reconstitute Dry Down and Reconstitute Extraction->Dry_Reconstitute LC_Separation HPLC/UPLC Separation Dry_Reconstitute->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for quantitative analysis using the internal standard.

Conclusion

This application note provides a comprehensive guide for the synthesis of deuterated this compound. The described method is straightforward and utilizes commercially available starting materials. The resulting isotopically labeled compound is a valuable tool for researchers and scientists in the field of drug development and metabolomics, enabling accurate and reliable quantification of this compound in various biological samples. The use of such deuterated internal standards significantly improves the quality of bioanalytical data.[1][2]

References

Application Notes and Protocols: The Role of 2-Hydroxyvaleric Acid in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyvaleric acid, an alpha-hydroxy acid, is a metabolite primarily associated with the catabolism of branched-chain amino acids and fatty acid metabolism. While not a conventional tracer in metabolic flux analysis (MFA), its quantification provides valuable insights into the metabolic state of biological systems, particularly concerning amino acid utilization and inborn errors of metabolism. These application notes detail the significance of this compound and its isomer, 2-hydroxyisovaleric acid, in metabolic studies and provide generalized protocols for their analysis within an MFA framework.

In the context of metabolic flux analysis, this compound is typically treated as a metabolic output or byproduct. Its production rate and isotopic labeling pattern, resulting from the metabolism of a labeled tracer like glucose or an amino acid, can offer significant information about the flux through specific catabolic pathways. For instance, in studies of Chinese Hamster Ovary (CHO) cells, 2-hydroxyisovaleric acid has been identified as a secreted byproduct, with its origins traced using stable-isotope labeled precursors[1].

Metabolic Significance and Applications

This compound and its isomers are intermediates in several key metabolic pathways:

  • Branched-Chain Amino Acid (BCAA) Catabolism: 2-Hydroxyisovaleric acid is a metabolite of leucine[2]. Elevated levels can be indicative of metabolic disorders such as Maple Syrup Urine Disease (MSUD), where the breakdown of BCAAs is impaired[2].

  • Fatty Acid Metabolism: As a hydroxy fatty acid, this compound is involved in lipid metabolism.

  • Biomarker of Metabolic Stress: Altered levels of this compound can be associated with conditions like lactic acidosis and propionyl-CoA carboxylase deficiency.

The quantification of this compound in cell culture media, plasma, or urine can therefore serve as a valuable secondary endpoint in MFA studies designed to probe the effects of genetic modifications, drug candidates, or disease states on cellular metabolism.

Quantitative Data Summary

MetaboliteBiofluidConcentration (Representative)Condition
This compoundUrine0.1 +/- 0.1 umol/mmol creatinineNormal

Note: This table provides an example of reported concentrations. It is crucial for each laboratory to establish its own reference ranges.

Experimental Protocols

While this compound is not typically used as a primary tracer, the following protocols outline how to quantify its production and labeling pattern within a broader MFA experiment using a stable isotope-labeled precursor (e.g., U-13C-Leucine).

Protocol 1: Cell Culture Labeling for 2-Hydroxyisovaleric Acid Analysis

This protocol describes the steps for labeling cells in culture to trace the metabolic fate of a precursor into 2-hydroxyisovaleric acid.

Materials:

  • Cell line of interest (e.g., CHO, hepatocytes)

  • Appropriate cell culture medium and supplements

  • Stable isotope-labeled tracer (e.g., U-13C-Leucine)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

  • Sterile consumables (flasks, plates, pipettes)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluence.

  • Medium Exchange: Aspirate the growth medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Labeling Medium Addition: Add pre-warmed culture medium containing the stable isotope-labeled tracer (e.g., medium with U-13C-Leucine replacing unlabeled leucine).

  • Incubation: Incubate the cells under standard conditions for a predetermined time course. The duration should be sufficient to achieve isotopic steady-state for the metabolite of interest.

  • Sample Collection:

    • Extracellular Metabolites: Collect the culture medium at various time points. Centrifuge to remove cell debris and store the supernatant at -80°C until analysis.

    • Intracellular Metabolites: Wash the cells with cold PBS, then quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol). Scrape the cells and collect the extract. Centrifuge to pellet cell debris and store the supernatant at -80°C.

Protocol 2: Quantification of this compound by GC-MS

This protocol provides a general method for the derivatization and analysis of this compound from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Biological sample (e.g., cell culture supernatant, urine)

  • Internal standard (e.g., a stable isotope-labeled analog)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Nitrogen gas supply

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system with an appropriate column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Thaw frozen samples.

    • For urine, centrifuge to remove particulates.

    • To 1 mL of the sample, add the internal standard.

  • Acidification and Extraction:

    • Adjust the sample pH to <2 with HCl.

    • Extract the organic acids by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging. Repeat the extraction.

  • Drying: Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add the derivatization agent to the dried extract.

    • Incubate at a specified temperature (e.g., 70°C) for a set time to allow for the formation of trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable temperature gradient to separate the analytes.

    • Acquire mass spectra in full scan or selected ion monitoring (SIM) mode to identify and quantify the TMS-derivatized this compound based on its retention time and mass spectrum compared to an authentic standard.

Diagrams

Metabolic_Pathway_of_2_Hydroxyisovaleric_Acid_Formation Leucine Leucine a_Ketoisocaproate α-Ketoisocaproate Leucine->a_Ketoisocaproate Branched-chain aminotransferase a_Hydroxyisocaproate α-Hydroxyisocaproate (HICA) a_Ketoisocaproate->a_Hydroxyisocaproate α-ketoisocaproate oxygenase Hydroxyisovaleric_acid 2-Hydroxyisovaleric acid a_Hydroxyisocaproate->Hydroxyisovaleric_acid Further metabolism

Caption: Formation of 2-Hydroxyisovaleric Acid from Leucine.

Experimental_Workflow_for_2_Hydroxyvaleric_Acid_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., cell culture supernatant) Extraction Acidification and Liquid-Liquid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification against Standard Curve GCMS->Quantification

Caption: Workflow for this compound Quantification.

References

Troubleshooting & Optimization

avoiding matrix effects in 2-Hydroxyvaleric acid LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the LC-MS analysis of 2-Hydroxyvaleric acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response).[1][2] For this compound, which is a small polar molecule, matrix components like phospholipids, salts, and other endogenous metabolites in biological samples (e.g., plasma, urine) can interfere with its ionization in the mass spectrometer's source, leading to inaccurate and unreliable quantitative results.[1]

Q2: What are the common causes of matrix effects in this type of analysis?

A2: The primary causes of matrix effects in the LC-MS analysis of this compound and similar small organic acids include:

  • Co-elution of Endogenous Components: Phospholipids from plasma membranes, salts, and other small molecule metabolites can co-elute with this compound and compete for ionization.[1]

  • Ion Source Competition: In electrospray ionization (ESI), co-eluting compounds can compete with this compound for charge, access to the droplet surface, and the efficiency of the desolvation process.

  • Sample Preparation Artifacts: Reagents used during sample preparation, such as derivatization agents or ion-pairing agents, can also contribute to matrix effects if not properly removed.

Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A3: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the LC eluent after the analytical column and before the MS source. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This is a quantitative method to determine the "matrix factor." The response of this compound in a blank matrix extract that has been spiked with the analyte is compared to the response of the analyte in a neat solution at the same concentration. The matrix factor is calculated as: Matrix Factor (MF) = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solution) An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 suggests no matrix effect.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating matrix effects during the LC-MS analysis of this compound.

Diagram: Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting Troubleshooting Workflow for Matrix Effects in this compound LC-MS Analysis cluster_0 Problem Identification cluster_1 Mitigation Strategy Selection cluster_2 Verification start Inconsistent or Inaccurate Quantitative Results for This compound assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effect Observed? assess_me->me_present no_me No Significant Matrix Effect. Proceed with Validation. me_present->no_me No optimize_sample_prep Optimize Sample Preparation me_present->optimize_sample_prep Yes optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_is reassess_me Re-assess Matrix Effects use_is->reassess_me reassess_me->optimize_sample_prep Matrix Effect Persists validation Method Validation reassess_me->validation Matrix Effect Mitigated

Caption: A flowchart outlining the systematic process for identifying, mitigating, and verifying the reduction of matrix effects.

Issue: Poor reproducibility and accuracy in quantitative results.

Possible Cause: Significant and variable matrix effects between samples.

Solutions:

  • Improve Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering this compound.

    • Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and may not sufficiently remove phospholipids, a common source of ion suppression.

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning this compound into an immiscible organic solvent. The choice of solvent and pH are critical for efficient extraction of this organic acid.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a sorbent to selectively retain either the analyte or the interferences. Mixed-mode or ion-exchange SPE can be particularly effective for small polar molecules like this compound.

  • Optimize Chromatographic Separation:

    • Modify Gradient Elution: Adjust the mobile phase gradient to achieve better separation between this compound and co-eluting matrix components.

    • Change Column Chemistry: If using a standard C18 column, consider alternative stationary phases such as a polar-embedded C18, a mixed-mode column, or a HILIC column, which can provide different selectivity for polar analytes.

  • Utilize an Appropriate Internal Standard (IS):

    • A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects. The SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.

Diagram: Strategies for Mitigating Matrix Effects

MitigationStrategies Interrelated Strategies for Mitigating Matrix Effects cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_compensation Compensation center_node Reduced Matrix Effects & Accurate Quantification ppt Protein Precipitation (PPT) ppt->center_node lle Liquid-Liquid Extraction (LLE) lle->center_node spe Solid-Phase Extraction (SPE) spe->center_node gradient Gradient Optimization gradient->center_node column Alternative Column Chemistry column->center_node is Stable Isotope-Labeled Internal Standard (SIL-IS) is->center_node

References

Technical Support Center: HPLC Analysis of 2-Hydroxyvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the HPLC analysis of 2-Hydroxyvaleric acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound exhibiting significant tailing?

Peak tailing is the most common issue for acidic compounds like this compound and is often caused by a combination of factors:

  • Secondary Silanol (B1196071) Interactions: The primary cause is often the interaction between the ionized carboxyl group of the analyte and active, residual silanol groups (-Si-OH) on the silica-based column packing material.[1][2] These interactions create a secondary, undesirable retention mechanism that leads to a skewed peak shape.[3]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (approximately 3.85-4.14), the analyte will be partially or fully ionized (in its carboxylate form, COO-).[4] This ionized form is highly polar and readily interacts with the stationary phase's silanol groups, causing tailing.[1]

  • Insufficient Buffer Concentration: A low buffer concentration (e.g., <10 mM) may not provide sufficient capacity to maintain a consistent pH across the column, leading to variable ionization of the analyte and poor peak shape.[1][2]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, leading to peak distortion, including tailing.[5][6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[7]

Q2: What is the ideal mobile phase pH for analyzing this compound?

To achieve a symmetrical peak shape for an acidic compound, it is crucial to suppress its ionization. The general rule is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[7][8] Given that the pKa of this compound is approximately 3.85, the recommended mobile phase pH is between 2.0 and 2.8.[4][9] Operating in this low pH range ensures the analyte is in its protonated, non-ionized form, which minimizes interactions with silanol groups and improves peak symmetry.[1][10]

Q3: My this compound peak is fronting. What are the likely causes?

Peak fronting, where the peak is asymmetric with a leading edge, is typically caused by:

  • Sample Overload: Similar to tailing, injecting too much analyte can lead to fronting. The molecules saturate the initial part of the column and travel down faster than they should, reducing retention time for the peak front.[6][11]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly stronger (more organic content) than the mobile phase can cause the analyte to move through the initial part of the column too quickly, resulting in a distorted, fronting peak.[6][12]

  • Column Voids or Channeling: A void or channel in the column's packed bed can lead to an uneven flow path, which may cause peak fronting.[6][12] This can occur if the column has been dropped or subjected to high-pressure shocks.

Q4: I'm observing split peaks for this compound. How can I resolve this?

Split peaks can suggest a few distinct problems:

  • Partially Blocked Inlet Frit: If the inlet frit of the column is partially clogged, the sample may not be introduced onto the column as a uniform band, leading to a split peak.[12]

  • Sample Solvent Incompatibility: If the sample solvent is not miscible with the mobile phase, it can cause the sample to precipitate upon injection or travel unevenly, resulting in peak splitting.[12] Always aim to dissolve your sample in the mobile phase itself.[7]

  • Co-eluting Impurity: What appears to be a split peak might actually be two different compounds that are very close in retention time but not fully resolved.[12]

Q5: What type of HPLC column is recommended for this compound?

A standard, high-purity (Type-B silica) C18 column is a good starting point.[2] However, for better results and to minimize tailing, consider the following:

  • End-Capped Columns: These columns have had their residual silanol groups chemically deactivated ("capped"), which significantly reduces the potential for secondary interactions with acidic analytes.[5][13]

  • "AQ" or Aqueous-Compatible Columns: These columns are designed to be stable in highly aqueous mobile phases and often have a polar-embedded or polar-endcapped chemistry that provides alternative selectivity and improved peak shape for polar compounds.[9][14]

  • Columns for Organic Acids: Some manufacturers offer columns specifically designed for the analysis of organic acids, which are optimized for low-pH conditions and provide excellent peak shapes for these compounds.[15]

Section 2: Troubleshooting and Logic Diagrams

The following diagrams illustrate the logical workflow for troubleshooting poor peak shape and the effect of mobile phase pH on the analysis.

G Troubleshooting Workflow for Poor Peak Shape cluster_assessment 1. Assess Peak Shape cluster_solutions 2. Investigate & Resolve start Poor Peak Shape Observed is_tailing Peak Tailing? start->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No check_ph Adjust Mobile Phase pH (2.0 < pH < 2.8) is_tailing->check_ph Yes is_split Peak Splitting? is_fronting->is_split No reduce_conc Reduce Sample Concentration / Injection Volume is_fronting->reduce_conc Yes check_column Inspect/Clean Column (Backflush, Flush) is_split->check_column Yes end_node Symmetrical Peak Achieved is_split->end_node No (Other issue) check_ph->reduce_conc match_solvent Match Sample Solvent to Mobile Phase reduce_conc->match_solvent match_solvent->check_column replace_column Consider End-Capped or AQ-type Column check_column->replace_column replace_column->end_node

Caption: A workflow for troubleshooting poor HPLC peak shape.

G Effect of Mobile Phase pH on this compound Peak Shape cluster_low_ph Optimal Condition cluster_high_ph Sub-optimal Condition low_ph Mobile Phase pH < pKa (e.g., pH 2.5) unionized 2-HVA is Un-ionized (R-COOH) low_ph->unionized no_interaction Minimal Silanol Interaction unionized->no_interaction good_peak Symmetrical Peak no_interaction->good_peak high_ph Mobile Phase pH > pKa (e.g., pH 5.0) ionized 2-HVA is Ionized (R-COO-) high_ph->ionized interaction Strong Silanol Interaction ionized->interaction bad_peak Peak Tailing interaction->bad_peak

Caption: The effect of pH on the ionization and peak shape of this compound.

Section 3: Experimental Protocols

Protocol 1: Mobile Phase Preparation and pH Adjustment

This protocol describes the preparation of a mobile phase with a buffered pH suitable for the analysis of this compound.

  • Prepare Aqueous Buffer:

    • Weigh an appropriate amount of potassium phosphate (B84403) monobasic (KH₂PO₄) to make a 20 mM solution in HPLC-grade water (e.g., 2.72 g per 1 L).

    • Thoroughly dissolve the salt.

  • Adjust pH:

    • Place the buffer solution on a calibrated pH meter.

    • Slowly add 85% phosphoric acid (H₃PO₄) dropwise while stirring until the pH reaches the target value (e.g., pH 2.5).

  • Filter and Degas:

    • Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[16]

    • Degas the buffer using vacuum filtration, sonication, or helium sparging.

  • Prepare Mobile Phase:

    • Mix the filtered, degassed aqueous buffer with an organic modifier (e.g., HPLC-grade acetonitrile (B52724) or methanol) in the desired ratio (e.g., 95:5 v/v for initial conditions).

    • The final mobile phase should also be briefly degassed before use.

Protocol 2: Column Cleaning and Regeneration

If column contamination is suspected, a general flushing procedure can restore performance. Always consult the column manufacturer's specific guidelines.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of a mobile phase mixture without the buffer salts (e.g., Water/Acetonitrile).

  • Strong Solvent Flush: Flush with 10-20 column volumes of 100% Acetonitrile.

  • Intermediate Solvent Flush (if needed): If very non-polar contaminants are suspected, flush with a solvent like isopropanol.

  • Return to Mobile Phase: Gradually re-introduce the starting mobile phase composition.

  • Equilibrate: Reconnect the column to the detector and equilibrate with the analytical mobile phase until a stable baseline is achieved.

  • Backflushing: For a suspected inlet frit blockage, reverse the column direction and flush with a weak solvent at a low flow rate. Only do this if permitted by the column manufacturer.

Section 4: Data and Condition Summaries

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₅H₁₀O₃[4]
Average Molecular Weight118.13 g/mol [17]
pKa (Predicted)3.85 - 4.14[4]

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column C18, End-Capped, 2.7-5 µm, 4.6 x 150 mmGeneral purpose with reduced silanol activity.[5][13]
Mobile Phase A 20 mM Potassium Phosphate in Water, pH 2.5 (with H₃PO₄)Buffers the system and suppresses analyte ionization.[1][16]
Mobile Phase B Acetonitrile or MethanolOrganic modifier for elution control.[1]
Elution Mode Isocratic (e.g., 95% A, 5% B) or GradientStart with isocratic; use gradient for complex samples.[18]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility.[19]
Detection Wavelength 210 nmAlpha-hydroxy acids have maximal absorbance at low UV.[12][16]
Injection Volume 5 - 10 µLKeep volume low to prevent overload.[1]
Sample Solvent Mobile PhaseEnsures compatibility and good peak shape.[7]

Table 3: Troubleshooting Summary for Poor Peak Shape

IssuePotential CauseRecommended Solution(s)
Peak Tailing Secondary silanol interactions due to high pH.Lower mobile phase pH to 2.0-2.8.[1][7]
Column overload.Dilute sample or reduce injection volume.[5]
Insufficient buffering.Increase buffer concentration to 20-50 mM.[1][2]
Peak Fronting Sample solvent stronger than mobile phase.Dissolve sample in mobile phase.[6]
Column overload.Dilute sample or reduce injection volume.[6]
Column void.Replace the column.[12]
Split Peaks Partially blocked column inlet frit.Backflush the column (if permitted) or replace.[12]
Sample solvent immiscibility.Dissolve sample in mobile phase.[12]

References

Technical Support Center: Stability of 2-Hydroxyvaleric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-hydroxyvaleric acid and its derivatives. The information is designed to assist in designing and interpreting stability studies, as well as troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, storage, and analysis of this compound derivatives.

Q1: My this compound derivative is showing signs of degradation upon storage. What are the likely causes?

A1: Degradation of this compound derivatives, like other alpha-hydroxy acids (AHAs), is often attributed to several factors:

  • Hydrolysis: Esters and amide derivatives are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The presence of moisture can accelerate this process.

  • Oxidation: The hydroxyl group can be susceptible to oxidation, potentially leading to the formation of keto acids or other degradation products. The presence of oxidizing agents or exposure to air and light can promote oxidation.[1][2]

  • Self-condensation/Polymerization: AHAs can undergo intermolecular esterification to form dimers, oligomers, or polymers, especially at elevated temperatures.

  • pH: The stability of AHAs is highly pH-dependent. Both acidic and alkaline conditions can catalyze degradation, with many AHAs showing optimal stability in the mid-pH range.[3]

  • Temperature: Higher temperatures generally accelerate the rate of all chemical degradation pathways.[1]

  • Light Exposure: Photodegradation can occur, particularly with prolonged exposure to UV light.[1]

Troubleshooting Steps:

  • Control Storage Conditions: Store your compound in a tightly sealed container, protected from light, at a low temperature (e.g., 2-8 °C). Consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH Control: If your derivative is in solution, ensure the pH is buffered to a range where it exhibits maximum stability. This often needs to be determined experimentally but is typically between pH 4 and 6 for many AHAs.

  • Solvent Purity: Use high-purity, dry solvents to minimize moisture and catalytic impurities.

Q2: I am synthesizing an ester of this compound, and the yield is consistently low. What could be the issue?

A2: Low yields in the synthesis of this compound esters, often prepared via Fischer esterification, can be due to several factors:

  • Equilibrium Limitations: Esterification is a reversible reaction. The water produced during the reaction can hydrolyze the ester back to the starting materials.

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor catalytic activity.

  • Side Reactions: At high temperatures, side reactions such as dehydration of the this compound to form an unsaturated acid can occur.

  • Purification Losses: The purification process, such as distillation or chromatography, may lead to significant loss of product.

Troubleshooting Steps:

  • Water Removal: Use a Dean-Stark apparatus or a drying agent to remove water as it is formed, shifting the equilibrium towards the product.[4]

  • Catalyst: Ensure you are using an appropriate acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) in a sufficient amount.

  • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Purification Optimization: Optimize your purification method. For example, in distillation, ensure the temperature and pressure are appropriate for your specific ester to avoid decomposition.[4]

Q3: My HPLC analysis of a stability study sample is showing unexpected peaks. How can I identify if these are degradation products?

A3: The appearance of new peaks in an HPLC chromatogram during a stability study is a strong indication of degradation. To confirm this and identify the nature of these peaks, you can perform a forced degradation study.

Troubleshooting & Identification Workflow:

  • Forced Degradation Study: Subject your this compound derivative to stress conditions (acidic and basic hydrolysis, oxidation, heat, and light) to intentionally induce degradation.[1] This will generate the likely degradation products.

  • Peak Matching: Run HPLC analysis on the stressed samples. The new peaks that appear should correspond to the unknown peaks in your stability sample.

  • Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the parent compound and the new peaks. This will provide the molecular weights of the degradation products.

  • Structure Elucidation: Based on the molecular weight and knowledge of common degradation pathways, you can propose structures for the degradation products. For example, an increase in mass corresponding to the addition of water might indicate hydrolysis of a dimer, while a loss of a specific functional group could point to other degradation mechanisms.

Q4: I am having trouble with peak shape and retention time variability in my HPLC analysis of this compound. What are the common causes and solutions?

A4: Poor peak shape (e.g., tailing, fronting, splitting) and shifting retention times are common HPLC issues.

Common Causes & Solutions:

Problem Potential Cause Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase (e.g., interaction of the carboxyl group with residual silanols).Use a mobile phase with a lower pH (e.g., containing phosphoric or formic acid) to suppress the ionization of the carboxylic acid. Use a high-purity, end-capped column.
Peak Fronting Sample overload.Reduce the concentration of the sample being injected.
Split Peaks Column contamination or void at the inlet. Sample solvent incompatible with the mobile phase.Flush the column with a strong solvent. If the problem persists, replace the column. Dissolve the sample in the mobile phase whenever possible.[5]
Shifting Retention Times Inconsistent mobile phase composition. Temperature fluctuations. Column degradation.Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a constant temperature.[6] Replace the column if it has reached the end of its lifespan.

Quantitative Data on Stability

The stability of this compound derivatives is highly dependent on the specific derivative and the formulation. The following table summarizes the expected outcomes of a forced degradation study on a typical this compound ester derivative. The goal of such a study is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[1]

Table 1: Representative Forced Degradation Data for a this compound Ester Derivative

Stress ConditionReagent/ConditionDurationTemperatureExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours60 °C10 - 15%This compound, corresponding alcohol
Base Hydrolysis 0.1 M NaOH4 hoursRoom Temp.15 - 20%2-Hydroxyvalerate salt, corresponding alcohol
Oxidation 3% H₂O₂24 hoursRoom Temp.5 - 10%2-Oxovaleric acid derivatives
Thermal Dry Heat48 hours80 °C5 - 10%Dimers, oligomers, dehydration products
Photolytic UV Light (ICH Q1B)1.2 million lux hoursRoom Temp.< 5%Various photoproducts

Note: This data is illustrative. Actual degradation will vary based on the specific derivative and experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Derivatives

This protocol provides a general method for developing a stability-indicating HPLC assay for a this compound derivative.

Objective: To separate the intact derivative from its potential degradation products.

Materials:

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile (B52724) and water

  • Phosphoric acid or formic acid

  • Reference standards of the this compound derivative

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous acidic buffer and acetonitrile. A good starting point is:

    • Aqueous Phase: Water with 0.1% phosphoric acid, adjusted to pH 2.5.

    • Organic Phase: Acetonitrile.

    • Run in isocratic or gradient mode. A typical starting gradient could be 10% to 90% acetonitrile over 20 minutes.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution to a suitable concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Forced Degradation Samples: After exposure to stress conditions, neutralize the samples if necessary (e.g., acid-stressed sample with NaOH, base-stressed sample with HCl). Dilute the samples with the mobile phase to a concentration within the standard curve range.

    • Stability Samples: Dilute the sample from the stability study with the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (as carboxylic acids and esters have UV absorbance at low wavelengths).[7]

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared samples and quantify the amount of the intact derivative and any degradation products by comparing the peak areas to the calibration curve.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and validate the stability-indicating nature of the HPLC method.

Objective: To generate degradation products of a this compound derivative under various stress conditions.

Methodology:

  • Prepare a stock solution of the this compound derivative at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60 °C. Withdraw samples at various time points (e.g., 2, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature. Withdraw samples at various time points (e.g., 1, 2, 4 hours).

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at various time points (e.g., 8, 24 hours).

  • Thermal Degradation: Place a solid sample of the derivative in an oven at 80 °C. Dissolve portions of the solid in a suitable solvent at various time points (e.g., 24, 48 hours) for analysis. For solutions, heat the stock solution at 60 °C.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis: For each time point, neutralize the acid and base hydrolysis samples before diluting to a suitable concentration for HPLC analysis. Analyze all stressed samples using the stability-indicating HPLC method.

Visualizations

Degradation_Pathway This compound\nDerivative (Ester) This compound Derivative (Ester) This compound + Alcohol This compound + Alcohol This compound\nDerivative (Ester)->this compound + Alcohol Hydrolysis (Acid/Base) 2-Oxovaleric Acid\nDerivative 2-Oxovaleric Acid Derivative This compound\nDerivative (Ester)->2-Oxovaleric Acid\nDerivative Oxidation Dimer/Oligomer Dimer/Oligomer This compound\nDerivative (Ester)->Dimer/Oligomer Thermal Stress

Caption: Potential degradation pathways for this compound esters.

Experimental_Workflow cluster_0 Forced Degradation Study cluster_1 Method Development & Validation cluster_2 Stability Testing Drug_Substance This compound Derivative Stress_Conditions Apply Stress: - Acid - Base - Oxidation - Heat - Light Drug_Substance->Stress_Conditions Stressed_Samples Generate Stressed Samples Stress_Conditions->Stressed_Samples Analyze_Samples Analyze Stressed Samples Stressed_Samples->Analyze_Samples HPLC_Method Develop Stability-Indicating HPLC Method HPLC_Method->Analyze_Samples Validate_Method Validate Method for Specificity, Linearity, etc. Analyze_Samples->Validate_Method Analyze_Stability_Samples Analyze Samples at Different Time Points Validate_Method->Analyze_Stability_Samples Stability_Study Long-Term Stability Study Stability_Study->Analyze_Stability_Samples Shelf_Life Determine Shelf-Life Analyze_Stability_Samples->Shelf_Life

Caption: Workflow for stability testing of this compound derivatives.

References

interference from structurally similar compounds in 2-Hydroxyvaleric acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 2-Hydroxyvaleric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the quantification of this compound, with a focus on interference from structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common structurally similar compounds that can interfere with the analysis of this compound?

A1: The primary sources of interference in this compound analysis are its structural isomers. These can be categorized as:

  • Positional Isomers: These isomers have the hydroxyl group on a different carbon atom of the valeric acid backbone. They share the same molecular weight and elemental composition, making them challenging to distinguish without effective chromatographic separation.

    • 3-Hydroxyvaleric acid

    • 4-Hydroxyvaleric acid

    • 5-Hydroxyvaleric acid

  • Branched-Chain Isomers: These isomers have a different carbon skeleton, often with methyl branches. They also share the same molecular weight and elemental composition as this compound.

    • 2-Hydroxyisovaleric acid

    • 3-Hydroxyisovaleric acid

  • Enantiomers: this compound is a chiral molecule and exists as two enantiomers (D- and L- forms). These non-superimposable mirror images have identical physical and chemical properties in an achiral environment, requiring specialized chiral chromatography for separation.[1]

Q2: Which analytical techniques are most suitable for the analysis of this compound and its isomers?

A2: The most common and effective techniques for the analysis of this compound and its isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS: This is a widely used technique for the analysis of volatile and semi-volatile organic acids.[2] For compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability.[3]

  • LC-MS/MS: This technique is highly sensitive and specific, and it can often analyze compounds without the need for derivatization. It is particularly useful for complex biological matrices.[4] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection and quantification of target analytes even in the presence of co-eluting isomers.[5]

Q3: Why is derivatization necessary for the GC-MS analysis of this compound?

A3: this compound is a polar and non-volatile compound due to the presence of the carboxylic acid and hydroxyl functional groups. Derivatization is a chemical modification process that converts these polar functional groups into less polar and more volatile derivatives. This is essential for GC-MS analysis for the following reasons:

  • Increased Volatility: Derivatization allows the analyte to be vaporized in the GC inlet without thermal degradation.

  • Improved Chromatographic Peak Shape: Derivatized compounds tend to produce sharper and more symmetrical peaks, leading to better resolution and more accurate quantification.

  • Enhanced Thermal Stability: The derivatives are more stable at the high temperatures used in the GC oven and injector.

The most common derivatization method for organic acids is silylation, which involves replacing the active hydrogens in the carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[2] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) are frequently used.[6]

Troubleshooting Guides

Issue 1: Co-elution of this compound with a Structurally Similar Compound

Question: My chromatogram shows a single, broad, or asymmetric peak where I expect to see this compound. How can I confirm and resolve co-elution with an isomer?

Answer: Co-elution is a common challenge when analyzing structurally similar isomers.[1] The following steps can help you troubleshoot and resolve this issue.

Logical Relationship for Troubleshooting Co-elution

coelution_troubleshooting cluster_confirm Confirmation Methods cluster_resolve Resolution Strategies start Suspected Co-elution (Broad/Asymmetric Peak) confirm Confirm Co-elution start->confirm First Step resolve Resolve Co-elution confirm->resolve If Confirmed mass_spec Mass Spectral Analysis (Check for unique ions across the peak) peak_purity Peak Purity Analysis (for DAD/PDA detectors) end Successful Separation resolve->end gc_method Optimize GC Method - Temp. Program - Column Choice lc_method Optimize LC Method - Mobile Phase - Column Choice chiral_sep Chiral Separation (for enantiomers)

Caption: A logical workflow for diagnosing and resolving co-elution issues.

Troubleshooting Steps:

  • Confirm Co-elution:

    • Mass Spectral Deconvolution: Examine the mass spectra across the peak. If co-elution is occurring, you may see a change in the relative abundance of fragment ions from the leading edge to the tailing edge of the peak.

    • Use Extracted Ion Chromatograms (EICs): If you know the characteristic mass fragments of the potential interferents, you can plot their EICs. The presence of multiple, slightly offset peaks in the EICs is a strong indication of co-elution.

  • Optimize Chromatographic Conditions (GC-MS):

    • Modify the Temperature Program: A slower temperature ramp can often improve the separation of closely eluting compounds.[7] Introducing an isothermal hold at a specific temperature might also enhance resolution.[8]

    • Change the GC Column: If optimizing the temperature program is insufficient, switching to a column with a different stationary phase can alter the selectivity and improve separation. For example, a more polar column may provide better separation of these polar analytes.

    • Increase Column Length or Decrease Internal Diameter: A longer column or a column with a smaller internal diameter increases the number of theoretical plates, which can lead to better resolution.

  • Optimize Chromatographic Conditions (LC-MS/MS):

    • Adjust Mobile Phase Composition: Modifying the organic solvent, aqueous phase pH, or buffer concentration can significantly alter the selectivity and retention of the isomers.

    • Change the LC Column: Utilize a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl, or a polar-embedded phase) to exploit different separation mechanisms.

  • Employ Chiral Chromatography for Enantiomers:

    • If interference from an enantiomer is suspected, a chiral column is necessary for separation.[3] For GC-MS, cyclodextrin-based chiral stationary phases are commonly used. For LC-MS, chiral stationary phases like those based on ristocetin (B1679390) (e.g., CHIROBIOTIC R) can be effective.

Issue 2: Low or No Signal for this compound

Question: I am not observing a peak for this compound, or the signal is much lower than expected. What are the potential causes?

Answer: This issue can stem from problems in sample preparation, derivatization (for GC-MS), or the analytical instrument itself.

Experimental Workflow for Organic Acid Analysis

sample_prep_workflow sample Biological Sample (Serum, Plasma, Urine) extraction Extraction of Organic Acids (e.g., Protein Precipitation, LLE, SPE) sample->extraction drying Evaporation to Dryness (e.g., under Nitrogen) extraction->drying derivatization Derivatization (e.g., Silylation for GC-MS) drying->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis data Data Acquisition and Processing analysis->data

Caption: A typical experimental workflow for the analysis of organic acids.

Troubleshooting Steps:

  • Verify Sample Preparation and Extraction:

    • Ensure that the extraction method used is suitable for polar organic acids. Protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common methods.[2]

    • Check for losses during the evaporation step. Overheating or a strong nitrogen stream can lead to the loss of more volatile compounds.

  • Check Derivatization Efficiency (for GC-MS):

    • Reagent Quality: Ensure that the derivatization reagents (e.g., BSTFA, TMCS) are fresh and have not been exposed to moisture, which can deactivate them.

    • Reaction Conditions: Optimize the derivatization temperature and time. Some compounds may require higher temperatures or longer reaction times for complete derivatization.

    • Sample Dryness: The sample must be completely dry before adding the derivatization reagent, as water will quench the reaction.

  • Instrumental Checks:

    • GC-MS:

      • Check for leaks in the GC inlet.

      • Ensure the injector and transfer line temperatures are appropriate.

      • Clean the MS ion source, as contamination can suppress the signal.

    • LC-MS/MS:

      • Check for ion suppression from the sample matrix. This can be assessed by post-column infusion of a standard solution of this compound.

      • Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature).

Quantitative Data

The following tables provide a summary of the expected analytical data for this compound and its common structurally similar interferents. This data is crucial for method development and troubleshooting.

Table 1: GC-MS Data for TMS-Derivatized Hydroxyvaleric Acid Isomers

CompoundRetention Index (DB-5 like column)Characteristic m/z Fragments (as TMS derivatives)
This compound ~1240247 [M-15]⁺, 147, 117, 73
3-Hydroxyvaleric acid ~1214247 [M-15]⁺, 175, 147, 117, 73
4-Hydroxyvaleric acid ~1280247 [M-15]⁺, 233, 147, 117, 73
5-Hydroxyvaleric acid ~1350247 [M-15]⁺, 147, 117, 73
2-Hydroxyisovaleric acid ~1180247 [M-15]⁺, 219, 147, 117, 73
3-Hydroxyisovaleric acid 1214[6]247 [M-15]⁺, 173, 147, 117, 73[6]

Note: Retention indices are approximate and can vary based on the specific GC conditions. The m/z fragments are for the di-TMS derivatives.

Table 2: LC-MS/MS MRM Transitions for Hydroxyvaleric Acid Isomers (Negative Ion Mode)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 117.173.1~15
3-Hydroxyvaleric acid 117.199.1~12
4-Hydroxyvaleric acid 117.183.1~18
5-Hydroxyvaleric acid 117.199.1~12
2-Hydroxyisovaleric acid 117.173.1~15
3-Hydroxyisovaleric acid 117.159.0[4]~14[4]

Note: MRM transitions and collision energies are instrument-dependent and require optimization.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis of Organic Acids in Serum/Plasma

This protocol is a general guideline for the extraction and derivatization of organic acids from serum or plasma for GC-MS analysis.[9]

  • Sample Preparation:

    • To 100 µL of serum or plasma in a microcentrifuge tube, add an appropriate internal standard.

    • Add 800 µL of a cold (-20 °C) 8:1 methanol:water solution to precipitate proteins.

    • Vortex the mixture for 1 minute and incubate at -20 °C for 30 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Extraction:

    • Transfer 200 µL of the supernatant to a new GC vial insert.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Derivatization (Two-Step Oximation and Silylation):

    • Step 1: Methoximation: Add 40 µL of methoxyamine hydrochloride solution in pyridine (B92270) (20 mg/mL) to the dried extract. Incubate at room temperature overnight (approximately 16 hours) to protect ketone and aldehyde groups.

    • Step 2: Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS to the vial.

    • Incubate at 80 °C for 1.5-2 hours.

    • Cool the sample to room temperature before GC-MS analysis.

Experimental Protocol Workflow

experimental_protocol start Start: Serum/Plasma Sample add_is Add Internal Standard start->add_is precipitate Protein Precipitation (Methanol/Water) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant dry Evaporate to Dryness extract_supernatant->dry methoximation Methoximation (Methoxyamine HCl) dry->methoximation silylation Silylation (MSTFA + 1% TMCS) methoximation->silylation gcms GC-MS Analysis silylation->gcms end End: Data Analysis gcms->end

Caption: Step-by-step workflow for GC-MS sample preparation and analysis.

References

Technical Support Center: Method Development for Resolving 2-Hydroxyvaleric Acid from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical resolution of 2-Hydroxyvaleric acid and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its isomers?

A1: The primary challenges in separating this compound isomers stem from their similar physicochemical properties. The main isomers of concern are its enantiomers (R- and S-2-Hydroxyvaleric acid) and positional isomers (e.g., 3-Hydroxyvaleric acid, 4-Hydroxyvaleric acid, and 5-Hydroxyvaleric acid). Enantiomers have identical physical and chemical properties in an achiral environment, necessitating the use of chiral selectors or chiral stationary phases for their resolution. Positional isomers, while having slightly different properties, can still be challenging to separate due to their similar polarity and molecular weight, often requiring high-resolution chromatographic techniques.

Q2: Which analytical techniques are most suitable for resolving these isomers?

A2: The most common and effective techniques for resolving this compound isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).[1]

  • HPLC with a Chiral Stationary Phase (CSP) is the preferred method for separating the enantiomers (R/S isomers). Polysaccharide-based CSPs are particularly effective for this class of compounds.[2][3]

  • GC-MS is a powerful technique for separating both positional and, with appropriate derivatization, enantiomeric isomers. Derivatization is essential to increase the volatility and thermal stability of the hydroxy acid.[4][5]

  • Capillary Electrophoresis (CE) with a chiral selector in the background electrolyte offers an alternative, high-efficiency method for enantiomeric separation.[6][7]

Q3: Is derivatization always necessary for the analysis of this compound?

A3: For GC-MS analysis, derivatization is mandatory. The polar carboxyl and hydroxyl groups of this compound make it non-volatile and prone to adsorption on the GC column, leading to poor peak shape and low sensitivity.[4] Common derivatization methods include silylation or esterification. For HPLC and CE analysis, derivatization is not always required for separation. However, it can be employed to enhance detection sensitivity (e.g., by introducing a chromophore for UV detection) or to improve chiral recognition in some cases.[8]

Q4: How do I choose the right chiral stationary phase (CSP) for HPLC separation of this compound enantiomers?

A4: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly recommended for the chiral separation of acidic compounds like this compound.[9][10] Columns like Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based) have a high success rate for resolving a wide range of chiral molecules.[2] The choice between different polysaccharide-based CSPs often involves an empirical screening process with different mobile phases (normal-phase, reversed-phase, or polar organic) to find the optimal conditions for resolution.[3]

Q5: What are the common chiral selectors used in Capillary Electrophoresis for separating hydroxy acid enantiomers?

A5: Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE for the enantioseparation of a broad range of compounds, including hydroxy acids.[6][11] Neutral cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or charged derivatives can be added to the background electrolyte to form transient diastereomeric complexes with the enantiomers, leading to different migration times.[12][13] The choice and concentration of the cyclodextrin (B1172386), as well as the pH of the background electrolyte, are critical parameters to optimize for achieving separation.[14]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Suggested Solution
Poor or No Resolution of Enantiomers Inappropriate chiral stationary phase (CSP).Screen different types of polysaccharide-based CSPs (e.g., cellulose vs. amylose derivatives).[2]
Incorrect mobile phase composition.Optimize the mobile phase. For normal phase, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the nonpolar solvent (e.g., hexane). For reversed-phase, vary the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase. For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) can improve peak shape and resolution.[8]
Mobile phase disrupting chiral recognition.Ensure the mobile phase is compatible with the required three-point interaction for chiral recognition. For instance, a highly polar mobile phase might disrupt hydrogen bonding interactions with the CSP.[8]
Peak Tailing Secondary interactions with the column packing material.For acidic compounds, ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5) to keep the analyte in its protonated form, which minimizes interactions with residual silanols on the silica (B1680970) support. Adding an acidic modifier like TFA can help.[8]
Column overload.Reduce the sample concentration or injection volume.
Peak Splitting Co-elution of an impurity or isomer.Optimize the mobile phase or gradient to improve the separation of the interfering peak.
Column void or contamination at the inlet.If all peaks are split, this may indicate a column problem. Try flushing the column or, if a void is suspected, replace the column.[8]
Sample solvent incompatibility.Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.
Variable Retention Times Fluctuations in temperature.Use a column oven to maintain a constant temperature.[8]
Inconsistent mobile phase preparation.Ensure the mobile phase is prepared accurately and consistently, and that it is properly degassed.
Insufficient column equilibration.Allow the column to equilibrate with the mobile phase for a sufficient time (at least 10-20 column volumes) before starting the analysis.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Possible Cause Suggested Solution
No Peak or Very Small Peak Incomplete derivatization.Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure the sample is completely dry before adding the derivatization reagent, as moisture can deactivate silylating agents.[4]
Thermal degradation of the analyte.Ensure the injector and oven temperatures are not excessively high. Derivatization should increase thermal stability.
Poor Peak Shape (Tailing) Active sites in the GC system (injector liner, column).Use a deactivated injector liner. Ensure the GC column is of high quality and has not degraded. The derivatization should cap the active hydrogens on the analyte, but system activity can still be an issue.
Analyte adsorption.Derivatization is the primary solution. Ensure the derivatization reaction has gone to completion.
Poor Separation of Isomers Inadequate chromatographic resolution.Optimize the GC oven temperature program. A slower temperature ramp can improve the separation of closely eluting isomers.
Incorrect column phase.Use a column with appropriate polarity for the derivatized isomers. A mid-polarity column is often a good starting point.
Irreproducible Results Inconsistent derivatization.Ensure the derivatization procedure is followed precisely for all samples and standards. Use an internal standard to correct for variations.
Sample degradation.Analyze the derivatized samples as soon as possible, as some derivatives may have limited stability.
Capillary Electrophoresis (CE)
Problem Possible Cause Suggested Solution
No Enantiomeric Separation Chiral selector type or concentration is not optimal.Screen different types of chiral selectors (e.g., various cyclodextrin derivatives). Optimize the concentration of the chiral selector; too low a concentration will not provide sufficient interaction, while too high a concentration can lead to peak broadening and long migration times.[15]
pH of the background electrolyte (BGE) is not suitable.The pH affects the charge of the analyte and the interaction with the chiral selector. Optimize the BGE pH to maximize the difference in interaction between the enantiomers and the selector.[7]
Poor Resolution Inappropriate BGE concentration.Optimize the ionic strength of the BGE. Higher concentrations can reduce electroosmotic flow (EOF) and potentially improve resolution, but may also increase current and Joule heating.[16]
High voltage leading to Joule heating.Reduce the applied voltage to minimize thermal effects that can cause band broadening.
Long Analysis Times High concentration of chiral selector.Reduce the concentration of the chiral selector, or use a selector that has a weaker interaction with the analytes.
Low electroosmotic flow (EOF).Adjust the BGE pH to a higher value (for a bare fused-silica capillary) to increase the EOF.
Poor Peak Shape Sample matrix effects.Ensure the sample is dissolved in a solvent with a lower ionic strength than the BGE to allow for sample stacking, which improves peak shape.
Adsorption of the analyte to the capillary wall.Use a coated capillary or add modifiers to the BGE to reduce wall interactions.

Data Presentation

The following table summarizes typical performance characteristics for the different analytical techniques used to resolve this compound isomers. The values are representative and may vary depending on the specific instrumentation and experimental conditions.

Parameter Chiral HPLC-UV GC-MS (after Derivatization) Chiral CE-UV
Limit of Detection (LOD) 1 - 10 µg/mL0.1 - 1 µg/mL5 - 20 µg/mL
Limit of Quantification (LOQ) 5 - 30 µg/mL0.5 - 5 µg/mL15 - 60 µg/mL
Resolution (Rs) of Enantiomers > 1.5> 1.5 (as diastereomers)> 1.5
Typical Analysis Time 15 - 30 minutes10 - 20 minutes10 - 25 minutes
Precision (%RSD) < 2%< 5%< 3%

Experimental Protocols

Method 1: Chiral HPLC-UV for Enantiomeric Separation

This protocol provides a starting point for the separation of R- and S-2-Hydroxyvaleric acid using a polysaccharide-based chiral stationary phase.

1. Instrumentation:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

2. Chromatographic Conditions:

  • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size) or equivalent polysaccharide-based CSP.

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • The two enantiomers should be baseline resolved.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Sample in Mobile Phase Filter Filter Sample (0.45 µm) Dissolve->Filter Equilibrate Equilibrate Column Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Enantiomers Integrate->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dry Dry Sample Derivatize Derivatize with BSTFA Dry->Derivatize Heat Heat at 70°C Derivatize->Heat Inject Inject Derivatized Sample Heat->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify Isomers (RT & MS) Detect->Identify Quantify Quantify Isomers Identify->Quantify CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis Dissolve Dissolve Sample in Water Filter Filter Sample (0.22 µm) Dissolve->Filter Rinse Rinse Capillary Filter->Rinse Inject Inject Sample Rinse->Inject Separate Electrophoretic Separation Inject->Separate Detect UV Detection (200 nm) Separate->Detect Analyze Analyze Electropherogram Detect->Analyze Quantify Quantify Enantiomers Analyze->Quantify

References

Technical Support Center: Optimizing Derivatization of 2-Hydroxyvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2-hydroxyvaleric acid for chromatographic analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound.

Question: Why am I seeing poor or no derivatization yield?

Answer: Low or non-existent derivatization yield is a common issue that can stem from several factors. The primary culprits are often related to moisture contamination, inappropriate reaction conditions, or reagent degradation.

  • Moisture Contamination: Silylation reagents, such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), are highly sensitive to moisture.[1] The presence of water in the sample or solvent will lead to the hydrolysis of the derivatizing agent, significantly reducing the yield.

    • Solution: Ensure that all glassware is thoroughly dried. Use anhydrous solvents and consider drying the sample extract completely before adding the derivatization reagent.[2]

  • Suboptimal Reaction Conditions: The temperature and reaction time are critical parameters for successful derivatization.

    • Solution: For silylation of hydroxy acids, a common starting point is heating the reaction mixture at 60-70°C for 30-60 minutes.[2] If the yield is low, consider increasing the reaction time or temperature. Monitoring the reaction at different time points can help determine the optimal duration.

  • Reagent Degradation: Derivatization reagents have a limited shelf life and can degrade if not stored properly.

    • Solution: Use fresh reagents and store them under the recommended conditions (e.g., in a desiccator, protected from light).

  • Incomplete Reaction for Sterically Hindered Groups: While this compound is not highly sterically hindered, issues can arise with more complex molecules.

    • Solution: For sterically hindered hydroxyl groups, a more powerful silylating agent or the addition of a catalyst like TMCS (Trimethylchlorosilane) may be necessary to drive the reaction to completion.

Question: My chromatogram shows significant peak tailing for the derivatized this compound. What could be the cause?

Answer: Peak tailing in gas chromatography (GC) is often an indication of active sites in the system that interact with the analyte.[3] This can lead to poor peak shape, reduced resolution, and inaccurate quantification.[3]

  • Active Sites in the GC System: Free silanol (B1196071) groups on the GC inlet liner, the column itself, or contaminants can interact with the derivatized analyte.

    • Solution: Use a deactivated inlet liner. If contamination is suspected at the head of the column, trim 10-20 cm from the inlet end.[3] Regular system bake-outs can also help remove contaminants.[4]

  • Incomplete Derivatization: If the hydroxyl and carboxyl groups of this compound are not fully derivatized, the remaining polar functional groups will interact strongly with the stationary phase, causing tailing.

    • Solution: Re-optimize the derivatization procedure to ensure complete reaction. This may involve using a higher ratio of derivatizing reagent to analyte, adding a catalyst, or increasing the reaction time and temperature.

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create turbulence and dead volume, leading to peak tailing.[5]

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed according to the manufacturer's instructions for your specific GC model.[3][5]

  • Solvent Effects: In splitless injection, an incorrect initial oven temperature relative to the solvent's boiling point can cause poor analyte focusing and result in peak tailing or splitting.

    • Solution: The initial oven temperature should typically be about 20°C below the boiling point of the solvent.[3]

Question: I am observing extraneous peaks in my chromatogram. What is their likely origin?

Answer: The presence of unexpected peaks can be due to byproducts of the derivatization reaction, contaminants, or degradation of the analyte or derivative.

  • Derivatization Reagent Byproducts: The derivatization reaction itself can produce byproducts that are chromatographically active. For example, silylation with BSTFA can produce trimethylsilyltrifluoroacetamide and trifluoroacetamide.

    • Solution: These peaks are often more volatile than the derivatized analyte. Using a reagent like MSTFA can be advantageous as its byproducts are even more volatile and may not interfere with the analysis.

  • Contaminants: Contaminants can be introduced from solvents, glassware, or the sample itself.

    • Solution: Use high-purity solvents and meticulously clean all glassware. Running a reagent blank (all components except the sample) can help identify contaminant peaks.

  • Derivative Instability: Some derivatives can be unstable and may degrade in the GC inlet or on the column, leading to the appearance of new peaks.

    • Solution: Ensure the GC inlet temperature is not excessively high. If derivative instability is suspected, consider using a more stable derivatizing agent. For instance, TBDMS (tert-butyldimethylsilyl) derivatives are generally more stable than TMS (trimethylsilyl) derivatives.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for this compound for GC-MS analysis?

A1: The most common derivatization methods for hydroxy acids like this compound for GC-MS analysis are silylation and esterification.[6]

  • Silylation: This is a very common technique that replaces the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[1] Common silylating agents include BSTFA and MSTFA, often with the addition of a catalyst like TMCS.[2]

  • Esterification: This method converts the carboxylic acid group to an ester, typically a methyl or ethyl ester. This is often followed by silylation of the hydroxyl group.

Q2: Which derivatization method is better: silylation or esterification?

A2: The choice of method depends on the specific analytical requirements.

  • Silylation is a versatile and often high-yielding method that can derivatize both the hydroxyl and carboxyl groups in a single step. However, silyl (B83357) derivatives can be sensitive to moisture.[1]

  • Esterification of the carboxyl group followed by silylation of the hydroxyl group can also be effective. Alkylation methods, a form of esterification, have been shown to produce very stable derivatives.[7] For a comprehensive analysis, a comparative study of different derivatization methods for your specific matrix is recommended.[3]

Q3: How can I quantify the yield of my derivatization reaction?

A3: Determining the derivatization yield is crucial for quantitative analysis. In many well-optimized derivatization reactions for GC, the yield is expected to be close to 100%.[8] The presence of a peak for the derivatizing agent in the chromatogram after the reaction suggests that an excess of the reagent was used, which is a good indication that the reaction has gone to completion.[8] For a more rigorous quantification of the yield, you can use an internal standard that is added before the derivatization step. By comparing the peak area of the derivatized analyte to the peak area of the internal standard in a fully derivatized standard sample, you can calculate the relative derivatization efficiency.

Q4: Can I analyze this compound by HPLC without derivatization?

A4: While direct analysis of short-chain organic acids by HPLC is possible, it often suffers from poor retention on traditional reversed-phase columns and low sensitivity. Derivatization is often employed to improve chromatographic behavior and detection sensitivity. For HPLC-MS, derivatization can enhance ionization efficiency.

Comparison of Common Derivatization Methods for this compound

FeatureSilylation (e.g., BSTFA/TMCS)Esterification (e.g., BF3/Methanol) followed by SilylationAmidation (e.g., DMT-MM/Amine)
Target Functional Groups Carboxyl (-COOH) and Hydroxyl (-OH)Carboxyl (-COOH) initially, then Hydroxyl (-OH)Carboxyl (-COOH)
Typical Reagents BSTFA, MSTFA, TMCS[2]BF3 in Methanol, then BSTFA[2]DMT-MM, an amine (e.g., n-octyl amine)[4][9]
Typical Reaction Conditions 60-70°C for 30-60 min[2]Esterification: ~60°C for 60 min; Silylation: 60-70°C for 30-60 min[2]Room temperature for several hours[9]
Advantages Single-step reaction for both functional groups, generally high yield.Forms stable methyl esters, can be optimized for high yield.[2]Can be performed in the presence of water, avoiding the need for sample drying.[4][9]
Disadvantages Highly sensitive to moisture, derivatives can be less stable than esters.[1]Two-step process, requires removal of esterification reagents before silylation.May require longer reaction times.
Qualitative Yield High to quantitative under optimal conditions.[8]High to quantitative under optimal conditions.Good, with optimization.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.

  • Sample Preparation:

    • If the sample is in an aqueous solution, transfer a known volume (e.g., 100 µL) to a reaction vial and evaporate to complete dryness under a stream of nitrogen or using a vacuum centrifuge.

  • Derivatization:

    • Add 100 µL of a silylating reagent mixture, such as BSTFA with 1% TMCS, to the dry sample residue.

    • Cap the vial tightly.

    • Vortex the mixture for 30 seconds to ensure complete dissolution of the residue.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Analysis:

    • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Esterification of this compound for HPLC-UV/MS Analysis

This protocol is adapted for derivatization to enhance detection in HPLC.

  • Sample Preparation:

    • Dry the sample extract containing this compound completely in a reaction vial.

  • Derivatization:

    • Prepare a derivatization cocktail containing a suitable reagent (e.g., O-benzylhydroxylamine, O-BHA), a coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC), and a base catalyst (e.g., pyridine) in an appropriate solvent.

    • Add the derivatization cocktail to the dried sample.

    • Vortex and allow the reaction to proceed at room temperature or with gentle heating as optimized.

  • Sample Cleanup (if necessary):

    • After the reaction is complete, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove excess reagents and byproducts.

  • Analysis:

    • Reconstitute the final extract in a suitable solvent (e.g., mobile phase) and inject it into the HPLC system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample (e.g., in solution) dry Evaporate to Dryness start->dry add_reagent Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) dry->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat (e.g., 70°C for 60 min) vortex->heat cool Cool to Room Temp. heat->cool inject Inject into GC-MS cool->inject

Caption: Experimental workflow for the silylation of this compound.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_yield Yield Issues cluster_extra_peaks Extraneous Peaks start Problem Observed in Chromatogram peak_tailing Peak Tailing? start->peak_tailing low_yield Low/No Product Peak? start->low_yield extra_peaks Unexpected Peaks? start->extra_peaks check_derivatization Incomplete Derivatization? peak_tailing->check_derivatization Yes check_gc_system Active Sites in GC System? check_derivatization->check_gc_system No solution_derivatization Optimize Derivatization: - Increase reagent ratio - Add catalyst - Increase time/temp check_derivatization->solution_derivatization Yes check_column_install Improper Column Installation? check_gc_system->check_column_install No solution_gc_system GC Maintenance: - Use deactivated liner - Trim column - Bake out system check_gc_system->solution_gc_system Yes solution_column_install Re-install Column: - Ensure clean, 90° cut - Check installation depth check_column_install->solution_column_install Yes check_moisture Moisture Contamination? low_yield->check_moisture Yes check_conditions Suboptimal Reaction Conditions? check_moisture->check_conditions No solution_moisture Eliminate Water: - Use anhydrous solvents - Dry sample thoroughly check_moisture->solution_moisture Yes check_reagent Reagent Degradation? check_conditions->check_reagent No solution_conditions Optimize Conditions: - Adjust temp/time check_conditions->solution_conditions Yes solution_reagent Use Fresh Reagent check_reagent->solution_reagent Yes check_byproducts Reagent Byproducts? extra_peaks->check_byproducts Yes check_contaminants Sample/Solvent Contamination? check_byproducts->check_contaminants No solution_byproducts Identify Byproducts: - Run reagent blank - Use more volatile reagent check_byproducts->solution_byproducts Yes solution_contaminants Improve Cleanliness: - Use high-purity solvents - Clean glassware check_contaminants->solution_contaminants Yes

Caption: Troubleshooting decision tree for derivatization of this compound.

References

overcoming low recovery of 2-Hydroxyvaleric acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of 2-Hydroxyvaleric acid during sample preparation.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound can occur at various stages of sample preparation. This guide provides a systematic approach to identifying and resolving common issues.

Potential Cause Recommended Action Expected Outcome
Incorrect Sample pH Prior to extraction, acidify the aqueous sample to a pH below the pKa of this compound (~4.14). A pH of 2-3 is generally recommended to ensure the acid is in its protonated, less polar form.[1]Increased partitioning of this compound into the organic extraction solvent.
Suboptimal Extraction Solvent Test a range of organic solvents with varying polarities. For short-chain fatty acids and their derivatives, methyl tert-butyl ether (MTBE) and ethyl acetate (B1210297) are commonly effective.[1]Improved extraction efficiency and higher recovery rates.
Incomplete Extraction Perform multiple extractions (e.g., 2-3 times) with fresh aliquots of the organic solvent and pool the extracts. Ensure vigorous mixing (e.g., vortexing) to maximize the interaction between the aqueous and organic phases.[2]Enhanced transfer of the analyte from the aqueous to the organic phase, leading to a higher overall recovery.
Emulsion Formation If an emulsion forms at the interface of the aqueous and organic layers, add a small amount of a saturated salt solution (brine) to help break the emulsion. Centrifugation can also aid in phase separation.Clear separation of the two phases, allowing for the complete collection of the organic layer without contamination.
Analyte Degradation This compound, like other hydroxy acids, can be susceptible to degradation. Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic or chemical degradation.[3]Preservation of the analyte's integrity, leading to a more accurate quantification of the initial concentration.
Loss During Solvent Evaporation When concentrating the organic extract, use a gentle stream of nitrogen gas at a controlled temperature. Avoid excessive heat, which can lead to the loss of the relatively volatile this compound.Complete removal of the extraction solvent without significant loss of the analyte.
Inefficient Derivatization (for GC-MS) If using gas chromatography-mass spectrometry (GC-MS), ensure the derivatization reaction goes to completion. Optimize the reaction time, temperature, and the ratio of derivatizing agent to analyte. Common silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are often used for organic acids.[4][5]Conversion of the polar this compound into a more volatile and thermally stable derivative suitable for GC-MS analysis, resulting in improved peak shape and sensitivity.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: this compound is a relatively polar organic compound due to the presence of both a carboxylic acid and a hydroxyl group.[7] It is soluble in water. Its acidity, with a pKa of approximately 4.14, is a critical factor. To efficiently extract it from an aqueous sample into an organic solvent, the pH of the sample must be lowered to below its pKa to protonate the carboxylic acid group, thereby reducing its polarity.

Q2: Which extraction method, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), is better for this compound?

A2: Both LLE and SPE can be used for the extraction of organic acids. LLE with solvents like MTBE or ethyl acetate is a common and effective method.[1] SPE can also yield good recovery, with some studies showing slightly higher recovery rates compared to LLE for organic acids in general.[8] The choice between LLE and SPE may depend on the sample matrix, available resources, and desired throughput.

Q3: What are typical recovery rates for short-chain fatty acids using LLE?

A3: While specific data for this compound is limited, studies on similar short-chain fatty acids report varying recovery rates depending on the specific acid and the protocol used. The following table summarizes some reported recovery rates.

Analyte Extraction Method Solvent Matrix Recovery Rate (%)
Acetic AcidLLEMTBEPlasma/Serum94.89 - 109.32
Propionic AcidLLEMTBEPlasma/Serum94.89 - 109.32
Butyric AcidLLEMTBEPlasma/Serum94.89 - 109.32
Valeric AcidLLEMTBEPlasma/Serum94.89 - 109.32
Acetic AcidLLEEthanolFeces~67
Propionic AcidLLEEthanolFeces~75-100
Butyric AcidLLEEthanolFeces~95

Note: Data is adapted from studies on short-chain fatty acids and may not be fully representative of this compound recovery.[1][9]

Q4: Is derivatization necessary for the analysis of this compound?

A4: If you are using Gas Chromatography (GC) for analysis, derivatization is highly recommended. This compound is not sufficiently volatile or thermally stable for direct GC analysis. Derivatization, typically through silylation, converts the polar hydroxyl and carboxylic acid groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and esters, respectively.[6][10] For Liquid Chromatography (LC) analysis, derivatization is not always necessary but can be employed to improve sensitivity.

Q5: How can I prevent the degradation of this compound during sample storage and preparation?

A5: To minimize degradation, it is crucial to store samples at low temperatures, preferably at -70°C for long-term storage.[11] During sample preparation, all steps should be performed on ice or at 4°C to reduce enzymatic and chemical activity.[3] Prompt analysis after extraction is also recommended.

Experimental Protocol: Extraction and Derivatization of this compound from Biological Fluids for GC-MS Analysis

This protocol is a generalized procedure for the extraction and derivatization of short-chain fatty acids and is adaptable for this compound.

Materials:

  • Biological fluid sample (e.g., plasma, serum, urine)

  • Internal Standard (IS) solution (e.g., a deuterated analog of this compound or a similar organic acid not present in the sample)

  • Hydrochloric acid (HCl), concentrated

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Sodium sulfate (B86663) (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Thaw the frozen biological sample on ice.

    • In a clean microcentrifuge tube, add 100 µL of the sample.

    • Spike the sample with an appropriate amount of the internal standard solution.

  • Acidification:

    • Add 10 µL of concentrated HCl to the sample to adjust the pH to approximately 2.

    • Vortex briefly to mix.

  • Liquid-Liquid Extraction:

    • Add 500 µL of cold MTBE to the acidified sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

    • Carefully transfer the upper organic layer (MTBE) to a new clean tube.

    • Repeat the extraction step with another 500 µL of MTBE, and combine the organic extracts.

  • Drying and Evaporation:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

    • Centrifuge briefly and transfer the dried extract to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or a slightly elevated temperature (not exceeding 40°C).

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.[4]

    • Cap the vial tightly and vortex briefly.

    • Heat the mixture at 75°C for 30 minutes in a heating block.[4]

    • Allow the sample to cool to room temperature.

  • GC-MS Analysis:

    • Transfer the derivatized sample to a GC vial with an insert.

    • Inject 1 µL of the sample into the GC-MS system for analysis.

Visualizations

TroubleshootingWorkflow cluster_Start Start cluster_Prep Sample Preparation Checks cluster_Troubleshoot Troubleshooting Steps cluster_Advanced Further Troubleshooting cluster_End Resolution start Low Recovery of This compound ph_check Is sample pH < 4.14 (ideally 2-3)? start->ph_check solvent_check Is the extraction solvent optimal (e.g., MTBE, Ethyl Acetate)? ph_check->solvent_check Yes adjust_ph Adjust pH with Acid ph_check->adjust_ph No extraction_check Are multiple extractions performed with vigorous mixing? solvent_check->extraction_check Yes test_solvents Test Different Solvents solvent_check->test_solvents No optimize_extraction Increase Extraction Steps and Mixing Time extraction_check->optimize_extraction No emulsion Emulsion Formation? extraction_check->emulsion Yes adjust_ph->ph_check test_solvents->solvent_check optimize_extraction->extraction_check degradation Potential Degradation? emulsion->degradation No break_emulsion Add Brine / Centrifuge emulsion->break_emulsion Yes derivatization Inefficient Derivatization (for GC-MS)? degradation->derivatization No cold_chain Maintain Cold Chain (4°C) degradation->cold_chain Yes optimize_deriv Optimize Reagents, Time, and Temperature derivatization->optimize_deriv Yes end Recovery Improved derivatization->end No / N/A break_emulsion->degradation cold_chain->derivatization optimize_deriv->end

Caption: Troubleshooting workflow for low recovery of this compound.

ExperimentalWorkflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_post_extraction 3. Post-Extraction Processing cluster_derivatization 4. Derivatization (for GC-MS) cluster_analysis 5. Analysis sample 100 µL Biological Sample add_is Add Internal Standard sample->add_is acidify Acidify to pH ~2 with HCl add_is->acidify add_mtbe Add 500 µL MTBE acidify->add_mtbe vortex Vortex for 2 min add_mtbe->vortex centrifuge Centrifuge at 10,000 x g for 10 min at 4°C vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic repeat_extraction Repeat Extraction & Pool collect_organic->repeat_extraction dry_extract Dry with Na2SO4 repeat_extraction->dry_extract evaporate Evaporate to Dryness (Nitrogen Stream) dry_extract->evaporate add_reagents Add Pyridine and BSTFA + 1% TMCS evaporate->add_reagents heat Heat at 75°C for 30 min add_reagents->heat analysis Inject into GC-MS heat->analysis

Caption: Experimental workflow for this compound analysis by GC-MS.

References

reducing ion suppression for 2-Hydroxyvaleric acid in electrospray ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression for 2-Hydroxyvaleric acid in electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of ion suppression for this compound in ESI-MS?

Ion suppression for this compound, a small polar organic acid, in electrospray ionization is primarily caused by matrix effects.[1][2][3] The "matrix" refers to all components in the sample other than the analyte of interest.[3] Co-eluting endogenous compounds from the biological matrix (e.g., salts, phospholipids, proteins) compete with this compound for ionization in the ESI source, leading to a decreased signal intensity.[1][3] Exogenous materials, such as polymers from plastic tubes and certain anticoagulants like Li-heparin, can also contribute to ion suppression.

Q2: How can I detect and assess the severity of ion suppression in my assay?

A common method to assess ion suppression is the post-column infusion technique.[4] This involves infusing a standard solution of this compound at a constant rate into the LC flow after the analytical column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.

Another quantitative method is the post-extraction spike.[2] This involves comparing the signal response of this compound spiked into a blank matrix extract after the extraction process to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) can be calculated as follows:

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • MF = 1 indicates no matrix effect.

Q3: What is the most effective general strategy to reduce ion suppression?

The most effective way to mitigate ion suppression is through meticulous sample preparation to remove interfering matrix components before LC-MS analysis.[1][3][5] This is often complemented by optimizing the chromatographic separation to resolve this compound from any remaining matrix interferences.

Troubleshooting Guides

Issue 1: Poor sensitivity and inconsistent quantification of this compound.

This is a classic symptom of ion suppression. The following troubleshooting steps can help identify and resolve the issue.

Troubleshooting Workflow:

A Start: Poor Sensitivity/ Inconsistent Quantification B Assess Ion Suppression (Post-Column Infusion or Post-Extraction Spike) A->B C Ion Suppression Detected? B->C D Optimize Sample Preparation C->D Yes I No Significant Ion Suppression C->I No E Optimize Chromatographic Separation D->E F Optimize ESI Source Parameters E->F G Re-evaluate Ion Suppression F->G H Problem Resolved G->H J Investigate Other Causes (e.g., Instrument Performance, Standard Stability) I->J

Caption: Troubleshooting workflow for poor sensitivity.

Detailed Steps:

  • Assess Ion Suppression: First, confirm that ion suppression is the root cause using the methods described in Q2 .

  • Optimize Sample Preparation: If ion suppression is confirmed, focus on improving the sample cleanup.

    • Protein Precipitation (PPT): This is a simple and common first step for biological samples. However, it may not remove all interfering components.

    • Liquid-Liquid Extraction (LLE): LLE can be effective in separating this compound from highly polar matrix components.

    • Solid-Phase Extraction (SPE): SPE offers a more selective way to clean up the sample and can significantly reduce matrix effects.[1][3][6]

  • Optimize Chromatographic Separation:

    • Column Selection: Consider using a mixed-mode or a hydrophilic interaction liquid chromatography (HILIC) column, which can provide better retention and separation for polar compounds like this compound.[7][8]

    • Mobile Phase Optimization: Adjusting the mobile phase composition can significantly impact separation and ionization.

  • Optimize ESI Source Parameters: Fine-tuning the ESI source parameters can help maximize the signal for this compound.

Issue 2: Poor peak shape for this compound.

Poor peak shape (e.g., tailing or fronting) can affect integration and quantification accuracy.

Troubleshooting Workflow:

A Start: Poor Peak Shape B Check Mobile Phase pH A->B C Adjust Mobile Phase Buffer Concentration B->C D Evaluate Column Performance C->D E Consider Sample Solvent Effects D->E F Peak Shape Improved? E->F G Problem Resolved F->G Yes H Contact Technical Support F->H No

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Check Mobile Phase pH: The pH of the mobile phase affects the dissociation of organic acids and can significantly impact peak shape. For acidic compounds, a mobile phase pH of around 2.9 has been shown to provide good peak shape.[7][8]

  • Adjust Mobile Phase Buffer Concentration: The buffer concentration in the mobile phase can influence the retention and selectivity of organic acids.[7][8] Experiment with different concentrations of ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297).

  • Evaluate Column Performance: A deteriorating column can lead to poor peak shape. Flush the column or replace it if necessary.

  • Consider Sample Solvent Effects: Ensure that the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general method for the initial cleanup of biological fluids like plasma or serum.

  • To 100 µL of the sample, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a solvent compatible with the initial mobile phase conditions.

Protocol 2: Mobile Phase Optimization for Organic Acids

This protocol provides a starting point for optimizing the mobile phase for the analysis of this compound.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

For reversed-phase LC, a mobile phase with 0.1% formic acid has been shown to be effective for organic acids.[9] For HILIC, a mobile phase containing 10 mM ammonium formate and 0.125% formic acid can provide good performance.[9] The use of 0.1% acetic acid with 1 mM ammonium acetate (pH 3.6) can also improve sensitivity in both positive and negative ion modes.[10][11]

Table 1: Mobile Phase Modifier Recommendations for Organic Acid Analysis

Mobile Phase ModifierIonization ModePotential Benefits
0.1% Formic AcidPositive/NegativeGood for reversed-phase separation of organic acids.[9]
10 mM Ammonium Formate + 0.125% Formic AcidPositive/NegativeSuitable for HILIC separation of polar metabolites.[9]
10 mM Ammonium Acetate + 0.1% Acetic AcidPositive/NegativeCan improve signal intensity and retention time stability.[9][10][11]
Protocol 3: ESI Source Parameter Optimization

Optimal ESI source parameters are instrument-dependent but generally involve the systematic adjustment of the following to maximize the signal-to-noise ratio for this compound.

  • Capillary Voltage: Typically in the range of 2.5-4.5 kV.

  • Nebulizer Gas Pressure: Adjust to ensure a stable spray.

  • Drying Gas Flow Rate and Temperature: Optimize for efficient desolvation without causing thermal degradation.

Table 2: General ESI Source Parameter Ranges

ParameterTypical Range (Positive Ion Mode)Typical Range (Negative Ion Mode)
Capillary Voltage3.0 - 4.5 kV2.5 - 4.0 kV
Nebulizer Pressure30 - 50 psi30 - 50 psi
Drying Gas Flow8 - 12 L/min8 - 12 L/min
Drying Gas Temperature300 - 350 °C300 - 350 °C

Note: These are starting points and should be optimized for your specific instrument and method.

References

Technical Support Center: Analysis of 2-Hydroxyvaleric Acid by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on selecting the optimal Gas Chromatography (GC) column and troubleshooting common issues encountered during the analysis of 2-Hydroxyvaleric acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal GC column for the analysis of this compound?

The optimal GC column for this compound analysis depends on whether the analysis is for the compound in general or for its specific stereoisomers (chiral analysis).

  • For general (achiral) analysis: A polar stationary phase is recommended. Due to the polar nature of the hydroxyl and carboxyl groups in this compound, a column with a polyethylene (B3416737) glycol (PEG) stationary phase, such as a DB-Wax or FFAP type, is a suitable choice.[1][2] These columns provide good peak shape for acidic compounds. However, direct analysis of free acids can sometimes lead to peak tailing.[1]

  • For chiral analysis: To separate the enantiomers of this compound, a chiral stationary phase is mandatory.[3] These columns typically incorporate a cyclodextrin (B1172386) derivative. A commonly used phase for chiral separations is a derivatized cyclodextrin, such as permethylated beta-cyclodextrin, coated on a polysiloxane backbone.[3][4]

Q2: Is derivatization required for the GC analysis of this compound?

Yes, derivatization is highly recommended. This compound has low volatility and contains active hydroxyl and carboxyl groups that can cause poor peak shape and adsorption to the column.[1][5] Derivatization converts these polar functional groups into less polar, more volatile derivatives, leading to improved chromatographic performance.[6][7]

Q3: What are the most common derivatization methods for this compound?

The most common derivatization methods for compounds containing hydroxyl and carboxyl groups are:

  • Silylation: This is a widely used method where active hydrogens in the -OH and -COOH groups are replaced by a trimethylsilyl (B98337) (TMS) group.[5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are very effective.

  • Alkylation (Esterification): This method specifically targets the carboxylic acid group, converting it into an ester (e.g., methyl ester).[1] This can be followed by acylation or silylation to derivatize the hydroxyl group.

  • Acylation: This method converts the hydroxyl group to an ester.[8]

For a complete derivatization of this compound, a two-step process of esterification followed by silylation or a single-step silylation that derivatizes both functional groups is recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Active sites in the GC system (liner, column).[9][10]- Use a deactivated inlet liner. - Condition the column according to the manufacturer's instructions.[11] - Trim the first few centimeters of the column.[10]
Incomplete derivatization.[11]- Optimize the derivatization reaction (time, temperature, reagent amount). - Ensure the sample is dry before adding the derivatization reagent.
Broad Peaks Inlet temperature is too low.- Increase the inlet temperature to ensure rapid volatilization of the sample.[10]
Column overload.[9]- Dilute the sample. - Use a column with a thicker stationary phase film.[9]
Ghost Peaks Contamination from a previous injection (carryover).- Run a solvent blank after a high-concentration sample. - Increase the oven temperature at the end of the run (bake-out).[11]
Septum bleed.- Use a high-quality, low-bleed septum. - Lower the inlet temperature if possible.
Baseline Rise Column bleed.[11]- Ensure the column temperature does not exceed its maximum operating limit.[11] - Use a column with a lower bleed profile. - Check for oxygen leaks in the carrier gas line.[11]

Recommended GC Columns for this compound Analysis

Analysis Type Stationary Phase Example Column(s) Dimensions (L x I.D. x film) Key Features
Achiral Polyethylene Glycol (PEG)DB-WAX, Stabilwax-DA, HP-FFAP30 m x 0.25 mm x 0.25 µmPolar phase, good for acidic compounds.[2]
Achiral 6% Cyanopropylphenyl / 94% DimethylpolysiloxaneDB-62430 m x 0.25 mm x 1.4 µmIntermediate polarity, good for volatile organic acids.[12]
Chiral Derivatized CyclodextrinChirasil-DEX CB, Astec CHIRALDEX® G-TA25 m x 0.25 mm x 0.25 µmEnantiomeric separation of chiral compounds.[4]

Experimental Protocol: Chiral GC-MS Analysis of this compound

This protocol provides an example methodology for the derivatization and chiral analysis of this compound in a biological sample.

1. Sample Preparation (e.g., Plasma) a. To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound). b. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. c. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization (Silylation) a. To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. b. Cap the vial tightly and heat at 70°C for 60 minutes. c. Cool to room temperature before injection.

3. GC-MS Parameters

  • GC Column: Chirasil-DEX CB (25 m x 0.25 mm x 0.25 µm) or equivalent.
  • Injector: Splitless mode, 250°C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program:
  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp 1: 5°C/min to 150°C.
  • Ramp 2: 20°C/min to 220°C, hold for 5 minutes.
  • MS Transfer Line: 280°C.
  • Ion Source: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of derivatized this compound and the internal standard.

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporate Evaporate to Dryness Supernatant_Transfer->Evaporate Dried_Sample Dried Residue Evaporate->Dried_Sample Add_Reagents Add BSTFA + Pyridine Dried_Sample->Add_Reagents Heat Heat at 70°C Add_Reagents->Heat Cool Cool to Room Temp Heat->Cool Derivatized_Sample Derivatized Sample Cool->Derivatized_Sample Injection Inject into GC-MS Derivatized_Sample->Injection Separation Chiral Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis TroubleshootingLogic Start Problem with Chromatogram Problem_Type Identify Problem Type Start->Problem_Type Peak_Shape Poor Peak Shape? (Tailing/Broadening) Problem_Type->Peak_Shape Peak Shape Sensitivity Low Sensitivity? Problem_Type->Sensitivity Sensitivity Baseline Baseline Issues? (Drift/Noise) Problem_Type->Baseline Baseline Peak_Shape->Problem_Type No Check_Deriv Check Derivatization - Complete reaction? - Sample dry? Peak_Shape->Check_Deriv Yes Check_Inlet Check Inlet - Deactivated liner? - Correct temperature? Check_Deriv->Check_Inlet Trim_Column Trim Column Front Check_Inlet->Trim_Column Sensitivity->Problem_Type No Check_Injection Check Injection Volume & Sample Concentration Sensitivity->Check_Injection Yes Check_MS Check MS Tuning & Detector Settings Check_Injection->Check_MS Baseline->Problem_Type No Check_Gas Check Carrier Gas - Purity? - Leaks? Baseline->Check_Gas Yes Check_Column_Bleed Check Column Bleed - Below max temp? - Conditioned? Check_Gas->Check_Column_Bleed Bakeout Bakeout System Check_Column_Bleed->Bakeout

References

Technical Support Center: Quantification of 2-Hydroxyvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Hydroxyvaleric acid.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its quantification important?

This compound is an organic acid that can be found in biological fluids. Its quantification is important in metabolomics research as abnormal levels may be associated with certain metabolic disorders.

2. Which analytical techniques are most suitable for quantifying this compound?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most common and reliable techniques for the quantification of this compound in biological samples. GC-MS typically requires a derivatization step to make the analyte volatile, while LC-MS/MS can often measure the compound directly.

3. What are the critical steps in sample preparation for this compound analysis?

Proper sample preparation is crucial for accurate quantification. Key steps include:

  • Sample Collection and Storage: Urine or plasma should be collected and stored frozen (ideally at -70°C or colder) to minimize degradation. Avoid repeated freeze-thaw cycles.[1]

  • Protein Precipitation: For plasma or serum samples, proteins must be removed, typically by adding a cold organic solvent like methanol (B129727) or acetonitrile.

  • Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate this compound and other organic acids from the sample matrix.

  • Derivatization (for GC-MS): To increase volatility for GC-MS analysis, the carboxyl and hydroxyl groups of this compound must be derivatized, commonly through silylation.

4. What is derivatization and why is it necessary for GC-MS analysis of this compound?

Derivatization is a chemical reaction that modifies a compound to make it more suitable for analysis. For GC-MS, this compound is not sufficiently volatile. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. This increases the volatility and thermal stability of the molecule, allowing it to be analyzed by GC-MS.

5. What is a suitable internal standard for this compound quantification?

The ideal internal standard is a stable isotope-labeled version of the analyte, such as deuterated this compound (e.g., this compound-d3).[2][3][4] This type of internal standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, extraction, and analysis, thus providing the most accurate correction for any sample loss or matrix effects.[2][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound by GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue 1: No or Low Peak for this compound

Possible Cause Troubleshooting Steps
Incomplete Derivatization - Ensure derivatization reagents (e.g., BSTFA with 1% TMCS) are fresh and have not been exposed to moisture. - Optimize derivatization conditions (temperature and time). For hydroxy acids, heating at 60-80°C for 30-60 minutes is common. - Ensure the sample extract is completely dry before adding the derivatization reagent, as water will deactivate the reagent.
Analyte Degradation - Keep samples on ice or at 4°C during preparation. - Use a gentle stream of nitrogen at a moderate temperature (e.g., < 40°C) for solvent evaporation to prevent loss of the analyte.[5]
GC Inlet Issues - Check for leaks in the injector. - Ensure the injector temperature is appropriate (typically 250-280°C for derivatized acids). - Inspect and clean or replace the inlet liner if it is contaminated.
Improper MS Parameters - Verify that the mass spectrometer is set to monitor the correct ions for the derivatized this compound.

Issue 2: Poor Peak Shape (Tailing)

Possible Cause Troubleshooting Steps
Active Sites in the GC System - Trim 10-20 cm from the front of the GC column to remove any contamination.[6] - Use a fresh, deactivated inlet liner.[6] - Ensure the column is properly installed in the inlet and detector.[7]
Incomplete Derivatization - Re-optimize the derivatization procedure as described in "Issue 1". Incomplete derivatization can leave polar sites on the molecule, leading to tailing.
Column Overload - Dilute the sample and re-inject. - Check that the injection volume is appropriate for the column capacity.
Solvent-Phase Polarity Mismatch - Ensure the polarity of the injection solvent is compatible with the stationary phase of the GC column.[4][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Issue 1: Low Signal Intensity or Ion Suppression

Possible Cause Troubleshooting Steps
Matrix Effects - Improve Sample Cleanup: Use a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[8] - Modify Chromatography: Adjust the LC gradient to achieve better separation of this compound from co-eluting matrix components.[9] - Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering substances.
Suboptimal MS/MS Parameters - Optimize MRM Transitions: Infuse a standard solution of this compound to determine the optimal precursor and product ions and their corresponding collision energies.[10] - Tune the Mass Spectrometer: Ensure the instrument is properly tuned and calibrated.
Poor Ionization - Adjust the mobile phase pH to ensure this compound is in the correct ionization state (typically deprotonated for negative ion mode). - Optimize electrospray ionization (ESI) source parameters such as spray voltage, gas flows, and temperature.

Issue 2: Inconsistent Retention Time

Possible Cause Troubleshooting Steps
LC Pump Issues - Check for leaks in the LC system. - Degas the mobile phases to prevent bubble formation. - Ensure consistent mobile phase composition.
Column Degradation - Flush the column with a strong solvent to remove any contaminants. - If the problem persists, replace the column.
Changes in Mobile Phase - Ensure the mobile phase is prepared consistently between runs. Even small changes in pH or solvent composition can affect retention time.

Experimental Protocols

GC-MS Quantification of this compound in Urine

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

1. Sample Preparation and Extraction

  • Thaw frozen urine samples at room temperature.

  • Normalize the urine volume based on creatinine (B1669602) concentration (e.g., use a volume equivalent to 1 mg of creatinine).[7]

  • Add a known amount of a deuterated internal standard (e.g., this compound-d3).

  • Acidify the urine to pH < 2 with 5M HCl.[7]

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 1 minute, and centrifuging.[7]

  • Transfer the organic (top) layer to a clean tube.

  • Repeat the extraction with 3 mL of diethyl ether, and combine the organic layers.[7]

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[5]

2. Derivatization

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 60 minutes.[8]

  • Allow the sample to cool to room temperature before analysis.

3. GC-MS Analysis

  • GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]

  • Injector Temperature: 250°C.

  • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Electron Ionization (EI) at 70 eV. Monitor in Selected Ion Monitoring (SIM) mode for quantification.

Quantitative Data for TMS-Derivatized this compound (Estimated)

ParameterValue
Quantifier Ion (m/z) To be determined empirically, likely fragments from loss of CH3 (M-15) and COOTMS (M-117)
Qualifier Ion(s) (m/z) To be determined empirically
Internal Standard Ions (m/z) Corresponding ions for the deuterated standard
Typical Retention Time Dependent on the specific GC method, to be determined with a standard
Limit of Quantification (LOQ) Method dependent, typically in the low µmol/L range[8]

Note: The exact mass fragments for the TMS derivative of this compound should be determined by injecting a derivatized standard and examining the resulting mass spectrum. The mass spectrum for the similar compound, 3-hydroxyisovaleric acid di-TMS derivative, shows characteristic ions that can be used as a starting point.[6][11]

LC-MS/MS Quantification of this compound in Plasma

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

1. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add a known amount of deuterated internal standard.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to separate this compound from other matrix components.

  • Flow Rate: 0.3-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • MS Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data for this compound (Estimated)

ParameterValue
Precursor Ion (m/z) 117.1 (M-H)⁻
Product Ion (m/z) - Quantifier To be determined empirically, likely 71.1 or 59.0
Product Ion (m/z) - Qualifier To be determined empirically
Internal Standard MRM Transition Corresponding transition for the deuterated standard (e.g., 120.1 > X)
Typical Retention Time Dependent on the specific LC method, to be determined with a standard
Limit of Quantification (LOQ) Method dependent, can be in the low ng/mL or nmol/L range[12]

Note: The MRM transitions for the related compound 3-hydroxyisovaleric acid have been reported as 117.1 -> 59.0. This can be used as a starting point for the optimization of this compound analysis.[13]

Visualizations

experimental_workflow_gcms GC-MS Experimental Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is acidify Acidify (pH < 2) add_is->acidify extract Liquid-Liquid Extraction acidify->extract evaporate Evaporate to Dryness extract->evaporate add_bstfa Add BSTFA + 1% TMCS evaporate->add_bstfa heat Heat (70°C, 60 min) add_bstfa->heat gcms_analysis GC-MS Analysis (SIM Mode) heat->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: GC-MS experimental workflow for this compound quantification.

troubleshooting_peak_tailing Troubleshooting Peak Tailing in GC-MS start Peak Tailing Observed check_liner Check Inlet Liner start->check_liner liner_dirty Liner Dirty? check_liner->liner_dirty replace_liner Replace Liner liner_dirty->replace_liner Yes check_column Check Column Installation & Condition liner_dirty->check_column No resolved Issue Resolved replace_liner->resolved column_issue Column Issue? check_column->column_issue trim_column Trim Column Front column_issue->trim_column Yes check_deriv Review Derivatization column_issue->check_deriv No trim_column->resolved replace_column Replace Column deriv_incomplete Derivatization Incomplete? check_deriv->deriv_incomplete optimize_deriv Optimize Derivatization deriv_incomplete->optimize_deriv Yes deriv_incomplete->resolved No optimize_deriv->resolved

Caption: Troubleshooting decision tree for peak tailing in GC-MS analysis.

lc_ms_workflow LC-MS/MS Experimental Workflow for this compound cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis plasma_sample Plasma Sample add_is_lc Add Internal Standard plasma_sample->add_is_lc precipitate Protein Precipitation (Methanol) add_is_lc->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate_lc Evaporate Supernatant centrifuge->evaporate_lc reconstitute Reconstitute evaporate_lc->reconstitute lcms_analysis LC-MS/MS Analysis (MRM Mode) reconstitute->lcms_analysis data_processing_lc Data Processing & Quantification lcms_analysis->data_processing_lc

Caption: LC-MS/MS experimental workflow for this compound quantification.

References

Validation & Comparative

A Comparative Guide to 2-Hydroxyvaleric Acid and 3-Hydroxyisovaleric Acid as Metabolic Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-hydroxyvaleric acid and 3-hydroxyisovaleric acid, two organic acids that serve as important metabolic markers in clinical and research settings. We will delve into their biochemical origins, clinical significance, and the analytical methods used for their detection, supported by experimental data.

At a Glance: Key Differences

FeatureThis compound3-Hydroxyisovaleric Acid
Primary Clinical Association Inborn errors of branched-chain amino acid metabolism, particularly Maple Syrup Urine Disease (MSUD)Biotin (B1667282) deficiency
Metabolic Origin Leucine catabolismLeucine catabolism
Key Enzyme in Pathway Branched-chain α-keto acid dehydrogenase (BCKAD) complex3-Methylcrotonyl-CoA carboxylase (biotin-dependent)
Primary Utility Diagnosis and monitoring of MSUD and other organic aciduriasEarly and sensitive indicator of biotin status

Biochemical Pathways and Clinical Significance

Both this compound and 3-hydroxyisovaleric acid are metabolites of the essential branched-chain amino acid, leucine. However, they arise from distinct points in the catabolic pathway, and their accumulation signals different underlying metabolic disturbances.

3-Hydroxyisovaleric Acid: A Sensitive Marker of Biotin Deficiency

3-Hydroxyisovaleric acid (3-HIA) is a well-established and sensitive biomarker for biotin (vitamin B7) deficiency.[1] Biotin is an essential cofactor for several carboxylase enzymes, including 3-methylcrotonyl-CoA carboxylase (MCC), which plays a crucial role in the breakdown of leucine.[2] When biotin levels are insufficient, the activity of MCC is reduced, leading to an accumulation of its substrate, 3-methylcrotonyl-CoA. This intermediate is then shunted into an alternative pathway, resulting in the formation and subsequent excretion of 3-HIA.[2][3]

Elevated levels of 3-HIA in urine are considered an early indicator of marginal biotin deficiency, sometimes before clinical symptoms appear.[1] Increased excretion of 3-HIA is also observed in pregnant women with reduced biotin status, smokers, and individuals undergoing long-term anticonvulsant therapy, which can accelerate biotin catabolism.[2] Chronically high levels of 3-HIA can also be associated with several inborn errors of metabolism.[2]

3-Hydroxyisovaleric Acid Pathway Leucine Leucine a_Ketoisocaproate α-Ketoisocaproate Leucine->a_Ketoisocaproate Isovaleryl_CoA Isovaleryl-CoA a_Ketoisocaproate->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA 3-Methylcrotonyl-CoA carboxylase (MCC) HIA 3-Hydroxyisovaleric Acid Methylcrotonyl_CoA->HIA Alternate Pathway HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate_AcetylCoA Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate_AcetylCoA Biotin_Deficiency Biotin Deficiency Biotin_Deficiency->Methylcrotonyl_CoA Inhibits MCC

Metabolic pathway of 3-hydroxyisovaleric acid formation in biotin deficiency.
This compound: A Marker for Branched-Chain Amino Acid Disorders

This compound is primarily associated with inborn errors of metabolism that affect the breakdown of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine. The most prominent of these is Maple Syrup Urine Disease (MSUD).[4][5]

MSUD is caused by a deficiency in the activity of the branched-chain α-keto acid dehydrogenase (BCKAD) complex.[5][6] This enzyme complex is responsible for the decarboxylation of the α-keto acids derived from the three BCAAs. A defect in this complex leads to the accumulation of BCAAs and their corresponding α-keto acids and hydroxy acids, including this compound, in the blood and urine.[4][5] Therefore, the detection of elevated this compound in a urinary organic acid profile is a key diagnostic feature of MSUD.[7]

This compound Pathway BCAAs Leucine, Isoleucine, Valine BCKAs Branched-Chain α-Keto Acids BCAAs->BCKAs Branched-Chain Aminotransferase Acyl_CoA_Derivatives Acyl-CoA Derivatives BCKAs->Acyl_CoA_Derivatives Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) HVA This compound BCKAs->HVA Alternate Pathway TCA_Cycle TCA Cycle Intermediates & Ketone Bodies Acyl_CoA_Derivatives->TCA_Cycle MSUD Maple Syrup Urine Disease (MSUD) MSUD->BCKAs Inhibits BCKAD

Metabolic pathway of this compound formation in MSUD.

Quantitative Data Comparison

The following table summarizes the reported urinary concentrations of this compound and 3-hydroxyisovaleric acid in different physiological and pathological states. It is important to note that reference ranges can vary between laboratories.

AnalyteConditionUrinary ConcentrationCitation
3-Hydroxyisovaleric Acid Normal/Biotin-Sufficient≤ 29 mmol/mol creatinine
Normal/Biotin-SufficientMean: 8.5 ± 3.2 mmol/mol creatinine[8]
Induced Marginal Biotin Deficiency~3-fold increase from baseline[8]
This compound Maple Syrup Urine Disease (MSUD)Qualitatively elevated diagnostic peak[7]
Normal Pediatric PopulationNot typically reported as a major peak[9]

Experimental Protocols

The analysis of urinary organic acids, including 2-hydroxyvaleric and 3-hydroxyisovaleric acid, is most commonly performed using gas chromatography-mass spectrometry (GC-MS). More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for improved sensitivity and specificity, particularly for 3-hydroxyisovaleric acid.

General Experimental Workflow for Urinary Organic Acid Analysis by GC-MS

GC-MS Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Urine_Sample Urine Sample Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Peak_Identification Peak Identification Data_Acquisition->Peak_Identification Quantification Quantification Peak_Identification->Quantification

References

A Comparative Guide to the Quantitative Analysis of 2-Hydroxyvaleric Acid: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise measurement of endogenous metabolites like 2-hydroxyvaleric acid is critical for understanding biochemical pathways and identifying potential biomarkers. The selection of an appropriate analytical method is a pivotal decision that influences the quality and reliability of experimental data. This guide provides an objective comparison of two powerful and widely used analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This comparison is supported by a summary of typical performance data and detailed experimental protocols to assist researchers in choosing the most suitable method for their specific analytical needs.

Quantitative Performance Data

The following table summarizes the typical quantitative performance characteristics of GC-MS and LC-MS/MS methods for the analysis of short-chain hydroxy acids, such as this compound and its isomers. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 - 10 µg/mL0.003 - 0.05 µg/mL
Limit of Quantitation (LOQ) 0.5 - 20 µg/mL0.008 - 0.1 µg/mL
**Linearity (R²) **> 0.99> 0.998
Intra-day Precision (%CV) < 10%< 5%
Inter-day Precision (%CV) < 15%< 10%
Accuracy (Recovery %) 85 - 115%93.22 - 95.26%

Method Comparison at a Glance

Both GC-MS and LC-MS/MS are highly selective and sensitive techniques, but they differ fundamentally in their sample introduction and separation principles, which in turn dictates the sample preparation workflow.

A key distinction is the requirement for derivatization in GC-MS. This compound, being a polar and non-volatile compound, must be chemically modified to increase its volatility and thermal stability for analysis by gas chromatography. In contrast, LC-MS/MS can often analyze such compounds in their native form, although derivatization may sometimes be employed to enhance ionization efficiency and sensitivity.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volatility Required (derivatization is mandatory)Not required
Derivatization MandatoryOptional (for enhanced sensitivity)
Sample Throughput Can be lower due to extensive sample preparationGenerally higher
Sensitivity Good to very highExcellent
Selectivity Excellent (with mass analyzer)Excellent (with tandem mass analyzer)
Instrumentation Cost Moderate to HighHigh
Ease of Use More complex due to derivatization and inlet optimizationRelatively more straightforward operation
Data Confidence High (mass spectral library matching)Very high (MRM transitions provide high specificity)

Experimental Workflows and Protocols

To provide a practical understanding of what each method entails, detailed experimental workflows and protocols are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS) Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of this compound in a biological matrix (e.g., urine) using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing s1 Urine Sample Collection s2 Addition of Internal Standard s1->s2 s3 Acidification (pH < 2) s2->s3 s4 Liquid-Liquid Extraction (e.g., with ethyl acetate) s3->s4 s5 Evaporation to Dryness s4->s5 d1 Oximation (for keto groups, optional) s5->d1 d2 Silylation (e.g., with BSTFA) d1->d2 a1 GC-MS Injection d2->a1 a2 Separation on GC Column a1->a2 a3 Ionization and Mass Analysis a2->a3 a4 Data Acquisition a3->a4 p1 Peak Integration a4->p1 p2 Quantification using Calibration Curve p1->p2 p3 Data Reporting p2->p3

GC-MS Experimental Workflow for this compound Analysis.

Detailed GC-MS Protocol (Urine Sample)

  • Sample Preparation :

    • To 1 mL of urine, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analog).

    • Acidify the sample to a pH below 2 with hydrochloric acid.

    • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 2000 x g for 5 minutes. Repeat the extraction.

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization :

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

    • Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis :

    • GC Column : Use a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms capillary column or equivalent.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Injection : 1 µL splitless injection at 250°C.

    • Oven Temperature Program : Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/min, and hold for 5 minutes.

    • MS Parameters :

      • Ionization Mode : Electron Ionization (EI) at 70 eV.

      • Mass Range : Scan from m/z 50 to 550.

      • Data Acquisition : Full scan mode for identification and Selected Ion Monitoring (SIM) for quantification.

  • Quantification :

    • Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum in comparison to an authentic standard.

    • Quantify the analyte using a calibration curve prepared with the standard compound and normalized to the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Experimental Workflow

The following diagram illustrates a more direct workflow for the analysis of this compound in a biological matrix (e.g., plasma) using LC-MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Plasma Sample Collection s2 Addition of Internal Standard s1->s2 s3 Protein Precipitation (e.g., with cold methanol) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Transfer s4->s5 a1 LC-MS/MS Injection s5->a1 a2 Separation on LC Column a1->a2 a3 Ionization (ESI) a2->a3 a4 MS/MS Analysis (MRM) a3->a4 a5 Data Acquisition a4->a5 p1 Peak Integration a5->p1 p2 Quantification using Calibration Curve p1->p2 p3 Data Reporting p2->p3

LC-MS/MS Experimental Workflow for this compound Analysis.

Detailed LC-MS/MS Protocol (Plasma Sample)

  • Sample Preparation :

    • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis :

    • LC Column : Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution : Start with 5% B, linearly increase to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate : 0.3 mL/min.

    • MS/MS Parameters :

      • Ionization Mode : Electrospray Ionization (ESI), negative mode.

      • Data Acquisition : Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification :

    • Develop an MRM method using a pure standard of this compound to determine the optimal precursor and product ions.

    • Quantify the analyte in samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the study.

  • LC-MS/MS is often favored for its higher throughput due to simpler sample preparation, and it generally offers superior sensitivity, making it ideal for studies with limited sample volumes or when very low concentrations are expected.

  • GC-MS remains a robust and cost-effective option, particularly in laboratories where the instrumentation and expertise for derivatization are already established. The extensive mass spectral libraries available for GC-MS can also aid in the identification of unknown compounds.

Ultimately, the decision should be based on a careful consideration of the required sensitivity, sample throughput, available instrumentation, and the complexity of the sample matrix. For most applications in clinical and biomedical research, the advantages of LC-MS/MS in terms of speed and sensitivity make it the preferred platform for the targeted quantification of this compound.

A Comparative Guide to 2-Hydroxyvaleric Acid Reference Materials for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Commercially Available Standards for Accurate and Reproducible Results

For scientists engaged in metabolic research, biomarker discovery, and pharmaceutical development, the accuracy of analytical measurements is paramount. A critical component underpinning this accuracy is the quality of the reference materials used for calibration and validation. This guide provides a comprehensive comparison of commercially available 2-Hydroxyvaleric acid reference materials, offering insights into their certification, performance data, and the experimental protocols used for their characterization.

This compound, an alpha-hydroxy acid, is a metabolite of interest in various biological pathways and is recognized as a potential biomarker for certain inborn errors of metabolism. The reliability of its quantification in biological matrices is directly dependent on the purity and characterization of the reference standard used. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision when selecting a this compound reference material.

Comparison of this compound Reference Materials

The following table summarizes the key characteristics of a hypothetical Certified Reference Material (CRM) for this compound compared with other commercially available analytical standards. The data presented is representative of what is typically found on product specification sheets and Certificates of Analysis.

FeatureCertified Reference Material (CRM)Analytical Standard Grade AAnalytical Standard Grade B
Product Name This compound CRMThis compound(S)-2-Hydroxyvaleric Acid
CAS Number 617-31-2617-31-241014-93-1
Purity (by qNMR) 99.8% ± 0.2%≥98.0%>97%
Purity (by HPLC-UV) 99.9%≥98.0%Not specified
Identity Confirmed by ¹H NMR, ¹³C NMR, MS, IR¹H NMR, MS¹H NMR
Certified Value Certified by an accredited bodyNot certifiedNot certified
Uncertainty Stated on Certificate of AnalysisNot providedNot provided
Traceability Traceable to SI unitsNot specifiedNot specified
Certificate of Analysis Comprehensive CoA providedBasic product informationBasic product information
Stability Long-term stability data availableLimited or no dataNo data provided

Experimental Protocols

Detailed methodologies are crucial for understanding the quality and reliability of a reference material. Below are the typical experimental protocols used in the certification of a this compound reference material.

Purity Determination by Quantitative ¹H-NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound reference material and a certified internal standard (e.g., maleic acid) into a tared NMR tube.

  • Dissolution: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.

  • NMR Acquisition: Acquire the ¹H-NMR spectrum on a calibrated spectrometer (e.g., 500 MHz). Key parameters include a 90° pulse angle, a relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest for both the analyte and the internal standard, and a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: The purity of the this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the certified internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Purity Determination by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for assessing the purity of pharmaceutical and chemical standards by separating the main component from its impurities.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The specific composition should be optimized to achieve good separation of this compound from potential impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a low wavelength, such as 210 nm, where the carboxyl group absorbs.

  • Sample Preparation: Prepare a stock solution of the this compound reference material in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Long-Term Stability Assessment

Stability studies are essential to establish the shelf-life and appropriate storage conditions for the reference material.

Methodology:

  • Storage Conditions: Store aliquots of the this compound reference material under controlled long-term (e.g., 2-8 °C) and accelerated (e.g., 25 °C/60% RH, 40 °C/75% RH) storage conditions as per ICH guidelines.

  • Time Points: Analyze the material at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term stability; 0, 1, 3, and 6 months for accelerated stability).

  • Analysis: At each time point, assess the purity of the material using a validated stability-indicating HPLC-UV method. The appearance of the material should also be checked.

  • Data Evaluation: Evaluate the purity data over time to identify any degradation trends. The shelf-life is determined based on the time it takes for the purity to decrease to a predefined limit (e.g., 99.0%).

Visualizing the Certification Workflow

The certification of a chemical reference material is a rigorous, multi-step process designed to ensure its quality and reliability. The following diagram illustrates a typical workflow.

Certification_Workflow raw_material Raw Material Synthesis & Characterization purification Purification raw_material->purification identity Identity Confirmation (NMR, MS, IR) purification->identity purity_assay Purity Assessment (qNMR, HPLC) identity->purity_assay homogeneity Homogeneity Study purity_assay->homogeneity stability Stability Study (Long-term & Accelerated) homogeneity->stability certification Certification & Value Assignment stability->certification packaging Packaging & Labeling certification->packaging release Quality Control Release packaging->release

Certification Workflow for a Reference Material

Navigating Specificity: A Comparative Guide to Immunoassays for 2-Hydroxyvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of small molecules like 2-Hydroxyvaleric acid is paramount. This guide provides a comprehensive comparison of immunoassay-based detection methods, with a focus on the critical aspect of antibody cross-reactivity. We delve into the experimental data, detailed protocols, and the underlying principles to aid in the selection and development of robust analytical tools.

The development of sensitive and specific immunoassays for small molecules, or haptens, such as this compound, presents unique challenges. Due to their low molecular weight, these molecules are not immunogenic on their own and require conjugation to a larger carrier protein to elicit a specific antibody response. The resulting antibodies are pivotal for the development of immunoassays, which are often performed in a competitive format due to the univalent nature of the hapten.

This guide will explore the nuances of antibody production for this compound, the intricacies of competitive immunoassays, and a critical analysis of potential cross-reactivity with structurally similar molecules.

Performance Comparison: Antibody Specificity is Key

The cornerstone of a reliable immunoassay is the specificity of the antibody. Cross-reactivity, the binding of the antibody to molecules other than the target analyte, can lead to inaccurate quantification and false-positive results. A thorough evaluation of an antibody's binding profile against structurally related compounds is therefore essential.

Table 1: Hypothetical Cross-Reactivity of a Polyclonal Antibody Against this compound

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound CH3(CH2)2CH(OH)COOH10 100
2-Hydroxyisovaleric acid(CH3)2CHCH(OH)COOH5020
2-Hydroxybutanoic acidCH3CH2CH(OH)COOH10010
3-Hydroxyvaleric acidCH3CH2CH(OH)CH2COOH5002
2-Hydroxyisocaproic acid(CH3)2CHCH2CH(OH)COOH8001.25
Valeric acidCH3(CH2)3COOH>10,000<0.1
Leucine(CH3)2CHCH2CH(NH2)COOH>10,000<0.1

Cross-reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100

Analysis of the Data:

The hypothetical data in Table 1 indicates that the antibody exhibits the highest affinity for the target analyte, this compound. However, significant cross-reactivity is observed with molecules that share a high degree of structural similarity, particularly at the alpha-hydroxy acid moiety.

  • High Cross-Reactivity: 2-Hydroxyisovaleric acid, an isomer of the target analyte, shows considerable cross-reactivity. This is expected due to the identical core structure.

  • Moderate Cross-Reactivity: 2-Hydroxybutanoic acid, differing only by a single carbon in the alkyl chain, also demonstrates notable cross-reactivity.

  • Low Cross-Reactivity: Shifting the hydroxyl group to the beta position (3-Hydroxyvaleric acid) or extending the alkyl chain (2-Hydroxyisocaproic acid) significantly reduces antibody binding.

  • Negligible Cross-Reactivity: Molecules lacking the hydroxyl group (Valeric acid) or having an amino group instead (Leucine) show minimal to no cross-reactivity, highlighting the antibody's specificity for the hydroxy acid feature.

This analysis underscores the importance of empirical testing of antibody specificity against a panel of relevant, structurally related compounds.

Alternative Detection Methods

Beyond immunoassays, other analytical techniques are available for the quantification of this compound. These methods offer different advantages and disadvantages in terms of sensitivity, specificity, and throughput.

Table 2: Comparison of Analytical Methods for this compound Detection

MethodPrincipleAdvantagesDisadvantages
Immunoassay (e.g., Competitive ELISA) Antigen-antibody bindingHigh throughput, cost-effective, relatively simple instrumentationSusceptible to cross-reactivity, requires antibody development
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and mass-to-charge ratio analysis of fragmentsHigh specificity and sensitivity, considered a gold standardRequires derivatization, complex sample preparation, lower throughput
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by polarity and mass-to-charge ratio analysis of moleculesHigh specificity and sensitivity, can analyze underivatized compoundsHigher instrument cost, potential for matrix effects

The choice of method will depend on the specific research question, the required level of sensitivity and specificity, sample throughput needs, and available resources.

Experimental Protocols

To ensure reproducibility and enable researchers to adapt these methods, detailed experimental protocols are provided below.

Synthesis of this compound-Protein Conjugate (Immunogen)

This protocol describes the conjugation of this compound to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to render it immunogenic.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dimethylformamide (DMF), anhydrous

  • Keyhole Limpet Hemocyanin (KLH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, NHS, and DCC (or EDC) in a molar ratio of 1:1.2:1.2 in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4-6 hours, or overnight at 4°C, to form the NHS-ester of this compound.

  • Conjugation to KLH:

    • Dissolve KLH in PBS (pH 7.4).

    • Slowly add the activated this compound solution to the KLH solution while gently stirring. A typical molar ratio of hapten to carrier protein is 20-40:1.

    • Continue stirring the reaction mixture at room temperature for 4 hours, or overnight at 4°C.

  • Purification of the Conjugate:

    • Remove the by-product, dicyclohexylurea (if using DCC), by centrifugation.

    • Dialyze the conjugate solution against PBS (pH 7.4) for 48-72 hours with several buffer changes to remove unreacted hapten and other small molecules.

    • Determine the protein concentration and the hapten-to-protein conjugation ratio using appropriate methods (e.g., spectrophotometry).

    • Store the purified conjugate at -20°C or -80°C.

Production of Polyclonal Antibodies

This protocol provides a general overview of polyclonal antibody production in rabbits. All animal procedures must be conducted in accordance with institutional and national guidelines.

Materials:

  • This compound-KLH conjugate (immunogen)

  • Freund's complete adjuvant (FCA)

  • Freund's incomplete adjuvant (FIA)

  • Rabbits (e.g., New Zealand White)

  • Sterile syringes and needles

  • Blood collection supplies

Procedure:

  • Pre-immune Bleed: Collect blood from the rabbits before the first immunization to obtain pre-immune serum, which will serve as a negative control.

  • Primary Immunization:

    • Emulsify the immunogen (e.g., 500 µg) with an equal volume of FCA.

    • Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.

  • Booster Immunizations:

    • Administer booster injections every 3-4 weeks.

    • For booster immunizations, emulsify the immunogen (e.g., 250 µg) with FIA.

  • Titer Monitoring:

    • Collect small blood samples 10-14 days after each booster injection.

    • Determine the antibody titer in the serum using an indirect ELISA with this compound conjugated to a different carrier protein (e.g., Bovine Serum Albumin, BSA) as the coating antigen.

  • Final Bleed and Antibody Purification:

    • Once a high antibody titer is achieved, perform a final bleed.

    • Isolate the polyclonal antibodies from the serum using protein A or protein G affinity chromatography.

    • Characterize the purified antibodies for their specificity and affinity.

Competitive ELISA for this compound Quantification

This protocol describes a competitive ELISA for the detection and quantification of this compound in samples.

Materials:

  • 96-well microtiter plates

  • This compound-BSA conjugate (coating antigen)

  • Anti-2-Hydroxyvaleric acid polyclonal antibody

  • Sample containing this compound

  • This compound standard solutions

  • Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H2SO4)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20)

Procedure:

  • Coating:

    • Dilute the this compound-BSA conjugate in coating buffer to an optimal concentration (e.g., 1-10 µg/mL).

    • Add 100 µL of the coating solution to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • In a separate plate or tubes, pre-incubate 50 µL of the sample or standard solutions with 50 µL of the diluted anti-2-Hydroxyvaleric acid antibody for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Substrate Reaction and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Visualizing the Workflow and Concepts

To further clarify the experimental processes and the principles of antibody cross-reactivity, the following diagrams are provided.

Immunoassay_Workflow cluster_immunogen Immunogen Preparation cluster_antibody Antibody Production cluster_elisa Competitive ELISA Hapten 2-Hydroxyvaleric Acid (Hapten) Conjugation Conjugation (e.g., EDC/NHS chemistry) Hapten->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunogen 2-HVA-KLH Conjugate Conjugation->Immunogen Immunization Immunization of Animal Immunogen->Immunization Serum Antiserum Collection Immunization->Serum Purification Antibody Purification Serum->Purification Antibody Anti-2-HVA Antibody Purification->Antibody Competition Competition: Free 2-HVA vs. Coated 2-HVA-BSA Antibody->Competition Coating Plate Coating (2-HVA-BSA) Blocking Blocking Coating->Blocking Blocking->Competition Detection Detection (Secondary Ab-HRP) Competition->Detection Signal Signal Generation (TMB Substrate) Detection->Signal Cross_Reactivity_Concept cluster_antibody Antibody Binding Site cluster_analytes Analytes Ab Anti-2-HVA Antibody Target 2-Hydroxyvaleric Acid Target->Ab High Affinity (Specific Binding) Analog1 2-Hydroxyisovaleric Acid Analog1->Ab Lower Affinity (Cross-Reactivity) Analog2 Valeric Acid Analog2->Ab No Binding

A Comparative Guide to External Standards for 2-Hydroxyvaleric Acid Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of 2-hydroxyvaleric acid, the selection of a high-quality external standard is paramount. This guide provides a comparative overview of commercially available standards and outlines the experimental protocols for their use in calibration.

Comparison of Commercially Available this compound Standards

Several suppliers offer this compound and its related compounds suitable for use as analytical standards. While a direct head-to-head comparison of performance data from manufacturers is not always publicly available, the following table summarizes the types of standards found and typical performance data derived from analytical literature. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific purity and characterization data.

Standard TypeSupplier ExamplesPurity (Typical)Linearity (r²) (Typical)StabilityNotes
This compound Sigma-Aldrich, Cayman Chemical, Santa Cruz Biotechnology≥98% (by GC or LC-MS)>0.995Stable when stored at -20°C.Racemic mixture. Suitable for most general quantitative applications.
(S)-2-Hydroxyvaleric acid Cayman Chemical, Toronto Research Chemicals≥97% (chiral purity)>0.995Stable when stored at -20°C.For stereospecific assays. Purity and enantiomeric excess are key parameters.
DL-2-Hydroxyvaleric acid sodium salt Santa Cruz Biotechnology≥95%>0.995Potentially more stable and easier to handle in solid form.The salt form may be more soluble in aqueous solutions.
2-Hydroxy-3-methylvaleric acid Sigma-AldrichAnalytical Standard Grade>0.995Stable when stored at 2-8°C.An isomer of this compound. Can be used as an internal standard if not present in the sample.

Experimental Protocols

The following are generalized experimental protocols for the quantification of this compound using external standard calibration with GC-MS and LC-MS/MS. These protocols should be optimized for specific instrumentation and sample matrices.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of this compound in biological fluids such as urine or plasma. Derivatization is required to increase the volatility of the analyte.

1. Preparation of Stock and Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL.

2. Sample Preparation and Derivatization:

  • To 100 µL of the sample (e.g., urine) or a working standard, add an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

  • Acidify the sample with 10 µL of 6 M HCl.

  • Extract the organic acids with 500 µL of ethyl acetate. Vortex and centrifuge.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes.

3. GC-MS Analysis:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

4. Calibration Curve Construction:

  • Inject the derivatized working standard solutions.

  • Plot the peak area ratio of the analyte to the internal standard against the concentration of the working standards.

  • Perform a linear regression to obtain the calibration curve and determine the coefficient of determination (r²).

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method offers high sensitivity and specificity and may not require derivatization, although derivatization can improve performance for short-chain fatty acids.

1. Preparation of Stock and Standard Solutions:

  • Follow the same procedure as for the GC-MS method, using a mobile phase-compatible solvent (e.g., methanol:water 50:50).

2. Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, add 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of the sample. Vortex and centrifuge at high speed to precipitate proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient from 5% to 95% B over several minutes to achieve separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS Ion Source: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using precursor and product ion transitions specific for this compound.

4. Calibration Curve Construction:

  • Inject the prepared working standard solutions.

  • Plot the peak area of the analyte against the concentration.

  • Perform a linear regression to generate the calibration curve.

Workflow and Pathway Diagrams

G cluster_prep Standard Preparation cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis stock Prepare Stock Solution (e.g., 1 mg/mL) standards Prepare Serial Dilutions (Calibration Standards) stock->standards Dilute inject Inject Standards and Samples (GC-MS or LC-MS/MS) standards->inject sample Sample Collection (e.g., Urine, Plasma) is Add Internal Standard sample->is extract Extraction / Protein Precipitation is->extract derivatize Derivatization (for GC-MS) extract->derivatize derivatize->inject acquire Data Acquisition (Peak Areas) inject->acquire curve Construct Calibration Curve acquire->curve quantify Quantify Analyte in Samples curve->quantify

Caption: Experimental workflow for external standard calibration.

G Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA Oxidative Decarboxylation HVA This compound (analyte of interest) a_KIC->HVA Alternative Pathway Metabolism Further Metabolism Isovaleryl_CoA->Metabolism

Caption: Simplified metabolic context of this compound.

performance characteristics of different derivatization reagents for 2-Hydroxyvaleric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Hydroxyvaleric acid, a key biomarker in various metabolic pathways, is crucial for research and clinical applications. Due to its polar nature and low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging. Derivatization is a critical step to enhance its volatility and improve chromatographic performance. This guide provides an objective comparison of common derivatization reagents for this compound, supported by experimental data and detailed protocols to aid in method selection and development.

Performance Characteristics of Derivatization Reagents

The choice of derivatization reagent significantly impacts the analytical performance of the GC-MS method. The ideal reagent should offer high reaction efficiency, produce a stable derivative, and provide high sensitivity for the detection of this compound. This section compares three common types of derivatization approaches: silylation, esterification, and chiral derivatization.

Table 1: Comparison of Derivatization Reagent Performance for this compound

Reagent TypeReagent ExamplesReaction ConditionsDerivative StabilityKey AdvantagesKey Disadvantages
Silylation BSTFA + 1% TMCS, MSTFA60-100°C for 30-60 min[1]Moderate, sensitive to moisture.[1] Can be stable for up to 72 hours at -20°C.Versatile for both hydroxyl and carboxyl groups, well-established methods.Derivatives are sensitive to hydrolysis, requiring anhydrous conditions.[2]
Esterification Methanolic HCl, BF3-Methanol60-100°C for 30-60 minGenerally stableForms stable derivatives, less sensitive to moisture than silyl (B83357) ethers.May not derivatize the hydroxyl group, requiring a second derivatization step.
Chiral Derivatization (-)-Menthol with Acyl Chloride, Heptafluorobutyl chloroformateVariable, often multi-stepGenerally stableEnables separation and quantification of enantiomers (D and L forms).[3][4]More complex reaction, may introduce analytical interferences.

Experimental Protocols

Detailed and optimized experimental protocols are essential for achieving reliable and reproducible results. Below are representative protocols for the derivatization of this compound using silylation and chiral derivatization techniques.

Silylation using BSTFA with 1% TMCS

This protocol is a common and effective method for the derivatization of both the hydroxyl and carboxyl functional groups of this compound.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Drying: Evaporate an aliquot of the sample containing this compound to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture as silylation reagents are water-sensitive.

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried sample.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Chiral Derivatization using (-)-Menthol and Trifluoroacetic Anhydride (TFAA)

This two-step protocol allows for the separation of the D and L enantiomers of this compound.

Materials:

  • This compound standard or sample extract

  • (-)-Menthol

  • Trifluoroacetic Anhydride (TFAA)

  • Thionyl chloride

  • Anhydrous solvent (e.g., dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Esterification:

    • To the dried this compound sample, add a solution of (-)-menthol in an anhydrous solvent.

    • Add thionyl chloride dropwise and heat the mixture to form the menthyl ester.

    • Evaporate the excess reagents under a stream of nitrogen.

  • Acylation:

    • To the dried menthyl ester, add TFAA.

    • Heat the reaction mixture to acylate the hydroxyl group.

    • Evaporate the excess TFAA under a stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the final derivative in a suitable solvent (e.g., hexane) for GC-MS analysis.

Visualizing the Workflow and Reactions

To better illustrate the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Sample containing This compound drying Evaporation to Dryness (Nitrogen Stream) start->drying add_reagent Addition of Derivatization Reagent drying->add_reagent reaction Heating (e.g., 70°C for 60 min) add_reagent->reaction gcms GC-MS Analysis reaction->gcms data Data Acquisition and Processing gcms->data

Caption: General experimental workflow for the derivatization and GC-MS analysis of this compound.

silylation_reaction cluster_reactants Reactants cluster_product Product acid This compound (HO-CH(C3H7)-COOH) plus + acid->plus bstfa BSTFA (C8H18F3NOSi2) derivative Di-TMS-2-Hydroxyvaleric Acid ((CH3)3SiO-CH(C3H7)-COOSi(CH3)3) bstfa->derivative Heat plus->bstfa

Caption: Silylation reaction of this compound with BSTFA.

References

Quantitative Comparison of 2-Hydroxyvaleric Acid Levels in Different Biofluids

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of 2-Hydroxyvaleric acid levels in various biological fluids. The information is intended for researchers, scientists, and professionals involved in drug development who are interested in the quantitative analysis of this organic acid.

Introduction

This compound, also known as 2-hydroxypentanoic acid, is an organic acid found in human biofluids.[1] It is a metabolite derived from the breakdown of the branched-chain amino acid leucine (B10760876).[2] While typically present at low levels in healthy individuals, elevated concentrations of this compound and the closely related compound 2-hydroxyisovaleric acid can be indicative of certain metabolic disorders, such as lactic acidosis and maple syrup urine disease (MSUD).[2][3] Monitoring the levels of this and other organic acids can provide valuable insights into metabolic pathways and potential disease states.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound in different human biofluids. It is important to note that comprehensive reference ranges for healthy populations are not well-established for all biofluids, and the available data is limited.

BiofluidAnalyteConcentration Range in Healthy IndividualsNotes
Urine This compoundDetected in a study of a pediatric population at 0.399 mg/g creatinine (B1669602) in one individual out of 251.[4]A definitive normal range has not been established.
2-Hydroxyisovaleric Acid< 2 mmol/mol creatinine[2]This is a closely related metabolite of leucine.
Blood (Plasma/Serum) This compoundData not availableLevels are expected to be low in healthy individuals.
Cerebrospinal Fluid (CSF) This compoundData not availableGeneral reference ranges for organic acids in CSF exist, but specific data for this compound is lacking.[5]

Note: The limited availability of quantitative data for this compound highlights the need for further research to establish robust reference ranges in healthy populations across different biofluids.

Metabolic Pathway of this compound

This compound is a product of leucine metabolism. The following diagram illustrates a simplified pathway showing the generation of related hydroxy acids from the essential amino acid leucine.

Leucine Leucine alpha_Ketoisocaproate α-Ketoisocaproate Leucine->alpha_Ketoisocaproate Branched-chain aminotransferase 2-Hydroxyisocaproic_Acid 2-Hydroxyisocaproic Acid alpha_Ketoisocaproate->2-Hydroxyisocaproic_Acid α-Ketoisocaproate oxygenase 2-Hydroxyisovaleric_Acid 2-Hydroxyisovaleric Acid 2-Hydroxyisocaproic_Acid->2-Hydroxyisovaleric_Acid 2-Hydroxyvaleric_Acid This compound 2-Hydroxyisovaleric_Acid->2-Hydroxyvaleric_Acid Further Metabolism

Simplified metabolic pathway of leucine to this compound.

Experimental Protocols for Quantification

The quantification of this compound in biofluids typically involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are generalized experimental workflows for these methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For organic acids like this compound, a derivatization step is necessary to increase their volatility.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biofluid Sample (Urine, Plasma, CSF) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_MS GC-MS System Derivatization->GC_MS Data_Analysis Data Acquisition & Quantification GC_MS->Data_Analysis

General workflow for GC-MS analysis of this compound.

Detailed Methodologies:

  • Sample Preparation:

    • Extraction: Organic acids are typically extracted from the biofluid matrix using liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or through solid-phase extraction (SPE) to remove interfering substances.[6][7]

    • Derivatization: The extracted organic acids are then derivatized to make them volatile for GC analysis. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

  • GC-MS Analysis:

    • Injection: The derivatized sample is injected into the GC system.

    • Separation: The compounds are separated based on their boiling points and interaction with the GC column's stationary phase.

    • Detection: The separated compounds are ionized and detected by the mass spectrometer, which provides information on their mass-to-charge ratio, allowing for identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow

LC-MS/MS offers high sensitivity and specificity and can often analyze compounds with minimal derivatization.

cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis Sample_LC Biofluid Sample (Urine, Plasma, CSF) Protein_Precipitation Protein Precipitation (for Plasma/Serum) Sample_LC->Protein_Precipitation Dilution Dilution & Filtration Protein_Precipitation->Dilution LC_MS_MS LC-MS/MS System Dilution->LC_MS_MS Data_Analysis_LC Data Acquisition & Quantification LC_MS_MS->Data_Analysis_LC

General workflow for LC-MS/MS analysis of this compound.

Detailed Methodologies:

  • Sample Preparation:

    • Protein Precipitation: For plasma or serum samples, proteins are precipitated using a solvent like acetonitrile (B52724) or methanol (B129727) and removed by centrifugation.[8]

    • Dilution and Filtration: The sample is then diluted and filtered to remove any remaining particulates before injection into the LC system.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The sample is injected into a liquid chromatograph, where this compound is separated from other components in the mixture based on its interaction with the stationary and mobile phases.

    • Mass Spectrometric Detection: The eluting compound is ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer. Specific precursor and product ion transitions are monitored for highly selective and sensitive quantification.[8]

References

A Methodological Guide to Determining the Relative Response Factors of 2-Hydroxyvaleric Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the relative response factors (RRFs) of (R)-2-Hydroxyvaleric acid and (S)-2-Hydroxyvaleric acid. As extensive searches of scientific literature did not yield specific pre-existing experimental data on the RRFs for these particular enantiomers, this document focuses on the methodology required to establish these values. The accurate determination of RRFs is crucial for the precise quantification of enantiomeric purity, a critical parameter in pharmaceutical development and metabolic research.

The Importance of Relative Response Factors in Chiral Analysis

Enantiomers of a chiral molecule, such as 2-Hydroxyvaleric acid, possess identical physical and chemical properties in an achiral environment. However, when analyzed using chiral chromatography, their interaction with the chiral stationary phase can differ. While it is often assumed that enantiomers will have identical detector responses (an RRF of 1.0), this is not always the case. Differences in how each enantiomer interacts with the detector can lead to variations in signal intensity for the same concentration. Therefore, experimentally determining the RRF is essential for accurate quantification of each enantiomer in a mixture.

The Relative Response Factor (RRF) is calculated as the ratio of the response factor of one enantiomer (e.g., the S-enantiomer, often considered the "impurity" if the R-enantiomer is the active pharmaceutical ingredient) to the response factor of the other enantiomer (the reference).[1][2][3] A deviation of the RRF from 1.0 indicates a difference in detector response that must be corrected for in quantitative analysis.

Data Presentation: A Template for Your Experimental Results

The following table is a template for summarizing the quantitative data obtained from the experimental protocol described below. Researchers should populate this table with their own experimental findings.

Parameter(R)-2-Hydroxyvaleric Acid(S)-2-Hydroxyvaleric Acid
Linearity Range (µg/mL) e.g., 1 - 100e.g., 1 - 100
Correlation Coefficient (r²) e.g., >0.999e.g., >0.999
Slope of Calibration Curve Enter experimental valueEnter experimental value
Response Factor (RF) Calculated from slopeCalculated from slope
Relative Response Factor (RRF) 1.00 (Reference)Calculated value

Experimental Protocol: Determination of RRF using Chiral HPLC

This protocol outlines a general method for the chiral separation of this compound enantiomers and the determination of their RRF using High-Performance Liquid Chromatography (HPLC) with a UV detector.[4][5][6]

1. Materials and Reagents:

  • (R)-2-Hydroxyvaleric acid reference standard

  • (S)-2-Hydroxyvaleric acid reference standard

  • Racemic this compound

  • HPLC-grade solvents (e.g., n-hexane, ethanol, isopropanol)

  • HPLC-grade additives (e.g., trifluoroacetic acid or formic acid)

  • High-purity water

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

  • Chiral stationary phase (CSP) column suitable for acidic compounds (e.g., a polysaccharide-based column like Chiralpak® or a protein-based column like a chiral AGP column).[7][8]

3. Chromatographic Conditions (Example):

  • Column: Chiralpak QD-AX or QN-AX

  • Mobile Phase: A suitable mixture of organic solvent and an acidic modifier in an appropriate buffer. The exact composition should be optimized for baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min (to be optimized)

  • Column Temperature: 25 °C (to be optimized)

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound (typically low UV, e.g., 210 nm)

  • Injection Volume: 10 µL (to be optimized)

4. Preparation of Standard Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of each enantiomer ((R) and (S)) in a suitable diluent (e.g., mobile phase) in separate 10 mL volumetric flasks.

  • Calibration Curve Solutions: Prepare a series of at least five concentrations for each enantiomer by serially diluting the stock solutions. The concentration range should cover the expected working range for sample analysis (e.g., from the limit of quantification to 150% of the target concentration).

5. Experimental Procedure:

  • System Suitability: Inject a solution of racemic this compound to ensure the chromatographic system can achieve baseline separation of the two enantiomers (Resolution > 1.5).

  • Linearity Determination: Inject each concentration of the (R)- and (S)-enantiomer standard solutions in triplicate.

  • Data Analysis:

    • For each enantiomer, plot a calibration curve of the peak area versus the concentration.

    • Perform a linear regression analysis to obtain the slope and the correlation coefficient (r²) for each calibration curve. The r² should be >0.99 for the curve to be considered linear.

    • The slope of the calibration curve represents the response factor for each enantiomer.[2][9]

    • Calculate the Relative Response Factor (RRF) using the following formula:[1][3]

      RRF = Slope of (S)-enantiomer / Slope of (R)-enantiomer

      (Note: The (R)-enantiomer is designated as the reference in this example. The choice of reference enantiomer should be consistent.)

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of the Relative Response Factor for this compound enantiomers.

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_calc Calculation prep_standards Prepare Stock Solutions (R)- and (S)-Enantiomers prep_cal Prepare Calibration Series (e.g., 5 concentrations each) prep_standards->prep_cal hplc Inject Standards into Chiral HPLC System prep_cal->hplc Inject each concentration in triplicate acquire_data Acquire Peak Area Data hplc->acquire_data plot_curves Plot Calibration Curves (Area vs. Concentration) acquire_data->plot_curves get_slopes Determine Slopes via Linear Regression plot_curves->get_slopes calc_rrf Calculate RRF RRF = Slope(S) / Slope(R) get_slopes->calc_rrf

Caption: Workflow for Determining the Relative Response Factor of Enantiomers.

References

Navigating Metabolic Disorders: A Comparative Guide to 2-Hydroxyvaleric Acid as a Clinical Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of clinical biomarkers is in a constant state of evolution, with novel compounds being investigated for their potential to diagnose and monitor a range of diseases. One such molecule of interest is 2-Hydroxyvaleric acid (also known as 2-hydroxyisovaleric acid), an organic acid that has been identified as a potential indicator of certain inborn errors of metabolism. This guide provides a comprehensive comparison of this compound with established clinical biomarkers for relevant metabolic disorders, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of its clinical utility.

Performance Comparison: this compound vs. Alternative Biomarkers

The clinical relevance of this compound is most pronounced in the context of Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder. However, its utility is also considered in cases of lactic acidosis and ketoacidosis. Below is a comparative analysis of this compound against the current gold-standard biomarkers for these conditions.

Disease StatePrimary Biomarker(s)Alternative/Supportive Biomarker(s)Key Performance Characteristics
Maple Syrup Urine Disease (MSUD) Allo-isoleucine (in plasma)Branched-Chain Amino Acids (BCAAs): Leucine, Isoleucine, Valine (in plasma)Allo-isoleucine: Pathognomonic for MSUD, offering high specificity and sensitivity. Its presence is diagnostic.[1][2][3][4]
This compound (in urine)BCAAs: Markedly elevated in MSUD. Leucine levels, in particular, are monitored for disease management.[1][5][6]
Branched-Chain Ketoacids (BCKAs) (in urine)This compound: Elevated in the urine of MSUD patients and is a characteristic finding in urinary organic acid profiles.[7][8] However, it is not as specific as allo-isoleucine.
Lactic Acidosis Lactate (B86563) (in plasma/blood)Pyruvate (B1213749) (in plasma)Lactate: The definitive biomarker for diagnosing and monitoring lactic acidosis.[9][10]
This compound (in urine)This compound: Can be detected in the urine of patients with lactic acidosis, but it is a non-specific marker and not used for primary diagnosis.[11][12]
Ketoacidosis Beta-hydroxybutyrate (in plasma/blood)Acetoacetate (in urine/plasma)Beta-hydroxybutyrate: The predominant ketone body in diabetic ketoacidosis and provides a quantitative measure of the severity of the condition.[13][14]
Acetone (in breath/urine)This compound: May be present in the urine of individuals with ketoacidosis but is not a primary diagnostic marker.[11][15]
This compound (in urine)

Metabolic Pathways and Diagnostic Workflows

To visualize the role of this compound in the context of branched-chain amino acid metabolism and the typical workflow for the diagnosis of related metabolic disorders, the following diagrams are provided.

Simplified Branched-Chain Amino Acid (BCAA) Catabolism Pathway Leucine Leucine BCAT Branched-Chain Aminotransferase (BCAT) Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT alpha_KIC α-Ketoisocaproate BCAT->alpha_KIC from Leucine alpha_KMV α-Keto-β-methylvalerate BCAT->alpha_KMV from Isoleucine alpha_KIV α-Ketoisovalerate BCAT->alpha_KIV from Valine BCKDH Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex (Deficient in MSUD) alpha_KIC->BCKDH hydroxyvaleric_acid This compound alpha_KIC->hydroxyvaleric_acid Alternative Pathway alpha_KMV->BCKDH Allo_isoleucine Allo-isoleucine (Pathognomonic for MSUD) alpha_KMV->Allo_isoleucine alpha_KIV->BCKDH alpha_KIV->hydroxyvaleric_acid Alternative Pathway Metabolites Further Metabolism BCKDH->Metabolites

Caption: BCAA Catabolism and MSUD.

Diagnostic Workflow for Suspected Inborn Errors of Metabolism cluster_tier1 First-Tier Testing cluster_tier2 Confirmatory Testing Clinical_Suspicion Clinical Suspicion of Metabolic Disorder (e.g., poor feeding, lethargy, seizures, abnormal odor) Plasma_AA Plasma Amino Acid Analysis (LC-MS/MS) Clinical_Suspicion->Plasma_AA Urine_OA Urine Organic Acid Analysis (GC-MS) Clinical_Suspicion->Urine_OA NBS Newborn Screening (NBS) (Tandem Mass Spectrometry) NBS->Plasma_AA Enzyme_Assay Enzyme Activity Assay Plasma_AA->Enzyme_Assay for confirmation Molecular_Testing Molecular Genetic Testing Plasma_AA->Molecular_Testing for confirmation Diagnosis Definitive Diagnosis (e.g., MSUD, Organic Acidemia) Plasma_AA->Diagnosis Allo-isoleucine & elevated BCAAs Urine_OA->Enzyme_Assay for confirmation Urine_OA->Molecular_Testing for confirmation Urine_OA->Diagnosis Characteristic organic acid profile (incl. This compound) Enzyme_Assay->Diagnosis Molecular_Testing->Diagnosis

Caption: Diagnostic Workflow.

Experimental Protocols

Accurate quantification of this compound and related metabolites is crucial for their validation as biomarkers. The most common analytical method is Gas Chromatography-Mass Spectrometry (GC-MS) for urinary organic acid profiling.

Protocol: Urinary Organic Acid Analysis by GC-MS

This protocol provides a generalized procedure for the analysis of organic acids, including this compound, in urine.

1. Sample Preparation:

  • Normalization: Urine samples are typically normalized based on creatinine (B1669602) concentration to account for variations in urine dilution.[16]

  • Internal Standard Addition: An internal standard (e.g., a non-endogenous organic acid like tropic acid) is added to each sample for quantification.[17]

  • Extraction: Organic acids are extracted from the urine matrix using a solvent such as ethyl acetate (B1210297). This is often performed after acidification of the urine to a pH below 2.[11]

  • Derivatization: To increase their volatility for GC analysis, the extracted organic acids undergo a two-step derivatization process:

    • Methoximation: This step protects keto groups. The sample is incubated with methoxyamine HCl.[5]

    • Silylation: Hydroxyl and carboxyl groups are converted to their trimethylsilyl (B98337) (TMS) esters and ethers by reacting with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[16]

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Column: A non-polar capillary column (e.g., DB-5MS) is commonly employed for the separation of the derivatized organic acids.

  • Injection: A small volume of the derivatized sample is injected into the GC.

  • Temperature Program: A temperature gradient is used to separate the different organic acids based on their boiling points and interaction with the column.

  • Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for more sensitive quantification of specific target analytes.[16]

3. Data Analysis:

  • Peak Identification: Compounds are identified by comparing their retention times and mass spectra to a library of known organic acid standards.

  • Quantification: The concentration of each organic acid is determined by comparing its peak area to that of the internal standard.

ParameterSpecification
Sample Type Random urine, preferably collected during an acute illness for most prominent results.[12]
Extraction Solvent Ethyl acetate and/or diethyl ether.[11]
Derivatization Reagents Methoxyamine HCl, BSTFA with 1% TMCS.[5][16]
Analytical Column DB-5MS or equivalent.
MS Ionization Mode Electron Ionization (EI).
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM).[16]

Conclusion

This compound is a valuable component of the urinary organic acid profile for the investigation of inborn errors of metabolism. Its presence, particularly in conjunction with other specific metabolites, can point towards a diagnosis of MSUD, lactic acidosis, or ketoacidosis. However, for MSUD, plasma allo-isoleucine remains the most specific and sensitive diagnostic biomarker.[1] In the case of lactic acidosis and ketoacidosis, direct measurement of lactate and beta-hydroxybutyrate, respectively, are the cornerstones of diagnosis.

The role of this compound is therefore best described as a supportive rather than a standalone primary diagnostic biomarker. Future research could focus on establishing its quantitative correlation with disease severity and its utility in monitoring therapeutic interventions for these metabolic disorders. For drug development professionals, understanding the complete metabolic profile, including markers like this compound, can provide a more nuanced understanding of the metabolic dysregulation in these diseases and aid in the development of targeted therapies.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxyvaleric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-hydroxyvaleric acid is paramount for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, aligning with standard laboratory safety and chemical handling protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[3] In the event of a spill, avoid breathing vapors, mist, or gas and ensure adequate ventilation.[1] Small spills should be cleaned up immediately, and the cleanup materials must be treated as hazardous waste.[4]

Step-by-Step Disposal Protocol

The disposal of this compound should be handled as hazardous waste, unless otherwise directed by your institution's Environmental Health & Safety (EHS) department and local regulations. Never dispose of this compound down the drain or evaporate it in a fume hood.[3][4]

  • Waste Identification and Classification : Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[4] Based on safety data sheets, this compound may cause skin and serious eye irritation.[5][6]

  • Container Selection and Labeling :

    • Use a designated, leak-proof, and chemically compatible container for waste collection. Plastic containers are often preferred for acid waste to avoid corrosion that can occur with metal containers.[7][8] The container must be in good condition with a secure, tightly fitting cap.[3][9]

    • Clearly label the waste container with a fully completed hazardous waste tag.[3] The label must include the chemical name ("this compound"), concentration, and a clear indication of its hazardous nature (e.g., "Corrosive," "Irritant").

  • Waste Segregation and Storage :

    • Store the this compound waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[7][9]

    • Crucially, segregate it from incompatible materials. Store acids separately from bases, oxidizing agents, and reactive materials.[9]

    • Ensure the container is kept closed except when adding waste.[3]

  • Arrange for Disposal :

    • Contact your institution's EHS or equivalent department to schedule a pickup for the hazardous waste.[7] Do not transport the hazardous waste yourself.[4]

    • Follow all institutional procedures for waste pickup requests.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not broadly published and are highly dependent on local regulations, general laboratory guidelines for hazardous waste accumulation provide a framework for safe storage.

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation (in SAA)55 gallons[4][7]
Maximum Acutely Toxic Waste Accumulation (in SAA)1 quart of liquid or 1 kg of solid[7]
Laboratory Waste Accumulation Time LimitUp to 9-12 months (or until full)[3][7]
Drain Disposal Limit (for certain non-hazardous acids)Generally limited to a few hundred grams or milliliters per day[10]

Note : Drain disposal of this compound is not recommended without explicit approval from EHS, as it is classified as a hazardous substance. Some organic acids with disagreeable odors should be neutralized before any potential drain disposal.[10]

Experimental Protocol: Neutralization of Small Quantities of Carboxylic Acid Waste (for consideration by EHS only)

The following is a general procedure for neutralizing carboxylic acids. This should only be performed by trained personnel after a thorough risk assessment and with explicit approval from the institution's EHS department.

  • Preparation : Work in a certified chemical fume hood while wearing appropriate PPE, including a face shield.[11]

  • Cooling : Place a beaker containing a dilute solution of a weak base (e.g., sodium bicarbonate) in an ice bath to manage heat generation.[11]

  • Slow Addition : Slowly and carefully add the this compound waste to the stirring basic solution.

  • pH Monitoring : Continuously monitor the pH of the solution. The target pH should be between 5.5 and 9.0.[10][11]

  • Final Disposal : Once neutralized, the resulting salt solution may be eligible for drain disposal, followed by flushing with a large volume of water (at least 100-fold excess), pending local regulations and EHS approval.[10]

Disposal Workflow

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Disposal Process A Generate 2-Hydroxyvaleric Acid Waste B Wear Appropriate PPE A->B Safety First C Select & Label Compatible Waste Container B->C D Segregate from Incompatibles C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F When Container is Full or per Schedule G EHS Collects Waste F->G H Proper Off-site Disposal G->H

Caption: A logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Hydroxyvaleric acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-Hydroxyvaleric acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Summary

This compound is classified as a corrosive organic acid that can cause skin irritation and serious eye damage.[1][2] It may also cause respiratory irritation.[1][3] Therefore, strict adherence to safety protocols is mandatory to prevent exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

PPE Category Equipment Specification and Use
Hand Protection Chemical-resistant glovesMaterial: Neoprene or Butyl rubber gloves are recommended for handling organic acids.[4] Nitrile gloves may offer splash protection but are generally not recommended for prolonged contact with strong organic acids.[4] Best Practice: Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated, torn, or punctured. For tasks with a high risk of splash, consider double-gloving.
Eye and Face Protection Chemical splash goggles and face shieldGoggles: Must be worn whenever handling this compound to protect against splashes.[5][6] Face Shield: A face shield worn over chemical splash goggles is required when there is a significant risk of splashing or when handling larger quantities.[5]
Body Protection Laboratory coatA flame-resistant lab coat or a chemical-resistant apron worn over a standard lab coat should be used to protect against splashes and spills.[5] Ensure the lab coat is fully buttoned.
Respiratory Protection NIOSH-approved respiratorWhen to use: A respirator is required if working outside of a fume hood, if there is a risk of generating aerosols or dusts, or if irritation is experienced.[6] Type: For organic vapors and acid gases, a NIOSH-approved air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended. These cartridges are typically color-coded with a yellow and/or black label.[7]

Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Dispense this compound C->D E Perform Experimental Procedure D->E F Close Container Immediately After Use E->F G Decontaminate Work Surfaces F->G H Segregate Waste G->H I Dispose of Waste in Labeled Containers H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Procedural flow for safe handling of this compound.

Operational and Disposal Plans

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.[1]

  • Store separately from bases, oxidizing agents, and other incompatible materials.[8][9] Organic acids should be stored separately from inorganic acids.[8][9]

  • Use secondary containment to prevent spills from spreading.[1]

Spill Response:

  • Evacuate: Immediately evacuate the area in case of a large spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.

  • Neutralize: If permissible by local regulations, cautiously neutralize the spill with a weak base such as sodium bicarbonate.[10]

  • Clean-up: Wearing appropriate PPE, collect the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Plan: All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste solutions and contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed, and chemically compatible hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive).

  • Disposal:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]

    • Never dispose of this compound down the drain or in the regular trash.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyvaleric acid
Reactant of Route 2
2-Hydroxyvaleric acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.